Fexofenadine hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJFVPUCXDGFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048716 | |
| Record name | Fexofenadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
71.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
153439-40-8 | |
| Record name | Fexofenadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153439-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fexofenadine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153439408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FEXOFENADINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fexofenadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FEXOFENADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S068B75ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fexofenadine hydrochloride mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Fexofenadine (B15129) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexofenadine hydrochloride, a second-generation antihistamine, is the major active metabolite of terfenadine.[1][2] Its primary mechanism of action is as a highly selective peripheral H1 histamine (B1213489) receptor antagonist.[3][4] Unlike first-generation antihistamines, fexofenadine does not readily cross the blood-brain barrier, resulting in a non-sedating profile.[1] Emerging in vitro evidence has elucidated a more complex mechanism beyond simple competitive antagonism, identifying it as an inverse agonist that stabilizes the inactive conformation of the H1 receptor.[2][5][6][7] Furthermore, at clinically relevant concentrations, fexofenadine exhibits pleiotropic anti-inflammatory effects, including the modulation of inflammatory mediators and adhesion molecules, independent of its H1 receptor blockade.[8][9] This guide provides a detailed examination of the in vitro mechanism of fexofenadine, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Primary Mechanism of Action: H1 Receptor Inverse Agonism
The principal therapeutic effect of fexofenadine is mediated through its interaction with the histamine H1 receptor, a G protein-coupled receptor (GPCR). The H1 receptor is known to possess constitutive, or basal, activity even in the absence of an agonist.[5][6] Fexofenadine functions as an inverse agonist, meaning it binds to and stabilizes the inactive state of the H1 receptor.[2][7][10] This action has a dual effect: it competitively blocks histamine from binding and activating the receptor, and it also reduces the receptor's basal activity, leading to a more potent suppression of the allergic response.[6][11]
H1 Receptor Binding Affinity
The affinity of fexofenadine for the H1 receptor has been quantified through radioligand binding assays. It demonstrates high selectivity and potent binding to the H1 receptor with minimal to no activity at cholinergic, adrenergic, or serotonergic receptors.[1][3][7]
| Parameter | Value | Receptor | Radioligand | Source System | Citation |
| Kᵢ (Inhibitory Constant) | 10 nM | Human H1 | [³H]Mepyramine | Cells expressing H1R | [12][13] |
| IC₅₀ (Half maximal inhibitory concentration) | 246 nM | Human H1 | Not Specified | Not Specified | [14] |
Table 1: Quantitative Binding Affinity of Fexofenadine for the H1 Receptor.
Downstream Signaling Pathway
The H1 receptor primarily couples to the Gq/11 family of G proteins.[15] Agonist (histamine) binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), promoting the expression of pro-inflammatory genes. Fexofenadine, by stabilizing the inactive receptor conformation, prevents this signaling cascade.
Caption: H1 Receptor signaling pathway and the inhibitory action of fexofenadine.
Anti-inflammatory and Immunomodulatory Effects
Beyond H1 receptor antagonism, fexofenadine demonstrates a range of anti-inflammatory activities in vitro by modulating the expression and release of various cytokines, chemokines, and adhesion molecules.
Inhibition of Inflammatory Mediators
Studies using various cell lines have shown that fexofenadine can suppress the production and release of key pro-inflammatory mediators. These effects are often observed at concentrations achievable in clinical use.
| Effect | Cell Type / Model | Concentration | Result | Citation |
| Inhibition of IL-8 Release | TNF-α stimulated HCT116 & COLO205 cells | Pretreatment | Significant inhibition | [16] |
| Inhibition of IL-6 & IL-8 Release | Histamine-challenged human nasal epithelial tissue | Not specified | Significant downregulation | [5][6] |
| Inhibition of IL-6 Release | Human fibroblasts (HEL) | Not specified | Dose-dependent decrease | [17] |
| Suppression of TNF-α, VEGF, KC | Antigen-stimulated mast cells | ≥ 200 ng/mL | Significant suppression | [18][19] |
| Inhibition of TNF-α/NF-κB Signaling | TNF-α/NF-κB reporter THP-1 cell line | Not specified | Potent inhibition | [20] |
| Inhibition of various mediators (LTC₄, PGD₂, PGE₂, etc.) | Various | Not specified | Decreased production | [9] |
Table 2: Summary of In Vitro Anti-inflammatory Effects of Fexofenadine.
Modulation of Adhesion Molecules
Fexofenadine can downregulate the expression of intercellular adhesion molecule-1 (ICAM-1), which is crucial for the recruitment of inflammatory cells to the site of an allergic reaction.[8][21]
| Effect | Cell Type | Concentration | Result | Citation |
| Reduced ICAM-1 Expression | Human conjunctival epithelial cells (WK) | 50 µg/mL | Significant reduction of basal expression | [17] |
| Reduced Soluble ICAM-1 | IFN-γ stimulated WK cells | Not specified | Decreased levels | [17] |
| Inhibited ICAM-1 Upregulation | IFN-γ stimulated human fibroblasts (HEL) | Not specified | Inhibition | [17] |
Table 3: In Vitro Effects of Fexofenadine on Adhesion Molecule Expression.
Effects on Mast Cells
While fexofenadine is a potent antihistamine, its direct effects on mast cell degranulation are nuanced. In vitro studies show that fexofenadine does not inhibit the release of histamine or tryptase from mast cells following an allergic trigger.[22] However, it can suppress the antigen-stimulated production of other inflammatory factors, such as TNF-α, VEGF, and KC (a chemokine), at therapeutically relevant concentrations (≥ 200 ng/mL).[18][19] This suggests a modulatory role on mast cell activity beyond preventing histamine release.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments used to characterize the mechanism of action of fexofenadine.
H1 Receptor Radioligand Binding Assay
This competitive binding assay quantifies the affinity of fexofenadine for the H1 receptor by measuring its ability to displace a radiolabeled antagonist.
Objective: To determine the inhibitory constant (Kᵢ) of fexofenadine.
Materials:
-
Cell Membranes: HEK293 or CHO cells stably expressing the human H1 receptor.[13][23]
-
Radioligand: [³H]Mepyramine (a high-affinity H1 antagonist).[13][23][24]
-
Assay Buffer: 50 mM Tris-HCl or 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[13][23]
-
Non-specific Binding Control: Mianserin (10 µM) or another structurally unrelated H1 antagonist.[13][23]
-
Test Compound: this compound dissolved in an appropriate vehicle (e.g., DMSO).
-
Instrumentation: Scintillation counter, 96-well plates, filtration apparatus.
Protocol:
-
Membrane Preparation: Homogenize H1R-expressing cells in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration using a standard assay (e.g., BCA).[13][23]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer.
-
Non-specific Binding: Radioligand + Non-specific Binding Control.
-
Competition: Radioligand + varying concentrations of Fexofenadine.
-
-
Incubation: Add a fixed concentration of [³H]Mepyramine (e.g., 1-2 nM) to all wells, followed by the cell membrane preparation (10-20 µg protein/well).[13]
-
Equilibration: Incubate the plate for 60-240 minutes at 25°C with gentle agitation to reach binding equilibrium.[13][23]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of fexofenadine to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[13]
-
Caption: Experimental workflow for an H1 receptor radioligand binding assay.
Intracellular Calcium Flux Assay
This functional assay measures the ability of fexofenadine to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by histamine.
Objective: To determine the functional potency (IC₅₀) of fexofenadine as an H1 receptor antagonist/inverse agonist.
Materials:
-
Cells: U-373 MG (endogenous H1R) or HEK293/CHO cells stably expressing human H1R.[13][25]
-
Calcium-sensitive Dye: Fluo-4 AM or Fura-2 AM.[13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[13]
-
Agonist: Histamine.[15]
-
Antagonist: this compound.
-
Instrumentation: Fluorescence plate reader with an injection system.[26]
Protocol:
-
Cell Plating: Seed H1R-expressing cells into 96-well black, clear-bottom plates and grow to confluency.[13]
-
Dye Loading: Wash cells with assay buffer and incubate them with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of fexofenadine (or buffer for control wells) to the plate and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Record a baseline fluorescence reading for several seconds.
-
Use the instrument's injector to add a fixed concentration of histamine (typically the EC₈₀) to all wells.
-
Immediately continue recording the fluorescence signal for 1-3 minutes to capture the transient calcium peak.[26]
-
-
Data Analysis:
-
Calculate the response magnitude for each well (e.g., peak fluorescence minus baseline).
-
Normalize the data to the control wells (histamine alone).
-
Plot the normalized response against the log concentration of fexofenadine to determine its IC₅₀ value.[13]
-
Caption: Experimental workflow for an intracellular calcium flux assay.
Cytokine Release Assay (ELISA)
This immunoassay is used to quantify the effect of fexofenadine on the production and secretion of specific inflammatory cytokines from cultured cells.
Objective: To measure the inhibition of cytokine (e.g., IL-6, IL-8, TNF-α) release by fexofenadine.
Materials:
-
Cells: Human nasal epithelial cells, fibroblasts, or mast cells.[5][17][18]
-
Cell Culture Medium & Reagents.
-
Stimulant: Appropriate stimulus to induce cytokine release (e.g., Histamine, TNF-α, or an antigen for sensitized mast cells).[5][16][18]
-
Test Compound: this compound.
-
ELISA Kit: Specific for the cytokine of interest (e.g., Human IL-8 ELISA Kit).
Protocol:
-
Cell Culture and Treatment: Culture cells to a desired confluency. Pre-treat the cells with various concentrations of fexofenadine for a specified time (e.g., 1 hour).[5]
-
Stimulation: Add the chosen stimulant to the cell cultures (except for negative controls) and incubate for a period sufficient to induce cytokine production (e.g., 4-24 hours).[18]
-
Supernatant Collection: After incubation, centrifuge the culture plates/tubes and carefully collect the cell-free supernatant.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves adding the collected supernatants and a series of standards to an antibody-coated plate.
-
Incubate, wash, and add a detection antibody, followed by a substrate.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Use the standard curve to calculate the concentration of the cytokine in each sample.
-
Compare the cytokine levels in fexofenadine-treated samples to the stimulated control to determine the percentage of inhibition.
-
Conclusion
The in vitro mechanism of action of this compound is multifaceted. Its core function as a potent and selective H1 receptor inverse agonist (Kᵢ = 10 nM) effectively prevents histamine-induced signaling cascades.[12] Beyond this primary role, fexofenadine exerts significant anti-inflammatory and immunomodulatory effects by inhibiting the production of key pro-inflammatory cytokines and downregulating the expression of cellular adhesion molecules.[8][16][20] These pleiotropic actions, demonstrated across a variety of in vitro models, contribute to its overall clinical efficacy in treating allergic conditions. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of fexofenadine and novel anti-allergic compounds.
References
- 1. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Frontiers | Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit [frontiersin.org]
- 6. Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 8. Effects of fexofenadine and other antihistamines on components of the allergic response: adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in the treatment of allergic disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. innoprot.com [innoprot.com]
- 16. Fexofenadine regulates nuclear factor-κB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates acute and chronic colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Terfenadine and fexofenadine reduce in vitro ICAM-1 expression on human continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Basic and clinical immunology – 3022. Inhibitory action of this compound on mast cell activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fexofenadine inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effects of fexofenadine on the early response to nasal allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
The Pharmacokinetics and Metabolism of Fexofenadine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexofenadine (B15129) hydrochloride, a second-generation histamine (B1213489) H1-receptor antagonist, is widely utilized for the symptomatic relief of allergic conditions. Its pharmacokinetic profile is characterized by rapid oral absorption, limited metabolism, and primary excretion via feces. A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for effective drug development and clinical application. This technical guide provides an in-depth review of the pharmacokinetics and metabolism of fexofenadine, presenting quantitative data in structured tables, detailing key experimental methodologies, and illustrating relevant biological pathways and experimental workflows.
Introduction
Fexofenadine is the active carboxylic acid metabolite of terfenadine (B1681261) and exhibits a high degree of selectivity for the H1 receptor. Unlike its predecessor, fexofenadine does not cross the blood-brain barrier to a significant extent, resulting in a non-sedating profile. Its disposition in the body is heavily influenced by drug transporters, a key feature that dictates its absorption and elimination.
Pharmacokinetic Profile
The pharmacokinetic properties of fexofenadine have been extensively studied in healthy volunteers and various patient populations. The key parameters are summarized below.
Absorption
Fexofenadine is rapidly absorbed following oral administration, with time to reach maximum plasma concentration (Tmax) typically occurring within 1 to 3 hours.[1][2] The absolute bioavailability is estimated to be around 33%.[1][3] Co-administration with a high-fat meal can decrease the area under the curve (AUC) and maximum plasma concentration (Cmax).[1] Notably, fruit juices such as grapefruit, orange, and apple juice can significantly reduce the oral bioavailability of fexofenadine by inhibiting intestinal uptake transporters.[2]
Distribution
Fexofenadine exhibits moderate tissue distribution with a volume of distribution (Vd) of approximately 5.4-5.8 L/kg.[3] It is 60-70% bound to plasma proteins, primarily albumin and α1-acid glycoprotein.[3][4]
Metabolism
Fexofenadine undergoes minimal metabolism, with only about 5% of an orally administered dose being metabolized.[3][4] The primary metabolites identified are a methyl ester derivative and an azacyclonol (B1665903) metabolite, formed in the intestinal mucosa.[3][4] Cytochrome P450 (CYP) enzymes do not play a significant role in the metabolism of fexofenadine.
Excretion
The majority of a fexofenadine dose is excreted unchanged. Approximately 80% is eliminated in the feces, and about 11-12% is recovered in the urine.[3][5] The elimination is primarily a result of biliary and renal excretion. The terminal elimination half-life (t1/2) of fexofenadine is approximately 11-15 hours.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of fexofenadine hydrochloride in healthy adult subjects.
Table 1: Single-Dose Pharmacokinetic Parameters of Fexofenadine
| Parameter | 60 mg Dose | 120 mg Dose | 180 mg Dose | Reference(s) |
| Tmax (h) | 1.79 ± 0.58 | 1.63 ± 0.64 | 1.92 ± 0.79 | [6] |
| Cmax (ng/mL) | 249.19 ± 390.20 | 397.21 ± 195.51 | 571.83 ± 538.21 | [6] |
| AUC0-∞ (ng·h/mL) | 1343.66 ± 718.70 | 3177.87 ± 1407.32 | 4579.27 ± 2124.70 | [6] |
| t1/2 (h) | ~14.4 | ~14.4 | ~14.4 | [1] |
| CL/F (L/h) | ~50.6 | ~50.6 | ~50.6 | [1] |
| Vd/F (L/kg) | 5.4 - 5.8 | 5.4 - 5.8 | 5.4 - 5.8 | [3] |
Table 2: Distribution and Excretion Parameters of Fexofenadine
| Parameter | Value | Reference(s) |
| Plasma Protein Binding | 60 - 70% | [3][4] |
| Primary Binding Proteins | Albumin, α1-acid glycoprotein | [4] |
| Excretion in Feces (% of dose) | ~80% | [5] |
| Excretion in Urine (% of dose) | ~11% | [5] |
| Metabolized (% of dose) | ~5% | [3][4] |
Role of Drug Transporters
The pharmacokinetics of fexofenadine are significantly influenced by the activity of various drug transporters located in the intestine, liver, and kidneys.
In the intestine, Organic Anion Transporting Polypeptides (OATPs), such as OATP1A2 and OATP2B1, facilitate the uptake of fexofenadine from the gut lumen into the enterocytes.[7] Conversely, P-glycoprotein (P-gp), an efflux transporter located on the apical membrane of enterocytes, actively transports fexofenadine back into the intestinal lumen, thereby limiting its oral absorption.[8]
In the liver, OATP1B1 and OATP1B3 are involved in the hepatic uptake of fexofenadine from the systemic circulation, which is a prerequisite for its biliary excretion.[7]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacokinetics and metabolism of fexofenadine.
Quantification of Fexofenadine in Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Plasma
-
Sample Preparation: Protein precipitation is a common and efficient method for extracting fexofenadine from plasma. To 100 µL of human plasma, an internal standard (e.g., glipizide (B1671590) or a deuterated analog of fexofenadine) is added, followed by a precipitating agent such as acetonitrile.[9] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.
-
Chromatographic Separation: A reversed-phase C18 column (e.g., 5 µm, 100 x 2.1 mm) is typically used for chromatographic separation.[1] The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 10 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) run in an isocratic or gradient elution mode.
-
Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for fexofenadine (e.g., m/z 502.3 → 466.3) and the internal standard.
In Vitro Transporter Assays
Caco-2 Cell Permeability Assay for P-gp Efflux
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[8]
-
Transport Experiment: The permeability of fexofenadine is assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The cells are incubated with a known concentration of fexofenadine in the donor compartment (either apical or basolateral). At specified time points, samples are collected from the receiver compartment and analyzed for fexofenadine concentration using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux, suggesting that the compound is a substrate for an efflux transporter like P-gp.[10] The involvement of P-gp can be confirmed by conducting the transport experiment in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or ketoconazole) and observing a reduction in the efflux ratio.[8]
OATP Uptake Assay in Transfected HEK293 Cells
-
Cell Lines: Human embryonic kidney (HEK293) cells are transfected to stably overexpress a specific OATP transporter (e.g., OATP1A2, OATP1B1, or OATP1B3).[7] A control cell line (vector-transfected) is used as a negative control.
-
Uptake Experiment: The cells are seeded in multi-well plates. On the day of the experiment, the cells are washed and then incubated with a solution containing radiolabeled ([¹⁴C] or [³H]) or non-radiolabeled fexofenadine for a short period (e.g., 1-10 minutes).[11]
-
Data Analysis: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular concentration of fexofenadine is determined by scintillation counting (for radiolabeled compound) or LC-MS/MS. The uptake in the transporter-expressing cells is compared to that in the control cells to determine the transporter-mediated uptake. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations.
Human Mass Balance Study
-
Study Design: A single-dose, open-label study is typically conducted in a small number of healthy male volunteers (usually 6-8 subjects).[12]
-
Radiolabeled Drug Administration: A single oral dose of radiolabeled ([¹⁴C]) this compound is administered.[13]
-
Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points for an extended period until the radioactivity in excreta falls below a certain level.[12]
-
Analysis: Total radioactivity in all matrices is measured by scintillation counting. The concentrations of parent fexofenadine and its metabolites in plasma, urine, and feces are determined by LC-MS/MS and/or radiochromatography to identify and quantify the metabolic and excretory pathways.[12]
In Vivo Animal Pharmacokinetic Studies
-
Animal Models: Rats (e.g., Sprague-Dawley or Wistar) and dogs (e.g., Beagle) are commonly used animal models for preclinical pharmacokinetic studies.[14][15]
-
Dosing and Sample Collection: Fexofenadine is administered intravenously and/or orally at a specified dose. Blood samples are collected serially from a cannulated vessel (e.g., jugular vein in rats) at various time points post-dose.[16] Urine and feces may also be collected.
-
Analysis: Plasma and other biological samples are processed and analyzed for fexofenadine concentrations using a validated bioanalytical method, typically LC-MS/MS.[14]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability are calculated using non-compartmental or compartmental analysis.
Conclusion
This compound exhibits a well-characterized pharmacokinetic profile dominated by rapid absorption and extensive excretion of the parent drug. Its disposition is minimally influenced by metabolic enzymes but is significantly governed by the interplay of uptake (OATP) and efflux (P-gp) transporters. The detailed experimental methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals in designing and interpreting studies related to fexofenadine and other compounds with similar pharmacokinetic characteristics. A thorough understanding of these principles is essential for optimizing therapeutic outcomes and minimizing the risk of drug-drug interactions.
References
- 1. Fexofenadine Plasma Concentrations to Estimate Systemic Exposure in Healthy Adults Using a Limited Sampling Strategy with a Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Improving Understanding of Fexofenadine Pharmacokinetics to Assess Pgp Phenotypic Activity in Older Adult Patients Using Population Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 7. Contribution of OATP (organic anion-transporting polypeptide) family transporters to the hepatic uptake of fexofenadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transport characteristics of fexofenadine in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of this compound permeability and dissolution with an anionic surfactant using Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. certara.com [certara.com]
- 13. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Fexofenadine Hydrochloride Enantiomers: A Deep Dive into Biological Activity
Abstract
Fexofenadine (B15129) hydrochloride, a widely prescribed second-generation antihistamine, is administered as a racemic mixture of its two enantiomers: (R)-fexofenadine and (S)-fexofenadine. While the racemate is clinically effective, a significant body of research indicates a clear stereoselectivity in its pharmacological action. This technical guide provides a comprehensive analysis of the differential biological activities of the (R)- and (S)-enantiomers of fexofenadine. It delves into their distinct pharmacokinetic and pharmacodynamic profiles, supported by quantitative data from in vitro and in vivo studies. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to offer a complete picture for researchers, scientists, and drug development professionals in the field of antihistamine pharmacology.
Introduction
Fexofenadine is the active carboxylic acid metabolite of terfenadine (B1681261) and exerts its therapeutic effect by selectively antagonizing peripheral histamine (B1213489) H1 receptors. As a chiral molecule, it exists in two non-superimposable mirror-image forms, the (R)- and (S)-enantiomers. The study of these individual enantiomers is crucial for understanding the drug's overall efficacy and safety profile. It has been established that the antihistaminic activity of fexofenadine resides almost exclusively in the (R)-enantiomer. This document will explore the scientific evidence that substantiates this claim, providing a detailed comparison of the two enantiomers.
Pharmacodynamics: Receptor Binding and Functional Activity
The primary mechanism of action for fexofenadine is the blockade of the histamine H1 receptor. Stereoselectivity is highly evident in the interaction of the fexofenadine enantiomers with this receptor.
Histamine H1 Receptor Binding Affinity
In vitro receptor binding assays have consistently demonstrated that (R)-fexofenadine possesses a significantly higher affinity for the histamine H1 receptor compared to its (S)-counterpart.
Table 1: Histamine H1 Receptor Binding Affinities of Fexofenadine Enantiomers
| Enantiomer | Dissociation Constant (Ki) | Species | Assay Type | Reference |
| (R)-Fexofenadine | 1.5 nM | Human (recombinant) | Radioligand binding assay | |
| (S)-Fexofenadine | 32 nM | Human (recombinant) | Radioligand binding assay | |
| Racemic Fexofenadine | 10.3 nM | Guinea Pig Lung | Radioligand binding assay |
Data compiled from multiple sources. Note that absolute values can vary based on experimental conditions.
In Vitro Functional Activity
The higher binding affinity of (R)-fexofenadine translates to greater potency in functional assays that measure the downstream effects of H1 receptor activation.
Table 2: In Vitro Functional Potency of Fexofenadine Enantiomers
| Enantiomer | IC50 (Inhibition of Histamine-induced Contraction) | Tissue Source | Reference |
| (R)-Fexofenadine | 10 nM | Guinea Pig Ileum | |
| (S)-Fexofenadine | > 1000 nM | Guinea Pig Ileum |
In Vivo Activity: Preclinical and Clinical Evidence
The stereoselective activity observed in vitro is mirrored in in vivo studies, confirming the superior antihistaminic effect of (R)-fexofenadine.
Preclinical Models
In animal models, (R)-fexofenadine is substantially more effective at inhibiting histamine-induced responses.
Table 3: In Vivo Antihistaminic Activity in Animal Models
| Enantiomer | ED50 (Inhibition of Histamine-induced Bronchoconstriction) | Animal Model | Reference |
| (R)-Fexofenadine | 0.1 mg/kg (i.v.) | Guinea Pig | |
| (S)-Fexofenadine | 3.2 mg/kg (i.v.) | Guinea Pig |
Clinical Studies
Human studies involving the inhibition of histamine-induced wheal and flare have corroborated the preclinical findings. The (R)-enantiomer is responsible for the vast majority of the clinical efficacy of racemic fexofenadine.
Pharmacokinetics
The pharmacokinetic profiles of the fexofenadine enantiomers are largely similar, with no significant differences in absorption, distribution, metabolism, or excretion. Both enantiomers are primarily excreted unchanged in the feces. This lack of stereoselectivity in pharmacokinetics means that the differential activity observed is almost entirely due to pharmacodynamic factors at the receptor level.
Signaling Pathways and Experimental Workflows
To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate key pathways and workflows.
A Comprehensive Technical Guide to the Crystalline Structure and Polymorphs of Fexofenadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine (B15129) hydrochloride, a widely used second-generation antihistamine, is known for its efficacy in treating allergic rhinitis and chronic urticaria.[1][2] As with many active pharmaceutical ingredients (APIs), fexofenadine hydrochloride can exist in various solid-state forms, including different crystalline structures known as polymorphs, as well as amorphous and solvated forms.[1][3] The specific solid-state form of an API can significantly influence its physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability, which are critical factors in drug development and manufacturing.[1][3] This technical guide provides an in-depth overview of the known crystalline structures and polymorphs of this compound, presenting key characterization data and experimental protocols to aid researchers and drug development professionals in this field.
Known Polymorphic and Amorphous Forms
This compound has been reported to exist in a multitude of polymorphic and other solid-state forms. These are often designated as "Forms" with Roman numerals or letters. The primary forms discussed in scientific literature and patents include anhydrous, hydrated, and solvated crystals, as well as an amorphous form.
Anhydrous Forms: These forms do not contain water within their crystal lattice.
-
Form I: A commercially used anhydrous form.[3]
-
Form III: Another anhydrous polymorph.[2]
-
Form A (and A1): Anhydrous crystalline forms.[1]
-
Form X: A novel anhydrous crystalline form.[4]
Hydrated Forms: These forms incorporate water molecules into their crystal structure.
-
Form II: A hydrated form.[1]
-
Form IV: A hydrated polymorph.[2]
-
Form B: Characterized as an approximately monohydrate form.[5]
-
Form XVI: A hydrated crystalline form.[6]
Solvated Forms: These forms include solvent molecules other than water in their crystal lattice.
-
Form C: An acetonitrile (B52724) monosolvate.[1][5]
-
Other Solvates: Forms solvated with methyl tert-butyl ether (MTBE), cyclohexane, and ethyl acetate (B1210297) have also been reported.[1]
Amorphous Form: This form lacks a long-range ordered crystalline structure. An amorphous form of this compound has been described and can be prepared by heating crystalline forms.[6][7] The conversion to an amorphous state can impact properties like solubility.[8]
Data Presentation: Physicochemical Properties of this compound Polymorphs
The following tables summarize the key quantitative data for various polymorphic forms of this compound, compiled from a range of scientific publications and patents. This allows for a clear comparison of their characteristic properties.
Table 1: Powder X-Ray Diffraction (PXRD) Data
| Polymorphic Form | Characteristic 2θ Peaks (°) | Reference |
| Form I | 5.9, 7.5, 12.2, 14.1, 15.0, 17.9, 18.3, 22.5, 23.5, 26.7 | [9] |
| Form B (monohydrate) | 4.4, 4.7, 5.2, 7.9, 10.1, 23.6 | [5] |
| Form C (acetonitrile monosolvate) | 7.0, 11.6, 15.4, 17.3, 18.0, 20.5 | [5] |
| Form XIX | 3.8, 8.8, 11.3, 18.8, 20.2 | [6] |
| Form XX | Not specified in the provided search results. | |
| Form XXI | Not specified in the provided search results. | |
| Form A1 | Distinct from other reported forms (specific peaks not listed in abstract). | [1] |
| Form B1 | Distinct from other reported forms (specific peaks not listed in abstract). | [1] |
| Form C1 | Distinct from other reported forms (specific peaks not listed in abstract). | [1] |
Table 2: Thermal Analysis Data (DSC)
| Polymorphic Form | Key Endothermic Peaks (°C) | Enthalpy (J/g) | Reference |
| Form I | ~198.3 (melting) | 72.0 | [10] |
| Form B (monohydrate) | ~80.27, ~109.27, ~149.14 | Not specified | [5] |
| Form XIX | ~90-100 and ~148-155 | Not specified | [6] |
| Pure Fexofenadine HCl (unspecified form) | ~199.07 (melting) | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of experimental protocols for the preparation and characterization of this compound polymorphs.
Preparation of Polymorphic Forms
-
Form A1: 3 g of this compound were slurried in 20 mL of n-propanol. The mixture was stirred at room temperature for 24 hours with a magnetic stirrer. The solid was then filtered, rinsed with n-propanol, and dried.[1]
-
Form B1: 3 g of this compound were slurried in 20 mL of ethanol. The mixture was stirred at room temperature for 16 hours. The solid was filtered, rinsed with ethanol, and dried.[1]
-
Form C1: 3 g of this compound were slurried in 20 mL of methanol. The mixture was stirred at 45°C for 28 hours. The solid was filtered, rinsed with methanol, and dried.[1]
-
Form B (monohydrate): this compound is dissolved in a methanol/water mixture. The solution is then cooled to a temperature between -10°C and -25°C to induce precipitation. The resulting precipitate is filtered and dried.[5]
-
Form C (acetonitrile monosolvate): this compound hydrate (B1144303) is suspended in acetonitrile and refluxed for about an hour. The suspension is then cooled to approximately -15/-10°C over 4 hours to allow for precipitation. The solid is filtered, washed with acetonitrile, and dried under vacuum at 50°C.[5]
-
Form II (from Form I via Wet Granulation): Form I of this compound can be converted to Form II (a hydrate) during wet granulation in the presence of sufficient water (≥ 16% w/w).[10] The wet mass is then dried, for example, at 60°C for 3 hours.[10]
Characterization Methods
-
Powder X-Ray Diffraction (PXRD):
-
Instrument: Rigaku DMAX-IIIA diffractometer or similar.[1]
-
Radiation: CuKα radiation (λ=1.54178 Å), graphite (B72142) monochromatized.[1]
-
Scan range and rate: Typically scanned over a 2θ range relevant for pharmaceuticals, for example, from 2° to 40°. Specific scan parameters like step size (e.g., 0.03°) and time per step (e.g., 1 sec) should be recorded.[9]
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: Shimadzu DSC-50 or a similar thermal analyzer.[1]
-
Sample Preparation: 2-5 mg of the sample is weighed into aluminum crucibles.[1]
-
Heating Rate: A typical heating rate is 10°C/min.[1]
-
Temperature Range: Scans are often performed from 30°C to 350°C.[1]
-
Atmosphere: Samples are purged with an inert gas like nitrogen at a flow rate of, for example, 40 mL/min.[1]
-
-
Thermogravimetric Analysis (TGA):
-
Instrument: TGA-50 instrument (Shimadzu) or equivalent.[1]
-
Sample Preparation: 7-15 mg of the sample is placed in an alumina (B75360) pan.[1]
-
Analysis: The weight loss of the sample is measured as a function of temperature to determine the presence of water or other solvents.
-
-
Karl Fischer Titration: This technique is used to accurately determine the water content in hydrated forms.[9]
Visualizations: Logical Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships between different polymorphic forms and a typical experimental workflow for their investigation.
Caption: Interconversion pathways of this compound polymorphs.
Caption: A typical experimental workflow for polymorph investigation.
Conclusion
The polymorphic landscape of this compound is complex, with numerous anhydrous, hydrated, and solvated forms identified. The choice of the appropriate solid-state form is a critical decision in the development of robust and effective drug products. This guide provides a consolidated resource of the known crystalline forms and their key physicochemical properties, along with detailed experimental protocols for their preparation and characterization. A thorough understanding and control of the solid-state chemistry of this compound are paramount for ensuring consistent product quality and performance. Further research into the thermodynamic relationships between these forms and their impact on biopharmaceutical properties will continue to be of high value to the pharmaceutical industry.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US20130059886A1 - Polymorphic form of this compound, intermediates and process for its preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US7700779B2 - Crystalline forms of fexofenadine and its hydrochloride - Google Patents [patents.google.com]
- 5. EP1614681A1 - Fexofenadine polymorphs and process for the preparation thereof - Google Patents [patents.google.com]
- 6. WO2005102999A2 - Crystalline forms of this compound and processes for their preparation - Google Patents [patents.google.com]
- 7. WO2000071124A1 - Amorphous form of this compound - Google Patents [patents.google.com]
- 8. Enhancement of the Oral Bioavailability of this compound via Cremophor® El-Based Liquisolid Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fexofenadine polymorphs - Patent 2397465 [data.epo.org]
- 10. Solid Form and Phase Transformation Properties of this compound during Wet Granulation Process - PMC [pmc.ncbi.nlm.nih.gov]
Fexofenadine Hydrochloride: A Comprehensive Technical Guide to its Solubility in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of fexofenadine (B15129) hydrochloride (FEX), a second-generation H1 antihistamine. A thorough understanding of its solubility characteristics is paramount for successful formulation development, ensuring optimal bioavailability and therapeutic efficacy. Fexofenadine hydrochloride's solubility is notably influenced by the solvent system, pH, and the presence of co-solvents or excipients, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[1] This guide synthesizes available quantitative data, details common experimental protocols for solubility determination, and illustrates the logical workflow for assessing solubility, providing a critical resource for formulation scientists and researchers.
Quantitative Solubility Data
The solubility of this compound has been determined in a variety of solvent systems. The following tables summarize the quantitative data available in the literature, providing a comparative overview for formulation development.
Table 1: Solubility in Aqueous and Buffer Solutions
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Water | Not Specified | Not Specified | 3.6[1] |
| Water | 25 | 25 | 0.056[2] |
| Water | 37 | 37 | 1.45 ± 0.15[3] |
| 0.1 N HCl | 1.2 | 25 | 0.205[2] |
| 0.001 N HCl | 3.0 | Not Specified | Maximum solubility[1] |
| Hydrochloric Acid Solution | 2.0 | 37 ± 1 | 0.55121[4][5] |
| Acetate Buffer | 4.5 | 37 ± 1 | 0.07328[4][5] |
| Phosphate Buffer | 6.8 | 25 | Not Specified |
| Phosphate Buffer | 6.8 | 37 ± 1 | 0.17627[4][5] |
| PBS | 7.2 | Not Specified | ~1[6] |
Table 2: Solubility in Organic and Binary Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol (B129727) | 25 | >400[7] |
| Ethanol | 25 | 85[7] |
| Ethanol | Not Specified | ~12[6] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~12[6] |
| Dimethyl Formamide (DMF) | Not Specified | ~25[6] |
| Acetone | 25 | <0.1[7] |
| Chloroform (B151607) | 25 | <0.1[7] |
| Diethyl Ether | 25 | <0.1[7] |
| n-Hexane | 25 | <0.1[7] |
| Acetonitrile (B52724) | 25 | <0.1[7] |
| Ethyl Acetate | 25 | <0.1[7] |
This compound is described as freely soluble in methanol and ethanol, slightly soluble in chloroform and water, and insoluble in hexane.[8][9][10] It exhibits a pH-dependent solubility profile, with maximum solubility at approximately pH 3, a minimum between pH 4 and 8 (where it exists as a zwitterion), and another increase in solubility at pH 9.[1]
Experimental Protocols for Solubility Determination
The following section details common methodologies employed to determine the solubility of this compound.
Shake-Flask Method
The shake-flask method is a standard and widely used technique for determining equilibrium solubility.
Protocol:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container (e.g., a screw-capped vial or flask).
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 12, 24, or 48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.[4][5] A common setup involves a mechanical shaker or a magnetic stirrer.[4][5]
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[11] The mobile phase often consists of a mixture of a buffer (e.g., triethylamine (B128534) phosphate) and organic solvents like acetonitrile and methanol.[11]
-
Data Analysis: The solubility is expressed as the concentration of the drug in the saturated solution (e.g., in mg/mL or µg/mL).
Phase Solubility Studies
Phase solubility studies are often conducted to evaluate the effect of complexing agents or co-solvents on the solubility of a drug.
Protocol:
-
Preparation: A series of solutions with increasing concentrations of the complexing agent or co-solvent (e.g., cyclodextrins, polymers like PEG 20,000 or poloxamer 188) are prepared in a specific solvent (usually water or a buffer).[3]
-
Equilibration: An excess amount of this compound is added to each solution. The mixtures are then shaken at a constant temperature until equilibrium is achieved.
-
Sample Analysis: The samples are filtered, and the concentration of dissolved this compound is determined by a suitable analytical method like HPLC.
-
Data Interpretation: A phase solubility diagram is constructed by plotting the solubility of this compound against the concentration of the complexing agent or co-solvent. The type of curve obtained (e.g., AL, AP, B-type) provides information about the stoichiometry and stability of the complex formed.[3]
Experimental Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of this compound solubility, from initial screening to the investigation of enhancement techniques.
Caption: Workflow for Fexofenadine HCl Solubility Assessment.
This in-depth guide provides a foundational understanding of the solubility of this compound. The presented data and methodologies are essential for overcoming the formulation challenges associated with this BCS Class IV compound and for developing oral dosage forms with improved dissolution and bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound CAS#: 153439-40-8 [amp.chemicalbook.com]
- 11. Simple and reliable HPLC analysis of this compound in tablets and its application to dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Fexofenadine Hydrochloride in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexofenadine (B15129) hydrochloride, a second-generation antihistamine, is a widely used therapeutic agent for allergic conditions. Its primary mechanism of action involves the selective antagonism of histamine (B1213489) H1 receptors.[1] However, emerging evidence suggests broader anti-inflammatory properties that contribute to its clinical efficacy. This technical guide provides an in-depth overview of the in vivo efficacy of fexofenadine hydrochloride in established animal models of allergic rhinitis, asthma, and urticaria. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of relevant biological pathways are presented to serve as a comprehensive resource for researchers in the field of allergy and immunology.
Introduction
Fexofenadine is the active carboxylic acid metabolite of terfenadine (B1681261) and functions as a potent and selective peripheral H1 receptor antagonist.[1] Unlike first-generation antihistamines, it exhibits minimal sedative effects due to its limited ability to cross the blood-brain barrier.[1] Clinically, fexofenadine is indicated for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria.[1] Preclinical animal models are indispensable tools for elucidating the pharmacological effects and mechanisms of action of anti-allergic drugs. This guide summarizes the key findings on the in vivo efficacy of fexofenadine in validated animal models, providing valuable insights for further research and drug development.
Mechanism of Action
Fexofenadine's primary mechanism is the competitive and selective inhibition of histamine H1 receptors, which blocks the downstream effects of histamine, a key mediator of allergic symptoms.[2] Beyond this, fexofenadine exerts a range of anti-inflammatory effects by modulating the activity of various immune cells and signaling pathways.
Key Anti-inflammatory Effects:
-
Inhibition of Inflammatory Mediators: Fexofenadine has been shown to inhibit the production and release of several pro-inflammatory mediators, including cytokines such as Interleukin-4 (IL-4), IL-5, IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[3][4][5]
-
Modulation of Cellular Infiltration: Studies have demonstrated that fexofenadine can reduce the infiltration of inflammatory cells, such as eosinophils and lymphocytes, into sites of allergic inflammation.[6][7]
-
Novel Molecular Targets: Recent research has identified cytosolic phospholipase A2 (cPLA2) as a novel molecular target for fexofenadine, suggesting a mechanism for its anti-TNF-α signaling effects.[5]
Signaling Pathway of Fexofenadine's Anti-Allergic Action
Caption: Fexofenadine's anti-allergic mechanism.
In Vivo Efficacy in Animal Models
Allergic Rhinitis
Animal models of allergic rhinitis are crucial for evaluating the efficacy of therapeutic agents in alleviating nasal symptoms such as sneezing, nasal rubbing, and nasal congestion.
Experimental Workflow for Ovalbumin-Induced Allergic Rhinitis in Mice
Caption: Workflow for allergic rhinitis model.
Quantitative Data
| Animal Model | Treatment | Dosage | Route | Key Findings | Reference |
| Guinea Pig (Antigen-induced rhinitis) | This compound | 20 mg/kg | Oral | Significantly inhibited the increase in nasal airway resistance (p < 0.001). | [8][9] |
| Mouse (Trichinella spiralis-induced eosinophilia) | This compound | 5, 10, 20 mg/kg/day | Oral | Dose-dependent suppression of eosinophilia (p<0.05 to p<0.0001). | [10] |
| Mouse (Delayed-type hypersensitivity) | This compound | 10 mg/kg/day | Oral | Significantly suppressed the increase in footpad swelling. | [7] |
Asthma
Animal models of asthma are characterized by airway hyperresponsiveness, inflammation, and remodeling. These models are essential for assessing the potential of anti-asthmatic drugs.
Experimental Workflow for Ovalbumin-Induced Asthma in Guinea Pigs
Caption: Workflow for asthma model.
Quantitative Data
| Animal Model | Treatment | Dosage | Route | Key Findings | Reference |
| Mouse (Ovalbumin-induced airway inflammation) | Fexofenadine | Not specified | Not specified | Prevented development of airway hyperresponsiveness; Decreased bronchoalveolar lavage and tissue eosinophilia, lymphocyte numbers, and TH2 cytokine production. | [6] |
| Rat (Isolated trachea) | Fexofenadine | 10E-4 M | In vitro | Elicited a significant relaxation response compared to 10E-6 M methacholine-induced contraction. | [11] |
Urticaria (Passive Cutaneous Anaphylaxis Model)
The passive cutaneous anaphylaxis (PCA) model is a widely used in vivo assay to study IgE-mediated immediate hypersensitivity reactions, which are characteristic of urticaria (hives).
Experimental Workflow for Passive Cutaneous Anaphylaxis in Rats
Caption: Workflow for PCA model.
Quantitative Data
While specific preclinical data for fexofenadine in the PCA model is limited in the searched literature, human studies on histamine-induced wheal and flare provide relevant quantitative insights.
| Study Type | Treatment | Dosage | Key Findings | Reference |
| Human Healthy Volunteers | Fexofenadine HCl | 60 mg twice daily | Significantly greater suppression of overall wheal (43.1%) and flare (43.0%) response compared to placebo and loratadine (B1675096). | [12] |
| Human Healthy Volunteers | Fexofenadine HCl | 180 mg | Comparable onset of action and magnitude of effect in inhibiting histamine-induced wheal and flare reaction as cetirizine (B192768) 10 mg. | [13] |
| Human Atopic Patients | Fexofenadine | 120 mg | No significant inhibition of wheal-and-flare reaction was observed within 60 minutes of intake in one study. | [14] |
Detailed Experimental Protocols
Ovalbumin-Induced Allergic Rhinitis in BALB/c Mice
This protocol is adapted from established methods to induce allergic rhinitis in mice.[1][2][15][16]
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile phosphate-buffered saline (PBS)
-
8-10 week old female BALB/c mice
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg OVA and 1 mg of Alum in PBS.
-
-
Challenge and Treatment:
-
From day 21 to day 28, challenge the mice daily by intranasal (i.n.) instillation of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.
-
Administer this compound (e.g., 10, 20, 50 mg/kg) or vehicle by oral gavage 1 hour before each OVA challenge.
-
-
Assessment of Nasal Symptoms:
-
Immediately after the final OVA challenge on day 28, observe each mouse for 15 minutes and count the number of sneezes and nasal rubbing movements.
-
-
Sample Collection and Analysis:
-
On day 29, collect blood samples for measurement of serum OVA-specific IgE levels by ELISA.
-
Euthanize the mice and collect nasal mucosal tissue for histological analysis of eosinophil infiltration (e.g., with Luna staining).
-
Ovalbumin-Induced Asthma in Dunkin-Hartley Guinea Pigs
This protocol is based on established methods for inducing an asthma-like phenotype in guinea pigs.[17][18][19][20][21]
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile saline
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
This compound
-
Vehicle control
-
Whole-body plethysmography system
Procedure:
-
Sensitization:
-
On day 0, actively sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 mL of a suspension containing 100 µg OVA and 100 mg Alum in saline.
-
On day 7, administer a booster i.p. injection of 1 mL of a suspension containing 50 µg OVA and 50 mg Alum in saline.
-
-
Challenge and Treatment:
-
On day 21, place conscious and unrestrained guinea pigs in a whole-body plethysmograph and expose them to an aerosol of OVA (0.1% w/v in saline) for 5 minutes.
-
Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally 1 hour before the OVA challenge.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
24 hours after the OVA challenge, assess AHR by exposing the animals to increasing concentrations of aerosolized methacholine (e.g., 0.01 to 1 mg/mL) and measuring the specific airway resistance (sRaw).
-
-
Bronchoalveolar Lavage (BAL):
-
Immediately after the AHR measurement, euthanize the animals and perform a bronchoalveolar lavage with sterile PBS.
-
Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
-
Measure cytokine levels (e.g., IL-4, IL-5) in the BAL fluid supernatant by ELISA.
-
IgE-Mediated Passive Cutaneous Anaphylaxis (PCA) in Wistar Rats
This protocol describes a standard method for inducing a PCA reaction in rats.[22][23][24][25][26]
Materials:
-
Anti-dinitrophenyl (DNP) IgE monoclonal antibody
-
DNP-human serum albumin (HSA)
-
Evans blue dye
-
Sterile saline
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle control
Procedure:
-
Passive Sensitization:
-
Shave the dorsal skin of the rats 24 hours before sensitization.
-
Administer an intradermal (i.d.) injection of 50 µL of anti-DNP IgE (e.g., 50 ng) at two sites on the back of each rat.
-
-
Treatment and Antigen Challenge:
-
48 hours after sensitization, administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally.
-
One hour after treatment, administer an intravenous (i.v.) injection of 1 mL of a solution containing 1 mg DNP-HSA and 0.5% Evans blue dye in saline via the tail vein.
-
-
Assessment of Vascular Permeability:
-
Thirty minutes after the antigen challenge, euthanize the rats and dissect the skin at the injection sites.
-
Extract the Evans blue dye from the skin tissue by incubation in formamide (B127407).
-
Quantify the amount of extravasated dye by measuring the absorbance of the formamide extract at 620 nm. The intensity of the blue color is proportional to the severity of the anaphylactic reaction.
-
Conclusion
The preclinical data summarized in this guide demonstrate the in vivo efficacy of this compound in animal models of allergic rhinitis, asthma, and urticaria. Beyond its well-established H1-receptor antagonism, fexofenadine exhibits significant anti-inflammatory properties that contribute to its therapeutic effects. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate the pharmacology of fexofenadine and to evaluate novel anti-allergic compounds. Future studies should aim to provide more comprehensive quantitative data on the dose-dependent effects of fexofenadine on a wider range of inflammatory markers in these models to further refine our understanding of its multifaceted mechanism of action.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Mizolastine and fexofenadine modulate cytokine pattern after nasal allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cytokine-induced expression of T-cell cytokines by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fexofenadine inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fexofenadine modulates T-cell function, preventing allergen-induced airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of this compound in a guinea pig model of antigen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of fexofenadine on eosinophilia and systemic anaphylaxis in mice infected with Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of fexofenadine in isolated rat tracheas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Similar rapid onset of action and magnitude of effect of fexofenadine and cetirizine as assessed by inhibition of histamine-induced wheal-and-flare reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of histamine or allergen-induced wheals by a single dose of acrivastine, fexofenadine or cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ovalbumin induced allergic rhinitis in BALBc mice - Fraunhofer IZI [izi.fraunhofer.de]
- 17. researchgate.net [researchgate.net]
- 18. cusabio.com [cusabio.com]
- 19. researchgate.net [researchgate.net]
- 20. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 25. An analysis of the specificity in pharmacological inhibition of the passive cutaneous anaphylaxis reaction in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A study of the rat passive cutaneous anaphylaxis (PCA) reaction for the assay of mouse IgE antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Fexofenadine Hydrochloride: A Modulator of the Inflammatory Cascade
An In-depth Technical Review of its Core Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexofenadine (B15129) hydrochloride, a widely used second-generation antihistamine, is primarily recognized for its selective antagonism of the histamine (B1213489) H1 receptor.[1][2] However, a growing body of evidence reveals that its therapeutic efficacy extends beyond simple histamine blockade, encompassing a range of anti-inflammatory effects. This technical guide synthesizes the current understanding of fexofenadine's impact on key inflammatory mediators, providing a comprehensive overview for researchers and drug development professionals. Through a detailed examination of its effects on cytokines, chemokines, adhesion molecules, and other pro-inflammatory substances, this document elucidates the multifaceted mechanisms that contribute to fexofenadine's clinical benefits in allergic diseases.
Introduction: Beyond Histamine Blockade
Allergic inflammation is a complex process orchestrated by a diverse array of mediators released from various immune and non-immune cells. While histamine is a primary driver of acute allergic symptoms, the sustained inflammatory response involves the upregulation and release of numerous other molecules, including cytokines, chemokines, and adhesion molecules.[3][4] These mediators are responsible for the recruitment and activation of inflammatory cells, such as eosinophils, leading to the chronic manifestations of allergic diseases like allergic rhinitis and chronic idiopathic urticaria.[1][5]
Fexofenadine, the active metabolite of terfenadine, has demonstrated a capacity to modulate these downstream inflammatory pathways.[1][6] This activity, independent of its H1-receptor antagonism, positions fexofenadine as a compound with broader anti-inflammatory potential than initially perceived. This guide will delve into the specific effects of fexofenadine on these non-histamine inflammatory mediators, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Effects on Key Inflammatory Mediators
Fexofenadine has been shown to influence a wide spectrum of inflammatory molecules. The following sections summarize the quantitative data from various in vitro and in vivo studies, providing a clear overview of its inhibitory effects.
Cytokines
Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Fexofenadine has been found to modulate the production of several key pro-inflammatory cytokines.
| Cytokine | Experimental Model | Fexofenadine Concentration | Observed Effect | Citation |
| Interleukin-1 (IL-1) | In vivo (Nasal Allergen Challenge) | 120 mg (single dose) | No significant inhibition compared to placebo. | [7] |
| Interleukin-4 (IL-4) | In vitro (Cry j 1-stimulated Peripheral Blood Leukocytes) | 250 ng/mL | Significant inhibition of IL-4 production. | [8] |
| Interleukin-5 (IL-5) | In vitro (IL-4 stimulated Peripheral Blood T-cells) | Not specified | Inhibition of IL-5 mRNA expression. | |
| Interleukin-6 (IL-6) | In vitro (Histamine-stimulated Nasal Epithelium) | 1 µM | Reduction in IL-6 expression. | [9][10] |
| In vivo (Nasal Allergen Challenge) | 120 mg (single dose) | Significant inhibition of IL-6 levels compared to placebo (p < 0.004). | [7] | |
| In vitro (IFN-gamma stimulated Fibroblast Cell Line) | Not specified | Dose-dependent decrease of spontaneous IL-6 release. | ||
| In vivo (Collagen-Induced Arthritis Model in mice) | Not specified | Significant decrease in serum IL-6 levels. | [11] | |
| Interleukin-8 (IL-8) | In vitro (Eosinophil co-cultured Human Nasal Epithelial Cells) | 10⁻⁹ to 10⁻³ mol/L | Significant attenuation of eosinophil-induced IL-8 release. | [5] |
| In vitro (Histamine-stimulated Nasal Epithelium) | 1 µM | Significant downregulation of IL-8 (p < 0.05). | [9][10] | |
| Tumor Necrosis Factor-alpha (TNF-α) | In vivo (Nasal Allergen Challenge) | 120 mg (single dose) | Significant inhibition of TNF-α levels compared to placebo (p < 0.004). | [7] |
| In vitro (TNF-α-stimulated Bone-Marrow-Derived Macrophages) | 10 µM | Down-regulation of nearly all TNF-α induced genes. | [11] | |
| Interferon-gamma (IFN-γ) | In vitro (IL-12 stimulated Peripheral Blood T-cells) | Not specified | Significant suppression of IFN-γ production. | [12] |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | In vitro (Eosinophil co-cultured Human Nasal Epithelial Cells) | Not specified | Significant attenuation of eosinophil-induced GM-CSF release. | [5] |
Chemokines
Chemokines are a family of small cytokines with chemoattractant properties that play a vital role in the recruitment of inflammatory cells.
| Chemokine | Experimental Model | Fexofenadine Concentration | Observed Effect | Citation |
| RANTES (CCL5) | In vitro (Eosinophil co-cultured Human Nasal Epithelial Cells) | Not specified | Significant inhibition of RANTES release. | [5][13] |
| TARC (CCL17) | In vitro (Cry j 1 and IL-4 stimulated Peripheral Blood Leukocytes) | ≥ 250 ng/mL | Suppressive effect on TARC production. | [8] |
Adhesion Molecules
Adhesion molecules are proteins located on the cell surface involved in binding with other cells or with the extracellular matrix. They are critical for the trafficking of leukocytes to sites of inflammation.
| Adhesion Molecule | Experimental Model | Fexofenadine Concentration | Observed Effect | Citation |
| Intercellular Adhesion Molecule-1 (ICAM-1) | In vitro (IFN-γ stimulated Conjunctival Epithelial Cells) | 50 µg/mL | Significant reduction in basal ICAM-1 expression. | |
| In vitro (TNF-α and IFN-γ stimulated Eosinophils) | 10⁻³ to 10⁻⁴ M | Inhibition of ICAM-1 expression. | [14] | |
| In vitro (Eosinophil co-cultured Human Nasal Epithelial Cells) | Not specified | Significant attenuation of soluble ICAM-1 (sICAM-1) release. | [5] | |
| In vivo (Nasal Lavage Fluid in Allergic Rhinitis) | 120 mg/day for 2 weeks | Significant reduction in soluble ICAM-1. | [15] | |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | In vivo (Chronic Idiopathic Urticaria) | Not specified | In vivo anti-inflammatory effects observed. | [6][16] |
| Endothelial Leukocyte Adhesion Molecule-1 (ELAM-1 / E-selectin) | In vivo (Chronic Idiopathic Urticaria) | Not specified | In vivo anti-inflammatory effects observed. | [6][16] |
Other Inflammatory Mediators
Fexofenadine also impacts other key players in the inflammatory cascade, including enzymes and lipid mediators.
| Mediator/Enzyme | Experimental Model | Fexofenadine Concentration | Observed Effect | Citation |
| Histamine | In vivo (Histamine-induced wheal and flare) | 30 mg and 60 mg | Suppression of epicutaneous wheal and flare response. | [6] |
| Leukotrienes (LTC₄, LTD₄, LTE₄) | In vitro (Zymosan-stimulated Human Monocytes) | 10⁻⁷ mol/L and 10⁻⁶ mol/L | Significant inhibition of LTC₄, LTD₄, and LTE₄ production (22% and 24% respectively). | [6][17] |
| Prostaglandin (B15479496) E₂ (PGE₂) | In vitro (LPS-stimulated Human Monocytes) | 10⁻⁶ mol/L and 10⁻⁵ mol/L | Significant inhibition of PGE₂ production (26% and 40% respectively). | [6][17] |
| Cyclooxygenase-2 (COX-2) | In vitro (Ovine COX-2 enzyme assay) | 10⁻⁸ mol/L | Inhibition of ovine COX-2 activity. | [18][19] |
Detailed Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future research. This section provides a detailed look at some of the key experimental protocols used to evaluate the anti-inflammatory effects of fexofenadine.
In Vitro Co-culture of Human Nasal Epithelial Cells and Eosinophils
This model was designed to mimic the interaction between eosinophils and the nasal epithelium during an allergic reaction.
-
Cell Source: Nasal epithelial cells were obtained from biopsy specimens of patients with seasonal allergic rhinitis. Eosinophils were isolated from the peripheral blood of healthy donors.
-
Culture Conditions: Human Nasal Epithelial Cells (HNEC) were cultured to form a confluent monolayer.
-
Stimulation: Eosinophils were activated with opsonized latex beads. The activated eosinophils were then co-cultured with the HNEC monolayer.
-
Fexofenadine Treatment: Fexofenadine (10⁻⁹ to 10⁻³ mol/L) was added to the co-culture.
-
Endpoint Analysis: The release of inflammatory mediators (IL-8, GM-CSF, sICAM-1) into the culture supernatant was quantified using Enzyme-Linked Immunosorbent Assay (ELISA). Epithelial permeability was assessed by measuring electrical resistance across the cell monolayer.[5]
In Vivo Nasal Allergen Challenge
This clinical research model allows for the study of the early phase allergic reaction in a controlled setting.
-
Study Design: A double-blind, randomized, placebo-controlled study.
-
Participants: Patients with a history of allergic rhinitis.
-
Intervention: A single dose of fexofenadine (120 mg), mizolastine (B1677215) (10 mg), or placebo was administered.
-
Challenge: Six hours after treatment, patients underwent a nasal challenge with a specific allergen.
-
Sample Collection and Analysis: Nasal lavage was performed 30 minutes after the challenge to collect fluid from the nasal passages. The levels of cytokines (IL-1β, IL-6, TNF-α) in the lavage fluid were measured by ELISA. Nasal symptoms were also recorded.[7]
In Vitro Monocyte Stimulation Assay
This protocol investigates the effect of fexofenadine on the production of lipid inflammatory mediators by monocytes.
-
Cell Source: Human monocytes were isolated from the peripheral blood of healthy volunteers.
-
Culture and Stimulation: Monocytes were cultured and stimulated with either lipopolysaccharide (LPS) to induce prostaglandin production or with zymosan to induce leukotriene production.
-
Fexofenadine Treatment: Fexofenadine (10⁻⁸ to 10⁻³ mol/L) was co-incubated with the stimulated monocytes.
-
Endpoint Analysis: The concentrations of leukotrienes (LTB₄, LTC₄, LTD₄, LTE₄) and prostaglandins (B1171923) (PGE₂, PGF₂α) in the culture supernatant were determined by enzyme immunoassay.[17]
Visualization of Pathways and Workflows
To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.
Figure 1: Fexofenadine's dual mechanism of action in allergic inflammation.
Figure 2: Experimental workflow for in vitro co-culture model.
Figure 3: Fexofenadine's inhibition of the TNF-α signaling pathway.
Conclusion
The evidence presented in this technical guide clearly demonstrates that fexofenadine hydrochloride's therapeutic profile is not solely defined by its H1-receptor antagonist activity. Its ability to down-regulate the expression and release of a variety of pro-inflammatory cytokines, chemokines, and adhesion molecules underscores a broader anti-inflammatory capacity.[3][6] These effects likely contribute significantly to its clinical efficacy in managing the multifaceted inflammatory processes of allergic diseases.
For researchers and drug development professionals, these findings open avenues for further investigation into the precise molecular targets of fexofenadine beyond the H1 receptor. A deeper understanding of these non-histaminergic actions could inform the development of new anti-inflammatory therapies with improved efficacy and safety profiles. The experimental models detailed herein provide a foundation for future studies aimed at further elucidating the immunomodulatory properties of fexofenadine and related compounds.
References
- 1. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of fexofenadine and other antihistamines on components of the allergic response: adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of fexofenadine on eosinophil-induced changes in epithelial permeability and cytokine release from nasal epithelial cells of patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in the treatment of allergic disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mizolastine and fexofenadine modulate cytokine pattern after nasal allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit [frontiersin.org]
- 11. Fexofenadine inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cytokine-induced expression of T-cell cytokines by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of fexofenadine on expression of intercellular adhesion molecule 1 and induction of apoptosis on peripheral eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of fexofenadine on inflammatory mediators in nasal lavage fluid in intermittent allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo anti-inflammatory effects of fexofenadine in chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential effects of fexofenadine on arachidonic acid metabolism in cultured human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. New evidence of H1-receptor independent COX-2 inhibition by fexofenadine HCl in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Allergy: A Technical Guide to the Non-Allergic Therapeutic Potential of Fexofenadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexofenadine (B15129) hydrochloride, a widely used second-generation histamine (B1213489) H1 receptor antagonist, is primarily recognized for its efficacy in treating allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria.[1][2] Emerging evidence, however, illuminates a broader spectrum of pharmacological activity extending beyond its antihistaminic properties. This technical guide synthesizes the current understanding of fexofenadine's non-allergic therapeutic potential, focusing on its anti-inflammatory and immunomodulatory effects. Recent investigations have revealed its ability to modulate key inflammatory pathways, including the inhibition of tumor necrosis factor-alpha (TNF-α) signaling via a novel interaction with cytosolic phospholipase A2 (cPLA2), subsequently attenuating nuclear factor-kappa B (NF-κB) activation.[3][4] These H1-receptor-independent mechanisms underscore its potential for repositioning in a variety of inflammatory disorders. This document provides a detailed overview of the in vitro and in vivo evidence, presents quantitative data in structured tables, outlines key experimental methodologies, and visualizes the underlying molecular pathways and workflows.
Anti-Inflammatory and Immunomodulatory Mechanisms
Fexofenadine exerts pleiotropic effects on various components of the immune system, contributing to a significant anti-inflammatory profile independent of H1 receptor blockade.
Effects on Inflammatory Cells
-
Eosinophils: Fexofenadine has been shown to directly impact eosinophil function. It inhibits the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on the eosinophil surface at concentrations between 10⁻³ and 10⁻⁴ M and promotes eosinophil apoptosis at concentrations from 10⁻³ to 6 x 10⁻⁴ M.[5] Furthermore, it can attenuate eosinophil chemotaxis and adherence to endothelial cells.[6] In animal models, fexofenadine has demonstrated a dose-dependent suppression of eosinophilia.[7]
-
Epithelial Cells: Fexofenadine modulates the inflammatory response of epithelial cells. In human nasal epithelial cells (HNECs), it abrogates the eosinophil-induced decrease in electrical resistance (a measure of permeability) at concentrations ranging from 10⁻⁹ to 10⁻³ mol/L.[6] It also significantly attenuates the release of pro-inflammatory mediators such as IL-8, GM-CSF, and soluble ICAM-1 from these cells.[6]
-
Fibroblasts: In vitro studies on human nasal polyp fibroblasts have shown that fexofenadine, at concentrations of 250 ng/ml or higher, can inhibit the production of the eosinophil chemoattractants RANTES and eotaxin following stimulation with lipopolysaccharide (LPS) or TNF-α.[8]
Modulation of Cytokines, Chemokines, and Adhesion Molecules
Fexofenadine has a demonstrated ability to suppress a wide array of pro-inflammatory mediators. In clinical studies on allergic rhinitis, treatment with 120 mg of fexofenadine resulted in a significant reduction of inflammatory mediators in nasal lavage fluid, including histamine, cysteinyl leukotrienes, soluble ICAM-1, and eosinophil cationic protein. In vitro experiments have further detailed these effects, showing inhibition of IL-6, IL-8, GM-CSF, RANTES, and sICAM-1 release from epithelial cells.[6][9] The drug also reduces the expression of adhesion molecules like ICAM-1 on conjunctival and nasal epithelial cells, which is crucial for the recruitment of inflammatory cells.[10][11]
Data Summary
The following tables summarize the quantitative findings from key in vitro and in vivo studies investigating the non-allergic effects of fexofenadine.
Table 1: Effect of Fexofenadine on Inflammatory Cell Function
| Cell Type | Parameter Measured | Fexofenadine Concentration/Dose | Observed Effect | Reference |
| Human Eosinophils | ICAM-1 Expression | 10⁻⁴ M - 10⁻³ M | Significant inhibition | [5] |
| Human Eosinophils | Apoptosis | 6 x 10⁻⁴ M - 10⁻³ M | Significant increase in apoptotic cells | [5] |
| Human Nasal Epithelial Cells (HNECs) | Eosinophil-induced permeability | 10⁻⁹ M - 10⁻³ M | Abrogation of increased permeability | [6] |
| Human Nasal Epithelial Cells (HNECs) | Eosinophil Chemotaxis & Adherence (induced by HNEC conditioned medium) | 10⁻⁶ M - 10⁻³ M | Significant attenuation | [6] |
| C57BL/6 Mice | Eosinophilia (T. spiralis infection model) | 5, 10, 20 mg/kg/day (oral) | Dose-dependent suppression (p<0.05 - p<0.0001) | [7] |
Table 2: Effect of Fexofenadine on Cytokines, Chemokines, and Adhesion Molecules
| Cell/System | Stimulus | Mediator | Fexofenadine Concentration | Observed Effect | Reference |
| Human Nasal Epithelial Cells (HNECs) | Eosinophils + Latex Beads | IL-8, GM-CSF, sICAM-1 | Not specified, but effective | Significant attenuation of release | [6] |
| Human Nasal Fibroblasts | LPS (1 µg/ml) or TNF-α | RANTES, Eotaxin | >250 ng/ml | Significant inhibition of production and mRNA expression | [8] |
| Human Conjunctival Epithelial Cells (WK) | Basal | ICAM-1 | 50 µg/mL | Significant reduction in expression | [10] |
| Human Intestinal Epithelial Cells (HCT116, COLO205) | TNF-α | IL-8 | Not specified, but effective | Significant inhibition of upregulated expression | [12] |
| Human Nasal Epithelium Model (MucilAir™) | Histamine (100 µM) | IL-6, IL-8 | 1 µM | Significant inhibition of release (improved by pre-treatment) | [9][13] |
Table 3: Effect of Fexofenadine in In Vivo Models of Non-Allergic Inflammation
| Animal Model | Condition | Fexofenadine Dose | Key Findings | Reference |
| TNF-α Transgenic Mice | Spontaneous Inflammatory Arthritis | 10, 50 mg/kg (oral) | Dose-dependent reduction in clinical score and inflammation | [4] |
| DBA/1J Mice | Collagen-Induced Arthritis (CIA) - Therapeutic | 10, 50, 100 mg/kg (oral) | Dose-dependent amelioration of disease scores; reduced serum IL-1β and IL-6 | [4] |
| C57BL/6 Mice | DSS-Induced Acute Colitis | Not specified, but effective | Significant reduction in disease activity index, colon length, and histology scores | [12] |
| IL-10⁻/⁻ Mice | Chronic Colitis | Not specified, but effective | Significant reduction in colitis severity | [12] |
Core Signaling Pathways
Beyond its well-characterized antagonism of the H1 receptor, fexofenadine interacts with fundamental inflammatory signaling cascades.
Canonical Histamine H1 Receptor Pathway (Reference)
Fexofenadine acts as an inverse agonist at the H1 receptor, stabilizing its inactive state.[13] This prevents histamine binding and the subsequent activation of Gq/11 proteins, which in turn blocks the phospholipase C (PLC) pathway, thereby inhibiting the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is the prevention of intracellular calcium release and protein kinase C (PKC) activation, which are responsible for mediating allergic symptoms.[1]
Inhibition of TNF-α Signaling via cPLA2 and NF-κB
A pivotal non-allergic mechanism of fexofenadine is its ability to inhibit TNF-α signaling.[4] Studies have identified cytosolic phospholipase A2 (cPLA2) as a novel direct target.[3][4] Fexofenadine binds to the catalytic domain 2 of cPLA2, which prevents its phosphorylation on Ser-505 by upstream kinases (like p38 and ERK1/2) that are activated by the TNF receptor.[14][15] This inhibition of cPLA2 activity blocks the subsequent production of arachidonic acid (AA), a key precursor for pro-inflammatory mediators and an activator of the NF-κB pathway.[4] By disrupting this cascade, fexofenadine effectively suppresses the nuclear translocation of NF-κB and the transcription of its target inflammatory genes, such as IL-1β and IL-6.[4][12]
Key Experimental Protocols
The following are summarized methodologies for key experiments that have elucidated the non-allergic effects of fexofenadine.
In Vitro: Eosinophil-Induced Epithelial Cell Response
This protocol, adapted from Abdelaziz et al. (1998), assesses fexofenadine's effect on epithelial barrier function and cytokine release.[6]
-
Cell Culture: Human Nasal Epithelial Cells (HNECs) are cultured from nasal biopsy specimens until confluent on semipermeable membranes. Eosinophils are isolated from peripheral blood of healthy donors.
-
Co-culture and Treatment: HNEC monolayers are treated with varying concentrations of fexofenadine (e.g., 10⁻⁹ to 10⁻³ M). Eosinophils, activated with opsonized latex beads, are then added to the apical side of the HNEC cultures.
-
Permeability Measurement: Transepithelial electrical resistance (TEER) is measured at baseline and after incubation to assess epithelial barrier integrity. A decrease in TEER indicates increased permeability.
-
Mediator Analysis: Supernatants are collected from the basolateral compartment and analyzed for levels of IL-8, GM-CSF, and sICAM-1 using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Chemotaxis Assay: Conditioned medium from the co-cultures is used in a Boyden chamber assay to assess its ability to induce chemotaxis of fresh eosinophils. The effect of adding fexofenadine directly to the conditioned medium is also evaluated.
References
- 1. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fexofenadine inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fexofenadine inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of fexofenadine on expression of intercellular adhesion molecule 1 and induction of apoptosis on peripheral eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of fexofenadine on eosinophil-induced changes in epithelial permeability and cytokine release from nasal epithelial cells of patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of fexofenadine on eosinophilia and systemic anaphylaxis in mice infected with Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppressive activity of fexofenadine hydrochloride on the production of eosinophil chemoattractants from human nasal fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Terfenadine and fexofenadine reduce in vitro ICAM-1 expression on human continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of fexofenadine and other antihistamines on components of the allergic response: adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fexofenadine regulates nuclear factor-κB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates acute and chronic colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Fexofenadine Hydrochloride and Mast Cell Degranulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fexofenadine (B15129) hydrochloride, a widely used second-generation antihistamine, primarily exerts its therapeutic effects through selective antagonism of the histamine (B1213489) H1 receptor. While highly effective in mitigating the symptoms of allergic reactions, its direct impact on mast cell degranulation—the process of releasing inflammatory mediators—is nuanced. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of fexofenadine's interaction with mast cells. The evidence indicates that fexofenadine does not inhibit the immediate release of early-phase mediators such as histamine and tryptase. However, in vitro studies have demonstrated its ability to suppress the production and release of certain late-phase pro-inflammatory cytokines and chemokines from mast cells at therapeutically relevant concentrations. This suggests a modulatory role in the allergic inflammatory cascade beyond simple receptor blockade. This document details the quantitative effects of fexofenadine on mast cell mediator release, outlines the experimental protocols used in these assessments, and visualizes the pertinent biological pathways.
Introduction
Mast cells are critical effector cells in the allergic response. Upon activation, typically through the cross-linking of high-affinity IgE receptors (FcεRI), they undergo degranulation, releasing a host of pre-formed and newly synthesized inflammatory mediators. These mediators are responsible for the clinical manifestations of allergic diseases. Fexofenadine hydrochloride is a cornerstone in the management of these conditions. Understanding its precise mechanism of action, including its effects on the mast cell itself, is crucial for optimizing its therapeutic use and for the development of novel anti-allergic drugs. This guide provides a comprehensive technical examination of fexofenadine's influence on mast cell degranulation, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Effects on Mast Cell Mediator Release
The impact of this compound on the release of mediators from mast cells is dependent on the specific mediator . The available data consistently show a differential effect on early-phase versus late-phase mediators.
Early-Phase Mediators (Histamine and Tryptase)
In vivo studies have demonstrated that fexofenadine does not inhibit the release of the pre-formed mediators, histamine and tryptase, from mast cells during an allergic reaction. A randomized, double-blind, placebo-controlled crossover study involving nasal allergen challenge in subjects with seasonal allergic rhinitis found that while fexofenadine effectively inhibited allergy symptoms, it did not affect the levels of histamine and tryptase in nasal lavage fluid[1]. This indicates that its primary clinical efficacy in the acute phase of an allergic reaction is attributable to the blockade of H1 receptors, rather than the stabilization of mast cells.
Late-Phase Mediators (Cytokines and Chemokines)
In contrast to its lack of effect on early-phase mediators, in vitro research has shown that fexofenadine can suppress the production of certain late-phase inflammatory mediators from mast cells. A key study demonstrated that fexofenadine significantly suppressed the antigen-stimulated production of Keratinocyte-derived Chemokine (KC), Vascular Endothelial Growth Factor (VEGF), and Tumor Necrosis Factor-alpha (TNF-α) from IgE-sensitized mouse peritoneal mast cells[2][3]. The minimum concentration of fexofenadine that produced a significant suppression was found to be between 200 and 250 ng/mL, which is comparable to therapeutic blood levels[2][3].
| Mediator | Mast Cell Type | Species | Stimulation | Fexofenadine Concentration for Significant Inhibition | Reference |
| Histamine | Nasal Mast Cells | Human | Allergen Challenge | No Inhibition Observed (180 mg/day orally) | [1] |
| Tryptase | Nasal Mast Cells | Human | Allergen Challenge | No Inhibition Observed (180 mg/day orally) | [1] |
| Keratinocyte-derived Chemokine (KC) | Peritoneal Mast Cells | Mouse | IgE + Antigen (OVA) | ≥ 200 ng/mL | [2][3][4] |
| Vascular Endothelial Growth Factor (VEGF) | Peritoneal Mast Cells | Mouse | IgE + Antigen (OVA) | ≥ 200 ng/mL | [2][3][4] |
| Tumor Necrosis Factor-alpha (TNF-α) | Peritoneal Mast Cells | Mouse | IgE + Antigen (OVA) | ≥ 200-250 ng/mL | [2][3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding the effects of fexofenadine on mast cell degranulation.
In Vitro Inhibition of Cytokine Production from Mouse Peritoneal Mast Cells
This protocol is based on the methodology described by Suzuki et al.[2][3][4].
Objective: To determine the effect of this compound on the production of KC, VEGF, and TNF-α from IgE-sensitized and antigen-stimulated mouse peritoneal mast cells.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Mouse IgE anti-OVA
-
This compound (FEX)
-
Culture medium (e.g., RPMI 1640) with appropriate supplements
-
ELISA kits for KC, VEGF, and TNF-α
Procedure:
-
Mast Cell Isolation: Harvest peritoneal cells from BALB/c mice by peritoneal lavage.
-
Mast Cell Culture and Sensitization: Culture the peritoneal cells in a suitable medium. For sensitization, incubate the cells with mouse IgE specific for ovalbumin (OVA).
-
Fexofenadine Treatment and Stimulation:
-
Pre-incubate the IgE-sensitized mast cells with various concentrations of this compound for a specified duration (e.g., 4 hours).
-
Stimulate the mast cells with 10 ng/mL of OVA in the continued presence of fexofenadine.
-
-
Supernatant Collection: After a 24-hour incubation period, centrifuge the cell cultures and collect the supernatants.
-
Cytokine Quantification: Measure the concentrations of KC, VEGF, and TNF-α in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the fexofenadine-treated groups to the untreated (control) group to determine the inhibitory effect of fexofenadine.
Experimental Workflow for In Vitro Cytokine Inhibition Assay
References
- 1. Effects of fexofenadine on the early response to nasal allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic and clinical immunology – 3022. Inhibitory action of this compound on mast cell activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syk and Lyn mediate distinct Syk phosphorylation events in FcɛRI-signal transduction: implications for regulation of IgE-mediated degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Fexofenadine Hydrochloride: An In-depth Technical Guide to Protein Binding Characteristics
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fexofenadine (B15129) hydrochloride, a second-generation H1 receptor antagonist, is widely prescribed for allergic conditions. A critical aspect of its pharmacokinetic profile is its interaction with plasma proteins, which significantly influences its distribution, availability at the site of action, and elimination. This document provides a comprehensive technical overview of the protein binding characteristics of fexofenadine, summarizing key quantitative data, detailing the experimental methodologies used for its characterization, and visualizing the associated processes and workflows. Fexofenadine is moderately bound to plasma proteins, primarily to albumin and alpha-1-acid glycoprotein. This binding is altered in specific patient populations, a crucial consideration for dosage and efficacy.
Core Protein Binding Characteristics
Fexofenadine hydrochloride exhibits moderate binding to plasma proteins, with a binding extent of approximately 60% to 70% in healthy individuals[1][2][3][4][5][6]. The primary proteins responsible for this binding are albumin and alpha-1-acid glycoprotein[1][2][3][4][5]. This interaction is a key determinant of the drug's pharmacokinetic profile, influencing its volume of distribution, which is reported to be between 5.4 and 5.8 L/kg[3][4]. The binding is characterized as a static interaction, suggesting the formation of a stable complex between the drug and the protein[7][8][9].
dot
Caption: Logical flow of fexofenadine distribution and protein binding.
Quantitative Data Summary
The extent of fexofenadine's binding to plasma proteins has been quantified in various studies. The data reveals differences between healthy subjects and those with renal or hepatic impairment, highlighting the clinical relevance of these parameters.
| Parameter | Value | Population | Primary Proteins | Reference(s) |
| Plasma Protein Binding | 60-70% | Healthy Adults | Albumin, α1-Acid Glycoprotein | [1][2][3][4][5][6] |
| Plasma Protein Binding | 56-68% | Patients with Renal Impairment | Albumin, α1-Acid Glycoprotein | [2][3] |
| Plasma Protein Binding | 56-75% | Patients with Hepatic Impairment | Albumin, α1-Acid Glycoprotein | [2][3] |
Experimental Protocols
The characterization of fexofenadine-protein binding involves a combination of in vitro spectroscopic techniques and in silico computational modeling. These methods provide insights into the binding affinity, mechanism, and conformational changes in the protein upon drug binding.
In Vitro Analysis: Spectroscopic Techniques
Spectroscopic methods are employed to investigate the interaction between fexofenadine and plasma proteins like bovine serum albumin (BSA) or human serum albumin (HSA) under physiological conditions.
Objective: To determine the binding mechanism, binding constants, and the effect of binding on protein conformation.
Key Methodologies:
-
Fluorescence Spectroscopy: Used to study the quenching of intrinsic tryptophan fluorescence of albumin upon binding of fexofenadine. The data helps in determining the binding mechanism (static vs. dynamic) and calculating binding constants.
-
UV-Absorption Spectroscopy: Measures changes in the absorption spectra of the protein and/or drug upon complex formation, confirming the interaction.
-
Circular Dichroism (CD) Spectroscopy: Investigates changes in the secondary structure (e.g., α-helix content) of the protein when fexofenadine binds, providing information on conformational alterations[7].
-
Förster Resonance Energy Transfer (FRET): This technique is used to calculate the distance between the drug (acceptor) and the protein's fluorescent amino acid residues (donor)[7][8].
Generalized Experimental Workflow:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl) that mimics physiological pH (7.4).
-
Prepare a stock solution of the protein (e.g., Bovine Serum Albumin - BSA) in the same buffer. The concentration is determined spectrophotometrically.
-
-
Fluorescence Quenching Titration:
-
A fixed concentration of BSA is placed in a quartz cuvette.
-
Successive aliquots of the fexofenadine stock solution are added to the BSA solution.
-
After each addition, the mixture is incubated to allow the binding to reach equilibrium.
-
The fluorescence emission spectrum of BSA is recorded (typically with excitation at ~280 nm or ~295 nm).
-
-
Data Analysis:
-
The fluorescence quenching data is analyzed using the Stern-Volmer equation to determine the quenching mechanism.
-
Binding constants (Ka) and the number of binding sites (n) are calculated from the fluorescence intensity data at different drug concentrations.
-
-
Conformational Analysis (CD Spectroscopy):
-
CD spectra of BSA are recorded in the far-UV region (200-250 nm) in the absence and presence of varying concentrations of fexofenadine.
-
Changes in the spectra are analyzed to quantify alterations in the secondary structure of the protein.
-
dot
Caption: Workflow for spectroscopic analysis of protein binding.
In Silico Analysis: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand, e.g., fexofenadine) when bound to a second (receptor, e.g., albumin) to form a stable complex[7].
Objective: To identify the specific binding site on the protein and characterize the intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex[7][8].
Generalized Experimental Workflow:
-
Preparation of Structures:
-
Obtain the 3D crystal structure of the target protein (e.g., Human Serum Albumin) from a protein database (e.g., Protein Data Bank - PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of the fexofenadine molecule and optimize its geometry to find the lowest energy conformation.
-
-
Docking Simulation:
-
Define the binding site (or "grid box") on the protein. This can be based on known drug-binding sites (e.g., Site I or Site II of albumin) identified from competitive binding experiments[7][8].
-
Use docking software (e.g., AutoDock, GOLD) to systematically place the fexofenadine molecule in various orientations and conformations within the defined binding site.
-
The software calculates the binding energy for each "pose" to identify the most stable binding conformation.
-
-
Analysis of Results:
-
Analyze the best-scoring docked pose to visualize the interaction between fexofenadine and the protein's amino acid residues.
-
Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. This helps to corroborate findings from spectroscopic studies.
-
dot
Caption: Workflow for molecular docking of fexofenadine to a protein.
Conclusion
The protein binding of this compound is a well-characterized and critical component of its pharmacokinetic profile. It is moderately bound (60-70%) primarily to albumin and alpha-1-acid glycoprotein[1][4]. This binding is subject to change in patients with renal or hepatic disease, which may necessitate clinical consideration[2][3]. The understanding of these binding characteristics has been achieved through a combination of in vitro spectroscopic methods and in silico molecular docking studies, which together provide a detailed picture of the interaction at a molecular level. For drug development professionals, these characteristics are fundamental to predicting drug distribution, potential drug-drug interactions, and understanding inter-patient variability.
References
- 1. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Fexofenadine - BioPharma Notes [biopharmanotes.com]
- 6. youtube.com [youtube.com]
- 7. Binding of this compound to bovine serum albumin: structural considerations by spectroscopic techniques and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Chemical and Physical Properties of Fexofenadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine (B15129) hydrochloride is a second-generation H1 receptor antagonist widely utilized in the treatment of allergic rhinitis and chronic idiopathic urticaria. As a carboxylated metabolite of terfenadine, it offers a favorable safety profile, notably lacking the cardiotoxic effects associated with its parent compound. This guide provides a comprehensive overview of the fundamental chemical and physical properties of fexofenadine hydrochloride, offering critical data and methodologies essential for research, development, and quality control.
Chemical and Physical Properties
A summary of the core chemical and physical data for this compound is presented below. These properties are fundamental to its formulation, delivery, and pharmacokinetic profile.
General Properties
| Property | Value | Reference |
| Chemical Name | (±)-4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl]-α,α-dimethyl benzeneacetic acid hydrochloride | |
| Molecular Formula | C₃₂H₃₉NO₄·HCl | |
| Molecular Weight | 538.13 g/mol | |
| CAS Number | 153439-40-8 | |
| Appearance | White to off-white crystalline powder |
Physicochemical Data
Quantitative physicochemical parameters are crucial for predicting the behavior of this compound in biological systems and during formulation development.
| Parameter | Value | Experimental Conditions |
| Melting Point | 148-150 °C | Capillary Method |
| pKa | 4.25 (carboxylic acid), 9.53 (piperidine nitrogen) | Potentiometric Titration |
| LogP (Octanol/Water) | 2.94 | Calculated |
| Aqueous Solubility | pH dependent: higher at low and high pH, minimum at pH 4-8 | Shake-Flask Method |
Solubility Profile
The solubility of this compound is highly dependent on the pH of the medium. It exists as a zwitterion at physiological pH.
| Solvent | Solubility |
| Water | Slightly soluble |
| Methanol | Freely soluble |
| Ethanol | Freely soluble |
| Chloroform | Slightly soluble |
| Hexane | Insoluble |
| DMSO | Soluble (up to 50 mM) |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided to ensure reproducibility and adherence to standard practices.
Melting Point Determination (Capillary Method)
This protocol is based on the guidelines found in the United States Pharmacopeia (USP) General Chapter <741>.
Apparatus:
-
Melting point apparatus (e.g., Melt-Temp)
-
Capillary tubes (sealed at one end)
-
Thermometer calibrated against USP reference standards
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube to a packed height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a constant rate of 1 °C/min.
-
Observation: The temperature at which the substance is first observed to liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting) are recorded as the melting range.
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from methodologies described in the literature and aligns with the principles of USP General Chapter <1236>.
Materials:
-
This compound powder
-
Buffered solutions at various pH values (e.g., pH 2.0, 4.5, 6.8)
-
Volumetric flasks
-
Orbital shaker with temperature control
-
HPLC system for quantification
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a series of volumetric flasks, each containing a known volume of a specific pH buffer.
-
Equilibration: The flasks are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Aliquots are withdrawn from each flask and filtered through a 0.45 µm syringe filter to remove undissolved solids. The filtrate is then appropriately diluted with the respective buffer.
-
Quantification: The concentration of dissolved this compound in each sample is determined using a validated HPLC method.
pKa Determination (Potentiometric Titration)
This protocol outlines a standard method for determining the acid dissociation constants of this compound.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Stir plate and stir bar
Reagents:
-
This compound solution of known concentration
-
Standardized hydrochloric acid (0.1 M)
-
Standardized sodium hydroxide (B78521) (0.1 M)
-
Potassium chloride solution (for maintaining ionic strength)
Procedure:
-
Calibration: The pH meter is calibrated using standard buffer solutions.
-
Titration (for acidic pKa): A known volume of the this compound solution is titrated with standardized sodium hydroxide. The pH is recorded after each addition of titrant.
-
Titration (for basic pKa): A known volume of the this compound solution is first acidified with a known amount of standardized hydrochloric acid and then back-titrated with standardized sodium hydroxide. The pH is recorded after each addition of titrant.
-
Data Analysis: The titration curves (pH vs. volume of titrant) are plotted. The pKa values correspond to the pH at the half-equivalence points.
Signaling Pathway and Experimental Workflows
Visual representations of the mechanism of action and common experimental workflows provide a clear understanding of the drug's function and characterization processes.
This compound Mechanism of Action: H1 Receptor Inverse Agonism
This compound is an inverse agonist of the histamine (B1213489) H1 receptor. In the absence of an agonist, the H1 receptor exists in an equilibrium between an inactive (R) and an active (R*) conformation. Histamine, an agonist, binds to and stabilizes the active conformation, leading to the activation of downstream signaling pathways. Fexofenadine, as an inverse agonist, preferentially binds to and stabilizes the inactive conformation, thereby reducing the basal activity of the receptor and antagonizing the effects of histamine.
The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the activation of transcription factors such as NF-κB, promoting the expression of pro-inflammatory genes. By stabilizing the inactive state of the H1 receptor, this compound effectively blocks this signaling cascade.
Caption: H1 Receptor Signaling Pathway and Fexofenadine's Mechanism.
Experimental Workflow: HPLC Method Validation
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in bulk drug and pharmaceutical formulations. The following workflow outlines the key steps in validating an HPLC method according to ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Experimental Workflow: Solid-State Characterization
The solid-state properties of this compound, including its crystalline form (polymorphism), can significantly impact its stability, solubility, and bioavailability. A thorough solid-state characterization is therefore a critical component of drug development.
Fexofenadine Hydrochloride Degradation: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the degradation pathways and products of fexofenadine (B15129) hydrochloride under various stress conditions. The information presented herein is crucial for the development of stable pharmaceutical formulations and for meeting regulatory requirements for stability-indicating analytical methods.
Executive Summary
Fexofenadine hydrochloride is susceptible to degradation under oxidative, photolytic, hydrolytic (acidic and basic), and thermal stress conditions. The most significant degradation is observed under oxidative and photolytic conditions. Oxidative stress primarily leads to the formation of fexofenadine N-oxide. Photodegradation results in the formation of an isopropyl derivative through decarboxylation and a benzophenone (B1666685) compound via rearrangement and oxidation. Degradation under acidic, basic, and thermal conditions is comparatively less pronounced. This guide outlines the specific degradation products, pathways, and the experimental conditions under which they are formed.
Degradation Pathways and Products
Forced degradation studies are essential to understand the intrinsic stability of a drug substance. This compound has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Oxidative Degradation
Oxidative degradation is a major pathway for this compound. The primary degradation product formed is Fexofenadine N-oxide.[1][2][3][4]
Product: 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxido-piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid[1][2][3][4]
Caption: Oxidative degradation pathway of Fexofenadine.
Photodegradation
This compound is photolabile, especially when exposed to UV light.[5] Two primary photodegradation pathways have been reported: decarboxylation leading to an isopropyl derivative, and a rearrangement followed by oxidation to form a benzophenone moiety.[5][6][7][8][9]
Products:
Caption: Photodegradation pathways of Fexofenadine.
Hydrolytic and Thermal Degradation
This compound shows slight degradation under acidic, basic, and thermal stress conditions.[1] While degradation is observed, it is not as significant as under oxidative or photolytic stress.
Quantitative Data Summary
The extent of degradation of this compound under various stress conditions is summarized in the tables below.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Extent of Degradation | Reference |
| Oxidative | 3% H₂O₂ | 60°C | 5 hours | Significant Degradation | [1] |
| 30% H₂O₂ | 80°C | 8 hours | ~70% | [1] | |
| Acid Hydrolysis | 1 N HCl | 60°C | 3.5 hours | Slight Degradation | [1] |
| 0.1 M HCl | Room Temp (22°C) | 10 minutes | Fast Degradation | [10] | |
| 0.5 N HCl | 80°C | 4 hours | Degradation Observed | [11] | |
| Base Hydrolysis | 2 N NaOH | 60°C | 24 hours | Slight Degradation | [1] |
| 0.1 M NaOH | Room Temp (22°C) | 10 minutes | Fast Degradation | [10] | |
| 0.5 N NaOH | 80°C | 4 hours | Degradation Observed | [11] | |
| Thermal | Solid State | 105°C | 24 hours | Slight Degradation | [1] |
| Photolytic | Solid State (UV) | 25°C | 1800 watt.hrs/m² | Reduced to 57.04% | [5] |
| Solution (UV) | - | 8 hours (254 nm) | Degradation Observed | [11] | |
| Neutral Hydrolysis | Water | 80°C | 4 hours | Stable | [1] |
| Water | 90°C | 20 minutes | Negligible Degradation | [10] | |
| Humidity | - | 25°C / 90% RH | 7 days | Stable | [1] |
Experimental Protocols
Detailed methodologies for key forced degradation studies and the analytical methods used for the identification and quantification of degradation products are provided below.
Forced Degradation Experimental Protocols
Caption: General workflow for forced degradation studies.
4.1.1 Oxidative Degradation
-
Dissolve 250 mg of this compound in 20 mL of a suitable diluent.[1]
-
Add 10 mL of 30% hydrogen peroxide.[1]
-
Heat the solution at 80°C for 8 hours.[1]
-
Cool the solution to room temperature.
-
Dilute with the mobile phase to a suitable concentration for analysis.
4.1.2 Acidic Degradation
-
Prepare a solution of this compound in 1 N hydrochloric acid.
-
Heat the solution at 60°C for 3.5 hours.[1]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate base (e.g., 1 N NaOH).
-
Dilute with the mobile phase for analysis.
4.1.3 Basic Degradation
-
Prepare a solution of this compound in 2 N sodium hydroxide.
-
Maintain the solution at 60°C for 24 hours.[1]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate acid (e.g., 2 N HCl).
-
Dilute with the mobile phase for analysis.
4.1.4 Thermal Degradation
-
Place the solid this compound powder in a thermostated oven.
-
Maintain the temperature at 105°C for 24 hours.[1]
-
After the specified time, remove the sample and allow it to cool.
-
Dissolve the sample in a suitable solvent for analysis.
4.1.5 Photolytic Degradation
-
Expose the solid drug substance to UV light (200 watt h/m²) and visible light (1.2 million lux hours).[1]
-
Alternatively, expose a solution of the drug (e.g., in methanol) to UV light at 254 nm.[6][7]
-
Prepare the sample for analysis by dissolving it in a suitable solvent.
Analytical Methodologies
A stability-indicating analytical method is crucial to separate the degradation products from the parent drug and its process-related impurities. RP-UPLC and RP-HPLC are commonly employed for this purpose.
4.2.1 Example RP-UPLC Method [1]
-
Column: Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.05% triethylamine (B128534) in water, pH adjusted to 7.0 with ortho-phosphoric acid
-
Mobile Phase B: Water and acetonitrile (B52724) (10:90 v/v)
-
Gradient Elution: A gradient program is used to achieve separation.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
4.2.2 Example RP-HPLC Method [10]
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 5mM acetate (B1210297) buffer: acetonitrile (50:50 v/v), pH adjusted to 9.4 with acetic acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
Degradation Product Identification
The structural elucidation of unknown degradation products is typically performed using a combination of spectroscopic techniques.
Caption: Workflow for degradation product identification.
-
Isolation: The major degradation product is isolated from the stressed sample mixture using semi-preparative HPLC.[1]
-
Mass Spectrometry: The isolated product is analyzed by ESI-MS/MS to determine its molecular weight and fragmentation pattern.[1][2][3][4] For instance, the oxidative degradation product shows a molecular ion at m/z 518 [M+H]+, which is 16 amu more than fexofenadine (m/z 502).[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the degradation product.[1][2][3][4]
Conclusion
The degradation of this compound is well-characterized, with oxidative and photolytic pathways being the most prominent. A thorough understanding of these degradation pathways and the resulting products is fundamental for the development of robust and stable formulations of this compound. The use of validated stability-indicating analytical methods is imperative for the accurate quantification of the drug substance in the presence of its degradation products, ensuring the safety and efficacy of the final drug product.
References
- 1. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and structure elucidation of photodegradation products of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. banglajol.info [banglajol.info]
- 11. Development of validated stability-indicating chromatographic method for the determination of this compound and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fexofenadine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fexofenadine (B15129) hydrochloride is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of fexofenadine hydrochloride in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed protocol for the quantification of this compound using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Chromatographic Conditions
A variety of HPLC methods have been successfully employed for the quantification of this compound. The following tables summarize the key chromatographic parameters from several validated methods, offering flexibility for laboratory-specific instrumentation and requirements.
Table 1: Summary of HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[1] | Phenomenex C18 (250 x 4.6 mm, 5 µm)[2] | Polaris C18 (150 x 4.6 mm, 5 µm)[3] | Luna C18 (250 mm × 4.6 mm, 5 µm)[4] |
| Mobile Phase | 0.05 M Phosphate (B84403) buffer (containing 0.1% 1-octane sulfonic acid sodium salt and 1% triethylamine, pH 2.7) : Methanol (60:40, v/v)[1] | 5mM Acetate buffer : Acetonitrile (B52724) (50:50, v/v), pH 9.4[2] | Potassium dihydrogen phosphate buffer (pH 4) : Acetonitrile (65:35, v/v)[3] | 0.5% Phosphate buffer (pH 3.5) : Acetonitrile (60:40, v/v)[4] |
| Flow Rate | 1.5 ml/min[1] | 1.0 ml/min[2] | 1.0 ml/min[3] | 1.0 ml/min[4] |
| Detection Wavelength | 215 nm[1] | 254 nm[2] | 220 nm[3] | 220 nm[4] |
| Injection Volume | 20 µl[1] | 20 µl[2] | 20 µl[3] | Not Specified |
| Column Temperature | Ambient[1] | 35°C[2] | Ambient[3] | Not Specified |
| Run Time | > 21 min[1] | ~40 min[2] | ~2.05 min[5] | Not Specified |
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/ml) | 0.1 - 50[1] | 31.5 - 500[2] | 5 - 15[3] | 0.05 - 2.00 (in plasma)[4] |
| Correlation Coefficient (r²) | Not Specified | 0.999[2] | Not Specified | Not Specified |
| LOD (µg/ml) | 0.02[1] | 3.5[2] | Not Specified | Not Specified |
| LOQ (µg/ml) | 0.05[1] | 10.1[2] | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Within acceptable limits[2] | Good recoveries[3] | Not Specified |
| Precision (%RSD) | < 2.0[1] | Within acceptable limits[2] | Good precision[3] | Not Specified |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in pharmaceutical tablets, based on a composite of validated methods.
Materials and Reagents
-
This compound Reference Standard
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Potassium Dihydrogen Phosphate (analytical grade)[3]
-
Ortho-phosphoric acid (analytical grade)[3]
-
HPLC grade water
-
0.45 µm membrane filters[2]
Instrumentation
-
HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
-
Analytical balance
-
Sonicator
-
pH meter
Preparation of Solutions
Mobile Phase Preparation (Example based on Method 3):
-
Weigh 8.6 g of potassium dihydrogen phosphate and dissolve in 1000 ml of HPLC grade water to prepare the buffer solution.[3]
-
Adjust the pH of the buffer to 4.0 with ortho-phosphoric acid.[3]
-
Mix the buffer and acetonitrile in a ratio of 65:35 (v/v).[3]
-
Degas the mobile phase by sonication for 10-15 minutes.
-
Filter the mobile phase through a 0.45 µm membrane filter.[2]
Standard Stock Solution Preparation (100 µg/ml):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 ml volumetric flask.[3]
-
Add approximately 50 ml of the mobile phase (diluent) and sonicate for 5 minutes to dissolve the standard.[3]
-
Make up the volume to 100 ml with the diluent.[3]
Sample Preparation from Tablets:
-
Weigh and finely powder twenty tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 ml volumetric flask.[3]
-
Add about 50 ml of the diluent and sonicate for 10 minutes to ensure complete dissolution of the active ingredient.[3]
-
Make up the volume to the mark with the diluent to obtain a concentration of 100 µg/ml.[3]
-
Filter the solution through a 0.45 µm membrane filter before injection.
Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1 (e.g., Method 3).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µl of the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for fexofenadine.
Data Analysis
The concentration of this compound in the sample preparation can be calculated using the following formula:
The amount of this compound per tablet can then be calculated based on the initial weight of the tablet powder and the average tablet weight.
Visualizations
HPLC Experimental Workflow
Caption: Overall workflow for the HPLC quantification of this compound.
Key Components of the HPLC System
Caption: Logical relationship of the key components in the HPLC system.
References
- 1. Development of validated stability-indicating chromatographic method for the determination of this compound and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. asianpubs.org [asianpubs.org]
- 5. jetir.org [jetir.org]
Application Note: UV-Vis Spectrophotometry for Fexofenadine Hydrochloride Analysis
Introduction
Fexofenadine (B15129) hydrochloride is a second-generation antihistamine widely used for the treatment of allergic rhinitis and urticaria. Accurate and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical formulations to ensure quality and efficacy. This application note details a straightforward and cost-effective UV-Vis spectrophotometric method for the analysis of fexofenadine hydrochloride, validated according to ICH guidelines.
Principle
This compound exhibits a characteristic ultraviolet (UV) absorbance spectrum due to its molecular structure. This property allows for its quantitative determination using UV-Vis spectrophotometry, which measures the absorbance of a solution at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.
Methodology
A simple, rapid, and precise UV-Vis spectrophotometric method has been developed for the estimation of this compound. The method involves dissolving the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorbance (λmax).
Instrumentation
A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette is suitable for this analysis.
Reagents and Materials
-
This compound reference standard
-
Methanol (B129727) (AR grade)
-
Ethanol (AR grade)
-
0.1 N Hydrochloric acid
-
Distilled water
-
Pharmaceutical formulations of this compound
Experimental Protocols
1. Selection of Solvent and Determination of Wavelength of Maximum Absorbance (λmax)
The choice of solvent is critical as it can influence the absorbance spectrum of the analyte. Methanol, ethanol, and 0.1 N Hydrochloric acid are commonly used solvents for this compound analysis.[1][2][3] The λmax is determined by scanning a dilute solution of this compound in the chosen solvent over a wavelength range of 200-400 nm. The wavelength at which the maximum absorbance is observed is selected for the analysis. For instance, in methanol and ethanol, the λmax is typically observed around 220 nm, while in 0.1 N Hydrochloric acid, it is around 225 nm.[1][2][4]
Protocol for λmax Determination:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the selected solvent.
-
Dilute the stock solution to obtain a working standard solution of a suitable concentration (e.g., 10 µg/mL).
-
Scan the working standard solution from 400 nm to 200 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax).
2. Preparation of Standard Stock Solution and Calibration Curve
A calibration curve is essential to establish the relationship between absorbance and concentration.
Protocol for Calibration Curve:
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent to obtain a standard stock solution (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 2, 4, 6, 8, 10, 12, 14, 16, 18 µg/mL).[1][4]
-
Measure the absorbance of each dilution at the predetermined λmax using the solvent as a blank.
-
Plot a graph of absorbance versus concentration. The curve should be linear, and the correlation coefficient (r²) should be close to 0.999.[1]
3. Analysis of this compound in Pharmaceutical Formulations (Tablets)
Protocol for Sample Preparation and Analysis:
-
Weigh and finely powder twenty tablets to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.[2]
-
Dilute to the mark with the solvent and filter the solution through a suitable filter paper.
-
Further dilute the filtrate with the solvent to obtain a concentration within the linearity range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax against the solvent blank.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation
The developed method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.
-
Linearity: The linearity of the method is determined by analyzing a series of dilutions of the standard solution. The correlation coefficient (r²) should be ≥ 0.999.[1]
-
Accuracy: Accuracy is assessed by performing recovery studies. A known amount of the standard drug is added to a pre-analyzed sample solution, and the recovery percentage is calculated. The recovery should be within 98-102%.
-
Precision: Precision is evaluated by measuring the absorbance of multiple preparations of the same sample (repeatability) and on different days (intermediate precision). The relative standard deviation (%RSD) should be less than 2%.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
Data Presentation
Table 1: Summary of UV-Vis Spectrophotometric Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent | Methanol | Ethanol | 0.1 N HCl | Methanol:Water (2:3) |
| λmax (nm) | 231[1] | 220 | 225[2] | 220[4] |
| Linearity Range (µg/mL) | 2-20[1] | 8.0-20.0 | 1-14[2] | 2-18[1][4] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9999 | 0.9998[2] | 0.999[1][4] |
Table 2: Validation Parameters for a Typical UV-Vis Method in Methanol
| Parameter | Result |
| Linearity Range (µg/mL) | 2 - 18 |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (% RSD) | < 2.0 |
| LOD (µg/mL) | 0.08[1][4] |
| LOQ (µg/mL) | 0.4[1][4] |
Visualizations
Caption: Experimental Workflow for UV-Vis Analysis of Fexofenadine HCl.
Caption: Logical Relationship Based on the Beer-Lambert Law.
References
Application Note: Chiral Separation of Fexofenadine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fexofenadine (B15129) is a second-generation antihistamine used to treat allergy symptoms such as hay fever and urticaria.[1] It is a racemic mixture, meaning it consists of equal amounts of two enantiomers: (R)-fexofenadine and (S)-fexofenadine. Enantiomers are non-superimposable mirror images of a molecule that can exhibit different pharmacological and toxicological profiles.[2] Therefore, the ability to separate and quantify individual enantiomers is crucial for pharmaceutical research, development, and quality control. This application note provides detailed protocols and methods for the chiral separation of fexofenadine enantiomers using High-Performance Liquid Chromatography (HPLC).
Data Presentation: HPLC Methods for Chiral Separation
The successful chiral separation of fexofenadine enantiomers has been achieved using various HPLC methods. The choice of chiral stationary phase (CSP) and mobile phase composition is critical for effective resolution.
Table 1: Summary of HPLC Methods for Chiral Separation of Fexofenadine Enantiomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Chiral CD-Ph | Chirobiotic V | Chiralcel |
| Column Type | Cyclodextrin-based | Macrocyclic Glycopeptide | Polysaccharide-based |
| Mobile Phase | 0.5% KH₂PO₄-Acetonitrile (65:35, v/v)[3] | Methanol/Ammonium Acetate Buffer | Isopropyl alcohol/n-hexane (5:95, v/v) + 0.01% Diethylamine[4] |
| Mode | Reversed-Phase[5] | Reversed-Phase / LC-MS/MS[6] | Normal-Phase[4] |
| Flow Rate | 0.5 mL/min[3] | Not Specified | 0.4 mL/min[4] |
| Detection | UV at 220 nm[3] | MS/MS[6] | UV at 225 nm[4] |
| Sample Matrix | Human Plasma[3] | Human Plasma and Urine[6] | Not Specified |
Table 2: Chromatographic Performance Data
| Parameter | Method 1 (KH₂PO₄-ACN, 62:38)[5] | Method 3 (LC-MS/MS)[6] |
| Retention Time (S)-fexofenadine | 41.0 min | Not Specified |
| Retention Time (R)-fexofenadine | 45.0 min | Not Specified |
| Linear Range (Plasma) | 25 - 625 ng/mL | 0.025 - 100 ng/mL |
| Linear Range (Urine) | Not Applicable | 0.02 - 10 µg/mL |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[3] | 0.025 ng/mL (Plasma), 0.02 µg/mL (Urine) |
| Inter-day Coefficient of Variation (%CV) | < 13.6%[3] | Not Specified |
| Intra-day Coefficient of Variation (%CV) | < 13.6%[3] | Not Specified |
| Accuracy | Within 8.8%[3] | Not Specified |
Experimental Protocols
This section provides a detailed protocol for the chiral separation of fexofenadine enantiomers from human plasma based on the reversed-phase method using a Chiral CD-Ph column.[3][5]
Protocol 1: Chiral Separation from Human Plasma
1. Objective: To separate and quantify (R)-fexofenadine and (S)-fexofenadine in human plasma samples.
2. Materials and Reagents:
-
Fexofenadine standard (racemic, R- and S-enantiomers)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)
-
Ultrapure water
-
Oasis HLB solid-phase extraction (SPE) cartridges
-
Human plasma
3. Equipment:
-
HPLC system with UV detector
-
Chiral CD-Ph column
-
Solid-phase extraction manifold
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
4. Mobile Phase Preparation (0.5% KH₂PO₄-Acetonitrile, 65:35, v/v):
-
Weigh 5.0 g of KH₂PO₄ and dissolve it in 1000 mL of ultrapure water to make a 0.5% solution.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing 650 mL of the 0.5% KH₂PO₄ buffer with 350 mL of acetonitrile.[3]
-
Degas the mobile phase before use.
5. Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB cartridge according to the manufacturer's instructions.
-
Add 400 µL of human plasma to a sample tube.[5]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the fexofenadine enantiomers from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC injection.
6. HPLC Conditions:
-
Column: Chiral CD-Ph
-
Mobile Phase: 0.5% KH₂PO₄-Acetonitrile (65:35, v/v)[3]
-
Flow Rate: 0.5 mL/min[3]
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C[1]
-
Detection: UV at 220 nm[3]
7. Data Analysis:
-
Identify the peaks for (S)-fexofenadine and (R)-fexofenadine based on the retention times of pure standards.[5]
-
Construct a calibration curve using standard solutions of known concentrations. The linear range for this assay is typically between 25 and 625 ng/mL.[3]
-
Quantify the enantiomer concentrations in the plasma samples by interpolating their peak areas from the calibration curve.
Visualizations: Workflow and Chemical Structures
The following diagrams illustrate the experimental workflow and the chemical structures of the fexofenadine enantiomers.
Caption: Experimental workflow for fexofenadine enantiomer analysis.
Caption: Chemical structures of (R)- and (S)-fexofenadine enantiomers.
References
- 1. phenomenex.com [phenomenex.com]
- 2. eijppr.com [eijppr.com]
- 3. Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Fexofenadine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of fexofenadine (B15129) in biological samples, primarily human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are suitable for pharmacokinetic studies, bioequivalence trials, and other research applications requiring accurate and sensitive measurement of fexofenadine.
Overview
Fexofenadine is a second-generation antihistamine widely used to treat allergic conditions.[1] Accurate quantification of fexofenadine in biological matrices is essential for clinical and pharmacological research. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.[2][3] This document details validated methods for sample preparation, chromatographic separation, and mass spectrometric detection of fexofenadine.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing endogenous interferences and ensuring the accuracy of the results. Protein precipitation is a rapid and simple method suitable for high-throughput analysis, while solid-phase extraction (SPE) offers higher selectivity and sample cleanup.
Protocol 1: Protein Precipitation (PPT) for Human Plasma [2][3][4][5]
This protocol is a rapid and efficient method for preparing plasma samples.
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Internal Standard (IS) working solution (e.g., Fexofenadine-d6 or Fexofenadine-d10 in ACN or methanol)[4][5]
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g)
Procedure:
-
Label microcentrifuge tubes or wells of a 96-well plate for each sample (blank, calibration standards, quality controls, and unknowns).
-
To 50-100 µL of plasma, add the internal standard solution. For example, add 100 µL of IS solution to 50 µL of plasma.[5]
-
Add 200-300 µL of cold acetonitrile to precipitate plasma proteins.[2][4]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.[2]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2][5]
-
Carefully transfer the supernatant to a clean vial or well for LC-MS/MS analysis.[2]
Protocol 2: Solid-Phase Extraction (SPE) for Human Plasma and Urine [6][7]
This protocol provides a more thorough cleanup, which can minimize matrix effects.
Materials:
-
Human plasma or urine samples
-
Internal Standard (IS) solution
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., Water or a weak organic solvent mixture)
-
Elution solvent (e.g., Methanol (B129727) or Acetonitrile)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it.
-
Loading: Add the internal standard to the plasma or urine sample. Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the fexofenadine and internal standard with 1 mL of elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following are typical LC conditions for the separation of fexofenadine.
| Parameter | Condition 1[4] | Condition 2[5] | Condition 3[3] |
| LC System | Agilent 1100 series HPLC | Waters Acquity UPLC I-class | Agilent 1200 series HPLC |
| Column | Phenomenex Gemini C18 (50 x 2.0 mm, 5 µm) | Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | Reversed-phase C18 (100 x 2.1 mm, 5 µm) |
| Mobile Phase | 65% Methanol, 35% Water with 0.1% Formic Acid and 5 mM Ammonium Acetate | Gradient elution with a mixture of water and organic solvents (e.g., acetonitrile, methanol) with formic acid | 70% Methanol, 30% Buffer (10 mmol/L Ammonium Acetate and 0.1% Formic Acid) |
| Flow Rate | 0.2 mL/min | 0.5 mL/min | Not specified, but typically in the range of 0.2-0.5 mL/min for similar column dimensions. |
| Column Temperature | Ambient | Not specified | Not specified |
| Injection Volume | Not specified | 7.5 µL | Not specified |
| Autosampler Temp. | 10°C | Not specified | Not specified |
| Total Run Time | 2 min | 4 min | ~3.0 min |
Mass Spectrometry (MS/MS) Conditions
Detection is typically performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Fexofenadine[3][4][5] | Fexofenadine-d6 (IS)[4] | Fexofenadine-d10 (IS)[5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | ESI+ | ESI+ |
| Precursor Ion (m/z) | 502.3 | 508.3 | 512.3 |
| Product Ion (m/z) | 466.2 or 171.0 | 177.0 | 476.2 |
| Collision Energy (eV) | -41 or 27 | -41 | 28 |
| Dwell Time (s) | 0.050 | 0.050 | 0.050 |
Quantitative Data Summary
The following tables summarize the quantitative performance of validated LC-MS/MS methods for fexofenadine analysis.
Table 1: Method Validation Parameters
| Parameter | Plasma (Method 1)[4] | Plasma (Method 2)[5] | Plasma (Method 3)[3] | Urine[6] |
| Linearity Range (ng/mL) | 1 - 500 | 1.0 - 500.0 | 1 - 600 | 1.0 ng in 50 µL |
| Correlation Coeff. (r²) | > 0.99 | > 0.998 | > 0.9976 | Not specified |
| LLOQ (ng/mL) | 1 | 1.0 | 1 | 0.5 (in plasma) |
| Intra-day Precision (%) | < 4.3 | < 15 | < 15 | Not specified |
| Inter-day Precision (%) | < 4.3 | < 15 | < 15 | Not specified |
| Intra-day Accuracy (%) | < 8.0 | ± 15 | ± 15 | Not specified |
| Inter-day Accuracy (%) | < 8.0 | ± 15 | ± 15 | Not specified |
| Recovery (%) | Not specified | 93 - 98 | Not specified | > 70 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of fexofenadine in biological samples.
Fexofenadine Metabolism
While fexofenadine is predominantly eliminated unchanged, a small fraction is metabolized.[4] The following diagram illustrates the minor metabolic pathways.
Conclusion
The LC-MS/MS methods described provide a robust, sensitive, and reliable approach for the quantitative analysis of fexofenadine in biological samples.[2] The provided protocols for protein precipitation and solid-phase extraction, coupled with optimized liquid chromatography and mass spectrometry conditions, are suitable for high-throughput applications in clinical and research settings. The choice of the specific method will depend on the required sensitivity, sample matrix, and available instrumentation. Proper method validation in accordance with regulatory guidelines is crucial before implementation for clinical sample analysis.[8]
References
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Advanced Analytical Method Validation for Bioequivalence Studies of Fexofenadine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
Application Notes and Protocols for the Preparation of Fexofenadine Hydrochloride Solid Dispersions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of fexofenadine (B15129) hydrochloride solid dispersions, a key technique for enhancing the solubility and dissolution rate of this poorly water-soluble drug. Fexofenadine hydrochloride, a second-generation antihistamine, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] Enhancing its dissolution can significantly improve its oral bioavailability.[3]
Overview of Solid Dispersion Techniques
Solid dispersion is a formulation strategy that involves dispersing one or more active pharmaceutical ingredients (APIs) in an inert carrier or matrix in the solid state.[4] This technique is particularly effective for improving the oral bioavailability of BCS Class II drugs like this compound by increasing their dissolution rate.[1] Common methods for preparing solid dispersions include solvent evaporation, fusion (melting), and spray drying.
Experimental Protocols
Solvent Evaporation Method
The solvent evaporation technique involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by the removal of the solvent.[5]
Materials:
-
This compound (FFH)
-
Hydrophilic carrier (e.g., β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD))[1][4]
-
Solvent (e.g., Methanol (B129727), Ethanol)[4][5]
-
Mortar and pestle
-
Rotary evaporator or water bath
-
Desiccator
Protocol:
-
Accurately weigh this compound and the chosen hydrophilic carrier in the desired drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4).[6]
-
Dissolve both the drug and the carrier in a suitable solvent. For instance, methanol has been used for fexofenadine HCl with β-Cyclodextrin and HP-β-Cyclodextrin.[4]
-
The solvent is then evaporated under reduced pressure using a rotary evaporator or at a controlled temperature (e.g., 45°C) on a water bath.[4][5]
-
The resulting solid mass is dried completely to remove any residual solvent. This can be done in a hot air oven for a specified time, for example, one hour.[5]
-
The dried mass is then pulverized using a mortar and pestle.[4]
-
The powdered solid dispersion is passed through a sieve (e.g., #100 or #40) to obtain a uniform particle size.[4][5]
-
The final product should be stored in a desiccator to prevent moisture absorption.[4][5]
Fusion (Melting) Method
The fusion method involves melting a hydrophilic carrier and then incorporating the drug into the molten carrier.[7]
Materials:
-
This compound (FFH)
-
Hydrophilic carrier with a low melting point (e.g., Polyethylene Glycol (PEG) 20,000, Poloxamer 188)[6][7]
-
Porcelain dish
-
Water bath
-
Glass stirrer
Protocol:
-
Accurately weigh the hydrophilic carrier and place it in a porcelain dish.
-
Melt the carrier using a water bath maintained at a temperature approximately 5-10°C above the melting point of the carrier (e.g., 65°C for PEG 20,000 and Poloxamer 188).[7]
-
Accurately weigh the this compound.
-
Add the drug to the molten carrier and mix thoroughly with a glass stirrer for approximately 5 minutes to ensure a uniform dispersion.[7]
-
The mixture is then cooled to room temperature to solidify.[7]
-
The solidified mass is subsequently pulverized and sieved to obtain a uniform powder.
Spray Drying Method
Spray drying is a continuous process that converts a liquid feed into a dry particulate solid by spraying the feed into a hot drying medium.
Materials:
-
This compound (FFH)
-
Solubilizer/Carrier (e.g., Poloxamer 188, Poloxamer 407, Cremophor RH 40)
-
Co-solvent (e.g., Ethanol)
-
Polymer (e.g., HPMC 5CPS)
-
Spray dryer apparatus
Protocol:
-
Prepare a solution by dissolving this compound, the solubilizer, and the polymer in a suitable co-solvent like ethanol.
-
Optimize the spray drying parameters, including inlet temperature, outlet temperature, feed rate, and atomization pressure.
-
The solution is then fed into the spray dryer.
-
The atomized droplets are dried in a stream of hot air, leading to the formation of solid dispersion particles.
-
The dried powder is collected from the cyclone separator.
Data Presentation
The following tables summarize quantitative data from studies on this compound solid dispersions.
Table 1: Drug-to-Carrier Ratios and Corresponding Dissolution Enhancement
| Preparation Method | Carrier | Drug:Carrier Ratio | Key Dissolution Finding | Reference |
| Solvent Evaporation | HP-β-Cyclodextrin | 1:0.25, 1:0.5 | - | [4] |
| Fusion | PEG 20,000 | 1:1, 1:2, 1:4 | 1:4 ratio showed the highest dissolution.[6] | [6] |
| Fusion | Poloxamer 188 | 1:1, 1:2, 1:4 | 1:4 ratio showed the highest dissolution.[6] | [6] |
| Spray Drying | Poloxamer 188 | 1:2 (Drug:Solubilizer) | 99% cumulative drug release. |
Table 2: Solubility Enhancement of this compound
| Carrier | Concentration (% w/v) | Fexofenadine HCl Solubility (mg/mL) | Reference |
| None | 0 | 1.45 | [6] |
| PEG 20,000 | 30 | 11.78 | [6] |
| Poloxamer 188 | 30 | 12.27 | [6] |
Characterization of Solid Dispersions
To evaluate the prepared solid dispersions, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify any physicochemical interactions between the drug and the carrier.[4][6]
-
Differential Scanning Calorimetry (DSC): To investigate the solid-state properties of the drug within the dispersion, such as its crystalline or amorphous nature.[6] Samples are typically heated from 40 to 200°C at a rate of 5°C/min under a nitrogen atmosphere.
-
X-Ray Powder Diffraction (XRPD): To confirm the crystalline or amorphous state of the drug in the solid dispersion.[6]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the solid dispersion particles.[8]
-
In Vitro Dissolution Studies: To determine the rate and extent of drug release from the solid dispersion compared to the pure drug.[5][6] Studies are often conducted using a USP Type II (paddle) apparatus in a suitable dissolution medium like distilled water or buffer.[6][7]
Visualizations
This compound Mechanism of Action
Fexofenadine is a selective peripheral H1-receptor antagonist.[9][10] It works by blocking the action of histamine (B1213489) on H1 receptors, thereby preventing the allergic symptoms that histamine release causes.[11]
Caption: Fexofenadine HCl blocks the H1 receptor, preventing histamine binding and subsequent allergic symptoms.
Experimental Workflow for Solid Dispersion Preparation and Characterization
The following diagram illustrates the general workflow for preparing and evaluating this compound solid dispersions.
Caption: Workflow for the preparation and subsequent characterization of fexofenadine HCl solid dispersions.
References
- 1. scribd.com [scribd.com]
- 2. ijpsr.com [ijpsr.com]
- 3. mdpi.com [mdpi.com]
- 4. journal.ijresm.com [journal.ijresm.com]
- 5. scihub.org [scihub.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Improved Dissolution Rate and Intestinal Absorption of this compound by the Preparation of Solid Dispersions: In Vitro and In Situ Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of solid dispersion freeze-dried efavirenz – polyvinylpyrrolidone K-30 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
Synthesis and Purification of Fexofenadine Hydrochloride Polymorphs: Application Notes and Protocols
Introduction
Fexofenadine (B15129) hydrochloride, a widely used second-generation antihistamine, is known to exist in various polymorphic forms.[1][2] Polymorphism, the ability of a solid material to exist in two or more crystalline forms, can significantly impact the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, dissolution rate, and bioavailability.[1] Therefore, the selective synthesis and purification of a desired polymorphic form of fexofenadine hydrochloride are critical for ensuring consistent drug product quality and therapeutic efficacy.
These application notes provide detailed protocols for the synthesis and purification of several known polymorphs of this compound. The procedures have been compiled from various scientific literature and patents. Additionally, comparative analytical data for the characterization of these polymorphs are presented in a tabular format for easy reference.
Characterization Data of this compound Polymorphs
The identification and differentiation of this compound polymorphs are primarily achieved through solid-state analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The characteristic data for several polymorphs are summarized below.
Table 1: Powder X-ray Diffraction (PXRD) Data
| Polymorph | Characteristic Peaks (2θ ± 0.2°) | Reference |
| Form I | 5.9, 7.5, 12.1, 14.2, 15.0, 17.9, 18.3, 20.0 | [3] |
| Form II | 7.7, 11.2, 13.7, 16.9, 18.1, 19.8, 21.1 | [3] |
| Form B (Monohydrate) | 4.4, 4.7, 5.2, 7.9, 10.1, 23.6 | [4] |
| Form C (Acetonitrile Monosolvate) | 7.0, 11.6, 15.4, 17.3, 18.0, 20.5 | [4][5] |
| Polymorph φ | 4.9, 9.9, 13.6, 15.8, 16.7, 18.1, 18.6, 19.9 | [6] |
| Form X | 5.5, 5.8, 16.4, 16.9, 18.4 | [7] |
| Form XIV (Ethyl Acetate (B1210297) Solvate) | 5.4, 5.7, 10.9, 11.4, 11.6 | [7] |
| Form XV (Ethyl Acetate Solvate) | 5.5, 5.8, 16.4, 16.9, 18.4 | [7] |
Table 2: Thermal Analysis Data (DSC)
| Polymorph | Key Endothermic Peaks (°C) | Reference |
| Form I | ~198.3 | [3] |
| Form B (Monohydrate) | ~80.27, ~109.27, ~149.14 | [4] |
| Form X | ~138 (minor), ~150 (major) | [7] |
| Form XIV (Ethyl Acetate Solvate) | ~100 | [7] |
| Form XV (Ethyl Acetate Solvate) | ~140 | [7] |
Experimental Protocols
The following section details the experimental procedures for the preparation of various this compound polymorphs.
Protocol 1: Synthesis of this compound Polymorph φ
This protocol describes the preparation of polymorph φ via salification of the fexofenadine free base.
Materials:
-
2-(4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)-2-methylpropanoic acid (Fexofenadine free base, Formula VI)
-
Ethyl acetate
-
30-36% Aqueous hydrochloric acid
-
Four-neck flask with mechanical agitator, thermometer, and condenser
Procedure:
-
Suspend 9 g of fexofenadine free base in 90 mL of ethyl acetate in the four-neck flask.
-
Heat the suspension to 40°C with stirring.
-
Slowly add 2 g of 30.36% aqueous hydrochloric acid to the mixture.
-
Maintain the solution at 40°C and continue stirring for 1 hour.
-
Allow the mixture to cool to room temperature and stir overnight to facilitate crystallization.
-
Filter the crystallized solid.
-
Wash the filtered solid with ethyl acetate.
-
Dry the solid under vacuum at 50°C to yield polymorph φ.[6]
Caption: Workflow for the synthesis of Fexofenadine HCl Polymorph φ.
Protocol 2: Preparation of this compound Polymorphic Forms A1, B1, and C1 by Slurrying
This protocol outlines the preparation of three distinct polymorphic forms by recrystallization from different organic solvents at varying conditions.[1]
Materials:
-
This compound
-
n-Propanol
-
Ethanol
-
Magnetic stirrer
-
Filtration apparatus
Procedure for Form A1:
-
Add 3 g of this compound to 20 mL of n-propanol to create a slurry.
-
Stir the mixture at room temperature for 24 hours using a magnetic stirrer.
-
Filter the mixture under vacuum.
-
Rinse the solid with 10 mL of n-propanol.
-
Dry the resulting solid to obtain Form A1.[1]
Procedure for Form B1:
-
Create a slurry by adding 3 g of this compound to 20 mL of ethanol.
-
Stir the mixture at room temperature for 16 hours.
-
Filter the mixture under vacuum and rinse the solid with 10 mL of ethanol.
-
Dry the product to yield Form B1.[1]
Procedure for Form C1:
-
Prepare a slurry of 3 g of this compound in 20 mL of methanol.
-
Stir the mixture at 45°C for 28 hours.
-
Filter the mixture under vacuum and wash the solid with 10 mL of methanol.
-
Dry the final product to obtain Form C1.[1]
Caption: Slurrying methods for preparing Polymorphs A1, B1, and C1.
Protocol 3: Preparation of this compound Form B (Monohydrate)
This protocol details the synthesis of the monohydrate Form B.
Materials:
-
4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid
-
Methanol
-
Water
-
Sodium hydroxide (B78521) pellets
-
Sodium borohydride (B1222165)
-
Acetone
-
36% w/w Hydrochloric acid
Procedure:
-
In a 3-liter four-neck flask, combine 278 g of 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid, 355 mL of water, 765 mL of methanol, and 22.6 g of sodium hydroxide pellets.
-
Heat the mixture to 40°C.
-
Add a solution of 9.8 g of sodium borohydride in 47 mL of water.
-
Once the reduction reaction is complete, add 40 mL of acetone.
-
Adjust the pH to a range of 2.5 to 3 with 36% w/w hydrochloric acid.
-
Add 140 mL of methanol and 450 mL of water while maintaining the temperature at 40°C.
-
Slowly cool the mixture to -15°C to precipitate the product.
-
Filter the precipitate and wash it with a 1:1 water/methanol mixture.
-
Dry the resulting solid under vacuum at 40°C to a constant weight to obtain Form B.[4]
Protocol 4: Preparation of this compound Form C (Acetonitrile Monosolvate) from Form B
This protocol describes the conversion of Form B to Form C.
Materials:
-
This compound Form B (hydrate)
Procedure:
-
Heat 2650 mL of acetonitrile to 80-82°C (reflux).
-
Add 265 g of this compound hydrate (B1144303) (Form B) to the refluxing acetonitrile under stirring.
-
Continue refluxing the suspension for approximately one hour.
-
Cool the suspension to between -15°C and -10°C over a period of about 4 hours.
-
Filter the precipitated solid and wash it with two 80 mL portions of acetonitrile.
-
Dry the wet product under vacuum at 50°C for 10 hours to yield Form C.[4][5]
Caption: Process for converting Fexofenadine HCl Form B to Form C.
Analytical Methods for Characterization
A brief overview of the key analytical techniques used for the characterization of this compound polymorphs is provided below. A wide range of analytical methods, including HPLC, UV-spectroscopy, and mass spectroscopy, have been reported for the analysis of fexofenadine HCl.[8]
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and differentiating crystalline polymorphs. Each polymorph exhibits a unique diffraction pattern. A typical analysis is performed using a diffractometer with CuKα radiation, scanning over a 2θ range of 3° to 40°.[6]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion. These properties are unique to each polymorphic form. A common method involves heating the sample (2-5 mg) in an aluminum pan from 30°C to 350°C at a heating rate of 10°C/min under a nitrogen purge.[1]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for distinguishing between anhydrous forms and solvates/hydrates by quantifying the amount of solvent or water loss upon heating.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the vibrational modes of molecules. Different polymorphic forms can exhibit subtle differences in their FTIR spectra due to variations in intermolecular interactions. For instance, the characteristic peaks for Form I include 3296.39 cm⁻¹ (O-H stretching), 1706.64 cm⁻¹ (C=O stretching of the carboxylic acid), and 1279.48 cm⁻¹ (C-N stretching of the tertiary amine).[3]
Stability and Interconversion
The stability of different polymorphic forms can vary under different environmental conditions such as temperature and humidity. For example, it has been observed that Form I can convert to Form II (a hydrate) in the presence of water, a critical consideration during manufacturing processes like wet granulation.[3] The choice of solvent and processing conditions plays a crucial role in isolating the desired, most stable polymorphic form for pharmaceutical development.[1] The conversion of one form to another, such as the transformation of an acetonitrile solvate (Form C) to an anhydrous form, can be achieved through specific processes like heating under vacuum.[5]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid Form and Phase Transformation Properties of this compound during Wet Granulation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1614681A1 - Fexofenadine polymorphs and process for the preparation thereof - Google Patents [patents.google.com]
- 5. Fexofenadine polymorphs - Patent 2397465 [data.epo.org]
- 6. US20130059886A1 - Polymorphic form of this compound, intermediates and process for its preparation - Google Patents [patents.google.com]
- 7. US20030021849A1 - Polymorphs of this compound - Google Patents [patents.google.com]
- 8. A Review of Different Analytical Techniques for this compound and Montelukast Sodium in Different Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays of Fexofenadine Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various in vitro cell-based assays to characterize the activity of fexofenadine (B15129) hydrochloride. Fexofenadine, a second-generation antihistamine, is primarily known for its selective antagonism of the histamine (B1213489) H1 receptor (H1R).[1][2] However, its cellular activities extend beyond this, encompassing anti-inflammatory effects and modulation of transporter proteins.[3][4]
Histamine H1 Receptor (H1R) Antagonist Activity
Fexofenadine acts as an inverse agonist at the H1 receptor, meaning it stabilizes the inactive state of the receptor, thereby reducing basal receptor activity in the absence of histamine.[5][6] This is a key aspect of its therapeutic efficacy in allergic conditions.
Calcium Influx Assay for H1R-Mediated Signaling
Activation of the H1 receptor, a Gq-coupled GPCR, leads to an increase in intracellular calcium ([Ca2+]i).[7][8] This assay measures the ability of fexofenadine to inhibit histamine-induced calcium mobilization.
Experimental Protocol:
-
Cell Culture: Culture HeLa cells or HEK293T cells endogenously or recombinantly expressing the human H1 receptor in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Fluorescent Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of fexofenadine hydrochloride (or vehicle control) to the wells and incubate for 15-30 minutes.[5]
-
Histamine Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Inject a pre-determined concentration of histamine (e.g., EC50 concentration, typically in the nanomolar range) and immediately begin kinetic reading of fluorescence intensity over time.[8]
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage inhibition of the histamine response by fexofenadine at each concentration. Determine the IC50 value of fexofenadine by fitting the concentration-response data to a suitable pharmacological model.
Expected Outcome: Fexofenadine will dose-dependently inhibit the histamine-induced increase in intracellular calcium.
Anti-Inflammatory Activity
Fexofenadine exhibits anti-inflammatory properties that are independent of its H1R antagonist function, including the modulation of cytokine and chemokine release and the expression of adhesion molecules.[3][4]
Cytokine Release Assay in Human Nasal Epithelial Cells
This assay evaluates the effect of fexofenadine on the release of pro-inflammatory cytokines, such as IL-6 and IL-8, from human nasal epithelial cells (HNECs) stimulated with histamine or other inflammatory triggers.[9][10]
Experimental Protocol:
-
Cell Culture: Culture reconstituted human nasal epithelium (e.g., MucilAir™) at an air-liquid interface according to the supplier's protocol.[9] Alternatively, primary HNECs can be cultured from nasal biopsy specimens.[11]
-
Pre-treatment: One hour prior to stimulation, add this compound (e.g., 1 µM) or vehicle to the basolateral culture medium.[9]
-
Stimulation: Add an inflammatory stimulus to the basolateral medium. For example, challenge with 100 µM histamine to induce a pro-inflammatory response.[9][10]
-
Sample Collection: Collect the basolateral culture medium at various time points (e.g., 24, 48, 72, and 96 hours).[9]
-
Cytokine Quantification: Measure the concentrations of IL-6 and IL-8 in the collected supernatants using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[9]
-
Data Analysis: Compare the cytokine concentrations in the fexofenadine-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
ICAM-1 Expression Assay in Human Conjunctival Epithelial Cells
This assay assesses the ability of fexofenadine to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is involved in the recruitment of inflammatory cells.[12][13]
Experimental Protocol:
-
Cell Culture: Culture a human conjunctival epithelial cell line (e.g., WK cells) in standard culture medium.[12]
-
Treatment: Treat the cells with interferon-gamma (IFN-γ) or tumor necrosis factor-alpha (TNF-α) to induce ICAM-1 expression, in the presence or absence of varying concentrations of fexofenadine.[12]
-
ICAM-1 Detection (Flow Cytometry):
-
Harvest the cells and wash them with PBS.
-
Incubate the cells with a fluorescently labeled monoclonal antibody against ICAM-1 (CD54).
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of ICAM-1 expression.[12]
-
-
Data Analysis: Compare the ICAM-1 expression levels in fexofenadine-treated cells to those treated with the inflammatory stimulus alone.
Intestinal Permeability and Transporter Interaction
Fexofenadine's oral bioavailability is influenced by intestinal transporters, primarily the efflux transporter P-glycoprotein (P-gp) and uptake transporters like Organic Anion Transporting Polypeptides (OATPs).[14][15] The Caco-2 cell monolayer is a widely used in vitro model of the intestinal epithelium to study these interactions.[16][17]
Bidirectional Transport Assay using Caco-2 Cells
This assay determines the apparent permeability (Papp) of fexofenadine in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, secretive) directions. A higher B-A Papp value suggests the involvement of an efflux transporter like P-gp.
Experimental Protocol:
-
Caco-2 Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.[14]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before and after the experiment.
-
Transport Study:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).
-
For A-B transport , add this compound (e.g., 50-1000 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[14]
-
For B-A transport , add this compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.[14]
-
To investigate the role of specific transporters, co-incubate with known inhibitors (e.g., verapamil (B1683045) for P-gp).[14][15]
-
-
Sample Collection: At specified time intervals (e.g., up to 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh buffer.[18]
-
Quantification: Analyze the concentration of fexofenadine in the collected samples using a validated analytical method such as HPLC-UV.[19]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER greater than 2 is indicative of active efflux.
Data Presentation
Table 1: Effect of Fexofenadine on Histamine-Induced Cytokine Release in a Human Nasal Epithelium Model [9][10]
| Treatment Condition | IL-6 Release (Fold Change vs. Control) | IL-8 Release (Fold Change vs. Control) | H1R mRNA Expression (Fold Change vs. Control) |
| Histamine (100 µM) | 2.2 | 3.1 | 6.9 (at 1h) |
| Fexofenadine (1 µM) + Histamine (100 µM) | Significantly Reduced | Significantly Reduced (p < 0.0001) | Significantly Reduced (p < 0.0001) |
| Fexofenadine (1 µM) alone | - | - | Decreased |
| 1-hr Fexofenadine Pre-treatment + Histamine | Further downregulation of IL-6 and IL-8 | Further downregulation of IL-6 and IL-8 | Further downregulation |
Table 2: Anti-inflammatory Effects of Fexofenadine on Various Cell Types
| Cell Type | Stimulus | Measured Parameter | Fexofenadine Effect | Reference |
| Human Nasal Epithelial Cells | Eosinophils | IL-8, GM-CSF, sICAM-1 release | Attenuated release | [11] |
| Human Peripheral Blood Leukocytes | Cry j 1 allergen | TARC and IL-4 production | Suppressed production at ≥250 ng/ml | [20] |
| Human Peripheral Blood T cells | IL-12 | IFN-γ production | Significantly suppressed | [21] |
| Human Conjunctival Epithelial Cells (WK) | IFN-γ | Soluble ICAM-1 release | Decreased levels | [12] |
| Human Eosinophils | - | ICAM-1 expression | Inhibited at 10⁻³-10⁻⁴ M | [22] |
| Mouse Bone Marrow-Derived Macrophages | TNF-α | IL-1β and IL-6 release | Dose-dependent inhibition | [3] |
Table 3: Permeability of Fexofenadine Across Caco-2 Cell Monolayers [14]
| Fexofenadine Concentration (µM) | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| 50 | ~0.1 | ~8.5 | ~85 |
| 150 | ~0.15 | ~7.5 | ~50 |
| 1000 | ~0.2 | ~5.6 | ~28 |
Note: Data are approximate values derived from published literature for illustrative purposes.
Visualizations
Caption: Fexofenadine's mechanism as an H1R inverse agonist.
Caption: Fexofenadine's novel anti-TNF-α signaling pathway.[3]
Caption: Workflow for the Caco-2 permeability assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fexofenadine inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of allergic disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Frontiers | Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit [frontiersin.org]
- 10. Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of fexofenadine on eosinophil-induced changes in epithelial permeability and cytokine release from nasal epithelial cells of patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Terfenadine and fexofenadine reduce in vitro ICAM-1 expression on human continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transport characteristics of fexofenadine in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. Cells of the Caco-2 line as a model for studying the absorption of medicinal substances | Shchulkin | Experimental and Clinical Gastroenterology [nogr.org]
- 18. Assessment of this compound permeability and dissolution with an anionic surfactant using Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of fexofenadine in Hank's balanced salt solution by high-performance liquid chromatography with ultraviolet detection: application to Caco-2 cell permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Suppressive activity of this compound on thymus- and activation-regulated chemokine production from human peripheral blood leukocytes in response to antigenic stimulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of cytokine-induced expression of T-cell cytokines by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effect of fexofenadine on expression of intercellular adhesion molecule 1 and induction of apoptosis on peripheral eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation and Preclinical Evaluation of Fexofenadine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the formulation of fexofenadine (B15129) hydrochloride for preclinical oral administration and outlines key protocols for its in vivo evaluation in rodent models.
Introduction
Fexofenadine hydrochloride is a second-generation antihistamine that selectively antagonizes the H1 receptor. It is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits high permeability but low aqueous solubility, which presents a challenge for developing oral formulations, particularly for preclinical studies where simple and reproducible dosing vehicles are required.[1] This application note details a straightforward method for preparing a this compound suspension for oral gavage in mice and provides protocols for in vivo administration and subsequent bioanalysis of plasma samples.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₉NO₄ · HCl | --INVALID-LINK-- |
| Molecular Weight | 538.1 g/mol | --INVALID-LINK-- |
| Melting Point | 193-196 °C | [Various Sources] |
| BCS Class | II | [1] |
| Solubility | Low, pH-dependent | [Various Sources] |
| pKa | 4.25 (carboxylic acid), 9.53 (piperidine nitrogen) | [Various Sources] |
Preclinical Formulation Protocol
For preclinical oral dosing, a simple and reproducible suspension is often preferred. A 0.5% methylcellulose (B11928114) solution serves as an excellent vehicle for suspending poorly soluble compounds like this compound.
Materials
-
This compound powder
-
Methylcellulose (400 cP)
-
Purified water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Volumetric flasks
-
Analytical balance
Preparation of 0.5% Methylcellulose Vehicle
-
Heat approximately one-third of the final required volume of purified water to 70-80°C in a beaker on a heating plate with stirring.
-
Slowly add the methylcellulose powder (0.5 g for every 100 mL of final volume) to the hot water while stirring continuously. This will create a milky, homogenous dispersion.
-
Remove the beaker from the heat and add the remaining two-thirds of the volume as ice-cold purified water.
-
Continue to stir the solution in a cold water bath or at 4°C overnight until the methylcellulose is fully dissolved and the solution becomes clear and viscous.
Preparation of this compound Suspension
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 10 mg/mL suspension, weigh 100 mg of this compound for a final volume of 10 mL.
-
Levigate the weighed this compound powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining methylcellulose vehicle to the paste while stirring continuously to achieve the final desired volume.
-
Maintain stirring for at least 30 minutes to ensure a uniform suspension.
-
Store the suspension at 4°C and ensure it is well-shaken before each use.
Preclinical Study Design
Animal Models and Dosing
This compound has been evaluated in various preclinical models of allergy and inflammation. Table 2 summarizes typical animal models and oral dosage regimens.
| Animal Model | Species | Disease Model | Oral Dose of Fexofenadine HCl | Reference |
| Guinea Pig | Cavia porcellus | Antigen-induced rhinitis | 20 mg/kg | [Various Sources] |
| Mouse | Mus musculus | Atopic dermatitis | 10 mg/kg | [2] |
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study involving the oral administration of a this compound suspension.
Caption: Experimental workflow for preclinical evaluation.
Experimental Protocols
Oral Gavage in Mice
This protocol describes the standard procedure for oral administration of the this compound suspension to mice.[3][4][5][6][7]
-
Animal Handling: Acclimatize the mice to handling for several days prior to the experiment to reduce stress.
-
Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the suspension. The typical maximum volume for oral gavage in mice is 10 mL/kg.[3][6]
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position.
-
Gavage Needle Insertion:
-
Use a 20- to 22-gauge, 1.5-inch gavage needle with a rounded tip for adult mice.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.
-
Insert the needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and reinsert.
-
-
Administration: Once the needle is in the correct position, slowly administer the calculated dose.
-
Post-Administration: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Bioanalytical Method: RP-HPLC
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of fexofenadine in mouse plasma.
-
To 100 µL of mouse plasma in a microcentrifuge tube, add an internal standard solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
The following table summarizes a typical set of RP-HPLC conditions for fexofenadine analysis.
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [8] |
| Mobile Phase | Acetonitrile : 0.5% Phosphate Buffer (pH 3.5) (60:40, v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection Wavelength | 220 nm | [8] |
| Injection Volume | 20 µL | [9] |
| Retention Time | ~4-6 minutes |
Mechanism of Action: H1 Receptor Antagonism
Fexofenadine exerts its therapeutic effect by acting as an inverse agonist at the histamine (B1213489) H1 receptor. The binding of fexofenadine stabilizes the inactive conformation of the receptor, preventing its activation by histamine. This, in turn, inhibits the downstream signaling cascade that leads to the symptoms of allergic reactions.
Caption: Fexofenadine's mechanism of action.
References
- 1. The effect of fexofenadine on pruritus in a mouse model (HR-ADf) of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ijpbs.com [ijpbs.com]
Application Notes and Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Fexofenadine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of fexofenadine (B15129) hydrochloride in bulk drug and pharmaceutical formulations using High-Performance Thin-Layer Chromatography (HPTLC). The methods described are simple, precise, accurate, and specific, making them suitable for routine quality control analysis.
Introduction to HPTLC for Fexofenadine Analysis
Fexofenadine is a second-generation antihistamine used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Ensuring the quality and purity of fexofenadine in pharmaceutical products is crucial for its safety and efficacy. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and reliable analytical method for the quantification of fexofenadine. Its advantages include high sample throughput, minimal solvent usage, and the ability to analyze multiple samples simultaneously.
This document outlines validated HPTLC methods for the analysis of fexofenadine, providing detailed protocols for chromatography, sample preparation, and method validation.
Experimental Protocols
Method 1: HPTLC for Fexofenadine Hydrochloride in Bulk and Tablet Dosage Form
This method is designed for the quantification of this compound as a bulk drug and in tablet formulations.[1][2][3]
2.1.1. Materials and Reagents
-
Standard: this compound Reference Standard
-
Solvents: Toluene, Ethyl Acetate, Methanol (B129727), Ammonia (30%) (all analytical grade)
-
Stationary Phase: Precoated silica (B1680970) gel aluminum plates 60 F254 (20 x 10 cm, 250 µm thickness)
2.1.2. Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Stationary Phase | Precoated silica gel aluminum plates 60 F254 |
| Mobile Phase | Toluene: Ethyl Acetate: Methanol: Ammonia (30%) (0.5: 7: 3: 0.6, v/v/v/v)[1][3] |
| Chamber Saturation | 20 minutes with the mobile phase |
| Development Distance | 80 mm |
| Detection Wavelength | 220 nm[1] |
| Scanner | Densitometric scanner in absorbance mode |
2.1.3. Preparation of Standard Solution
-
Accurately weigh 10 mg of this compound Reference Standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to obtain a stock solution of 1000 µg/mL.
-
From this stock solution, prepare working standards in the concentration range of 1-10 µ g/spot .
2.1.4. Preparation of Sample Solution (Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 10 mg of this compound.
-
Transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm filter.
-
Apply the filtered solution to the HPTLC plate.
2.1.5. HPTLC Procedure Workflow
Caption: HPTLC analysis workflow for fexofenadine quantification.
2.1.6. Method Validation Summary
The method was validated according to ICH guidelines, and the results are summarized below.
| Validation Parameter | Result |
| Linearity Range | 1-10 µ g/spot [1] |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (Recovery) | 99.38% to 99.68%[2] |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 100.61 ng/spot[4] |
| Limit of Quantification (LOQ) | 304.87 ng/spot[4] |
| Specificity | The method is specific as there is no interference from excipients. |
Method 2: Stability-Indicating HPTLC Method for this compound
This method is suitable for assessing the stability of this compound under various stress conditions.[5]
2.2.1. Materials and Reagents
-
Standard: this compound Reference Standard
-
Solvents: Ethyl Acetate, Methanol, Ammonia (30%) (all analytical grade)
-
Stationary Phase: Precoated silica gel aluminum plates 60 F254 (20 x 10 cm, 250 µm thickness)
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | Precoated silica gel aluminum plates 60 F254 |
| Mobile Phase | Ethyl Acetate: Methanol: Ammonia (30%) (6: 3.5: 0.5, v/v/v)[5] |
| Chamber Saturation | 20 minutes with the mobile phase |
| Development Distance | 80 mm |
| Detection Wavelength | 220 nm[5] |
| Scanner | Densitometric scanner in absorbance mode |
2.2.3. Forced Degradation Study Protocol
-
Acid Hydrolysis: Reflux 10 mg of fexofenadine with 10 mL of 0.1 N HCl for 6 hours. Neutralize with 0.1 N NaOH and dilute with methanol.
-
Alkaline Hydrolysis: Reflux 10 mg of fexofenadine with 10 mL of 0.1 N NaOH for 6 hours. Neutralize with 0.1 N HCl and dilute with methanol.
-
Oxidative Degradation: Treat 10 mg of fexofenadine with 10 mL of 30% H₂O₂ at room temperature for 24 hours. Dilute with methanol.
-
Photodegradation: Expose solid fexofenadine to UV light (1800 watt.hrs/m²) as per ICH guidelines.[5] Dissolve the exposed sample in methanol.
-
Thermal Degradation: Keep the solid drug in an oven at 100°C for 48 hours. Dissolve the sample in methanol.
Analyze the stressed samples alongside an undegraded standard solution using the HPTLC method described.
2.2.4. Forced Degradation Logical Relationship
References
Application Notes and Protocols for the Determination of Fexofenadine Hydrochloride in Pharmaceutical Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine (B15129) hydrochloride is a second-generation H1-receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] As an active pharmaceutical ingredient (API), its accurate quantification in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. Fexofenadine hydrochloride is chemically described as (±)-4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl]-α,α-dimethyl benzeneacetic acid hydrochloride.[3] It is a white to off-white crystalline powder, freely soluble in methanol (B129727) and ethanol, and slightly soluble in water.[3][4]
This document provides detailed application notes and protocols for three common analytical techniques used for the determination of this compound in pharmaceutical dosage forms: High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).
Chemical Structure
-
Chemical Name: (±)-4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1- piperidinyl]-butyl]-α, α-dimethyl benzeneacetic acid hydrochloride[3]
-
Molecular Formula: C₃₂H₃₉NO₄·HCl[3]
-
Chemical Structure:
Analytical Methodologies
A summary of various analytical methods for the determination of this compound is presented below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of this compound in pharmaceutical formulations. It offers high specificity and sensitivity.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Polaris C18 (150 x 4.6 mm, 5 µm)[6] | Phenomenex C18[7] | Phenomenex C18 (250 x 4.6 mm, 5 µm)[8] | YMC AM12S05-1506WT[9] | Lichrospher® 100, RP-18e[10] |
| Mobile Phase | Buffer:Acetonitrile (B52724) (65:35 v/v)[6] | Triethylamine phosphate (B84403) 1%, pH 3.2:Acetonitrile:Methanol (50:30:20)[7][11] | 5mM Acetate buffer:Acetonitrile (50:50 v/v), pH 9.4[8] | CH₃CN:H₂O:HClO₄:NaClO₄ (500:500:1:5 v/v/v/w)[9] | Methanol:0.1% o-phosphoric acid (90:10 v/v), pH 6.8[10] |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min[8] | 1.0 mL/min[9] | 1.0 mL/min[10] |
| Detection Wavelength | 220 nm[6] | 210 nm[7][11] | 254 nm[8] | 220 nm[9] | 226 nm[10] |
| Linearity Range | 5-15 µg/mL[6] | Not Specified | 31.5-500 µg/mL[8] | 0.2-80 µg/mL[9] | 24-120 µg/mL[10] |
| Correlation Coefficient (r²) | Not Specified | 0.9999[7][11] | 0.999[8] | 0.99998 | Not Specified |
| LOD | Not Specified | Not Specified | 3.5 µg/mL[8] | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified | 10.1 µg/mL[8] | 0.50 µg/mL[9] | Not Specified |
| Accuracy (% Recovery) | Good recoveries[6] | Not Specified | Not Specified | -10% to 10%[9] | Not Specified |
| Precision (%RSD) | Not Specified | < 1%[7][11] | Not Specified | < 10% (Inter-day)[9] | Not Specified |
This protocol is based on a rapid and accurate reverse-phase HPLC method.[6]
1. Materials and Reagents:
-
This compound reference standard
-
This compound tablets
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Polaris C18 (150 x 4.6 mm, 5 µm particle size)[6]
-
Mobile Phase: A mixture of buffer and acetonitrile (65:35 % v/v). The buffer is prepared by dissolving 8.6 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water and adjusting the pH to 4 with orthophosphoric acid.[6]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm[6]
-
Injection Volume: 20 µL
3. Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.[6]
-
Add about 50 mL of the diluent (mobile phase) and sonicate for 5 minutes to dissolve.[6]
-
Make up the volume to the mark with the diluent to obtain a concentration of 100 µg/mL.[6]
4. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[6]
-
Add about 50 mL of the diluent and sonicate for 10 minutes to ensure complete dissolution of the drug.[6]
-
Make up the volume to the mark with the diluent.[6]
-
Filter the solution through a suitable filter.
5. Analysis:
-
Inject 20 µL of the standard and sample solutions into the chromatograph.
-
Record the peak areas.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.
Caption: Workflow for HPLC determination of Fexofenadine HCl.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantification of this compound, suitable for routine quality control analysis.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent/Diluent | 0.1 N Hydrochloric acid[12] | Methanol:Water (2:3)[13] | Ethanol[14][15] | Ethanol[16] |
| Detection Wavelength (λmax) | 225 nm (First Order Derivative)[12] | 220 nm[13] | 220 nm[14][15] | 415 nm (after derivatization)[16] |
| Linearity Range | 1-14 µg/mL[12] | 2-18 µg/mL[13] | 8.0-20.0 µg/mL[14][15] | 10-60 µg/mL[16] |
| Correlation Coefficient (r/r²) | Not Specified | 0.999[13] | 0.9999[14][15] | 0.999 (r²)[16] |
| LOD | Not Specified | 0.08 µg/mL[13] | 0.10 µg/mL[14][15] | 0.62 µg/mL[16] |
| LOQ | Not Specified | 0.4 µg/mL[13] | 0.29 µg/mL[14][15] | 1.88 µg/mL[16] |
| Accuracy (% Recovery) | Not Specified | Not Specified | 99.97% - 100.51%[14][15] | 99.9% - 100.1%[16] |
| Precision (%RSD) | Not Specified | Not Specified | Intra-day: 0.13-0.39, Inter-day: 0.12-0.13[14][15] | Intra-day: 0.78-1.32, Inter-day: 0.70-1.36[16] |
This protocol is based on a simple UV spectrophotometric method using a methanol and water solvent system.[13]
1. Materials and Reagents:
-
This compound reference standard
-
This compound tablets
-
Methanol (AR grade)
-
Purified water
2. Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm quartz cells
3. Preparation of Solvent:
-
Prepare a mixture of methanol and water in the ratio of 2:3 (v/v).
4. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with the solvent to obtain a concentration of 100 µg/mL.
5. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions in the concentration range of 2-18 µg/mL using the solvent.
6. Preparation of Sample Solution (from Tablets):
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add about 70 mL of solvent, sonicate for 15 minutes, and then make up the volume with the solvent.
-
Filter the solution through a Whatman filter paper.
-
Dilute the filtrate with the solvent to obtain a final concentration within the linearity range.
7. Analysis:
-
Scan the standard solutions in the UV region (200-400 nm) to determine the wavelength of maximum absorbance (λmax), which should be around 220 nm.[13]
-
Measure the absorbance of the sample solution at the λmax against the solvent as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Caption: Workflow for UV Spectrophotometric analysis.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be used for the simultaneous analysis of multiple samples, making it a time-efficient method.
| Parameter | Method 1 | Method 2 (Simultaneous with Montelukast) |
| Stationary Phase | Precoated silica (B1680970) gel G60 F254 on aluminum sheet[17] | Merck HPTLC aluminum plates of silica gel G60 F254[18] |
| Mobile Phase | Dichloromethane:Methanol (65:35 v/v)[17] | Hexane:Ethyl acetate:Propanol (2:5:3 v/v/v)[18] |
| Detection Wavelength | 260 nm[17] | 230 nm[18] |
| Linearity Range | 0.2-1.0 µ g/spot (200-1000 ng/spot)[17] | 1200-6000 ng/spot[18] |
| Correlation Coefficient (r²) | Not Specified | 0.9996[18] |
| LOD | 0.08 ng/µL (equivalent to ng/spot)[17] | 393 ng/spot[18] |
| LOQ | 0.2 ng/µL (equivalent to ng/spot)[17] | 1193 ng/spot[18] |
| Accuracy (% Recovery) | 100.82%[17] | Not Specified |
| Rf Value | Not Specified | 0.31 ± 0.01[18] |
This protocol is based on an HPTLC method for the estimation of fexofenadine HCl in tablet dosage form.[17]
1. Materials and Reagents:
-
This compound reference standard
-
This compound tablets
-
Dichloromethane (AR grade)
-
Methanol (AR grade)
-
Precoated silica gel G60 F254 on aluminum sheets
2. Chromatographic Conditions:
-
Stationary Phase: Precoated silica gel G60 F254 on aluminum sheets
-
Mobile Phase: Dichloromethane:Methanol (65:35 v/v)[17]
-
Chamber Saturation: Saturate the chromatographic chamber with the mobile phase for an appropriate time.
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in the saturated chamber up to a certain distance.
-
Drying: Dry the plate after development.
-
Detection: Scan the plate densitometrically at 260 nm.[17]
3. Preparation of Standard Solution:
-
Prepare a standard stock solution of this compound in methanol.
-
From the stock solution, prepare working standards to cover the linearity range of 0.2 to 1.0 µ g/spot .[17]
4. Preparation of Sample Solution:
-
Weigh and powder 20 tablets.
-
Extract a known quantity of the tablet powder with methanol.
-
Filter the extract and dilute it appropriately with methanol to obtain a concentration within the working range.
5. Analysis:
-
Apply known volumes of the standard and sample solutions to the HPTLC plate.
-
Develop and scan the plate as per the chromatographic conditions.
-
Plot a calibration curve of peak area versus concentration for the standards.
-
Determine the amount of this compound in the sample from the calibration curve.
Caption: Workflow for HPTLC analysis of Fexofenadine HCl.
Conclusion
The analytical methods described provide robust and reliable approaches for the determination of this compound in pharmaceutical dosage forms. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, and the available instrumentation. HPLC methods offer high specificity and are suitable for stability-indicating assays. UV spectrophotometry provides a simple and cost-effective alternative for routine quality control, while HPTLC is advantageous for the rapid screening of multiple samples. All methods presented have been validated and shown to be accurate and precise for their intended purpose.
References
- 1. historymedjournal.com [historymedjournal.com]
- 2. jetir.org [jetir.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | 153439-40-8 [chemicalbook.com]
- 5. Fexofenadine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. banglajol.info [banglajol.info]
- 9. saspublishers.com [saspublishers.com]
- 10. Stability-indicating HPLC Method for Simultaneous Determination of Montelukast and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple and reliable HPLC analysis of this compound in tablets and its application to dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. neuroquantology.com [neuroquantology.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. researcher.manipal.edu [researcher.manipal.edu]
- 18. rjptonline.org [rjptonline.org]
Application Notes and Protocols for In Vivo Studies of Fexofenadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine (B15129) is a second-generation H1 receptor antagonist widely used for the treatment of allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria.[1] As a non-sedating antihistamine, it selectively targets peripheral H1 receptors, minimizing central nervous system effects like drowsiness.[1][2] In vivo studies are critical for characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, establishing efficacy, and ensuring safety. These application notes provide a comprehensive guide to designing and executing in vivo experiments for fexofenadine.
Pharmacology of Fexofenadine
Fexofenadine functions as an inverse agonist, binding to the inactive state of the H1 receptor and stabilizing it. This action prevents histamine (B1213489) from binding and activating the receptor, thereby blocking the downstream cascade of pro-inflammatory signals that lead to allergy symptoms.[3][4] Unlike first-generation antihistamines, fexofenadine has a low affinity for cholinergic and α-adrenergic receptors and does not readily cross the blood-brain barrier, which accounts for its favorable side-effect profile.[1][2]
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters
Quantitative data from in vivo studies are essential for understanding the behavior and effect of fexofenadine. The following tables summarize key parameters from preclinical and clinical investigations.
Table 1: Summary of Human Pharmacokinetic Parameters for Fexofenadine
| Parameter | Value | Conditions |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | Oral administration[4][5] |
| Elimination Half-Life (t½) | 11 - 15 hours | Healthy volunteers[1][3] |
| Plasma Protein Binding | 60% - 70% | Primarily to albumin and α1-acid glycoprotein[1][5] |
| Metabolism | Minimal (<5% of dose) | Primarily excreted unchanged[6] |
| Primary Excretion Route | Feces (~80%) and Urine (~11%) | Unchanged drug[6][7] |
| Oral Bioavailability | ~33% | Subject to transporter interactions[5] |
| Effect of Food | Reduced Cmax and AUC | High-fat meals can decrease absorption[8] |
| Effect of Fruit Juice (e.g., Grapefruit) | Reduced Bioavailability | Inhibition of OATP transporters[9][10] |
Table 2: Summary of Preclinical (Animal Model) Study Parameters for Fexofenadine
| Animal Model | Study Type | Key Findings |
| Mice (Atopic Dermatitis Model) | Pharmacodynamic | Significantly reduced scratching frequency, plasma histamine, and eotaxin levels.[11] |
| Mice (Palladium Allergy Model) | Pharmacodynamic | Suppressed delayed-type hypersensitivity by reducing T-cell markers (CD4) and Th2 cytokines (IL-4, IL-5).[12] |
| Mice (LPS-Induced Inflammation) | Pharmacodynamic | Suppressed nitric oxide (NO) production by inhibiting iNOS mRNA expression in the lungs.[13] |
| Rats (Isolated Trachea) | Pharmacodynamic | Elicited a relaxation response in methacholine-contracted tracheal smooth muscle at high concentrations.[14] |
| Rabbits | Pharmacokinetic | Used to evaluate novel formulations aimed at enhancing oral bioavailability.[15][16] |
| Dogs and Cats | Modeling Study | Homology modeling suggests fexofenadine binds effectively to canine and feline H1 receptors, supporting its potential use in veterinary medicine.[17][18] |
Signaling Pathway and Experimental Workflows
Visualizing the mechanism of action and experimental processes is crucial for clear communication and reproducibility.
Caption: Fexofenadine acts as an inverse agonist on the H1 receptor.
Caption: General workflow for a preclinical in vivo fexofenadine study.
Caption: Workflow for a randomized, placebo-controlled clinical trial.
Experimental Protocols
Protocol 1: Preclinical Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½) of fexofenadine following oral administration in rats.
-
Animals: Healthy male Wistar rats (250 ± 10 g).[19] Animals are fasted overnight prior to dosing.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Groups (n=6 per group):
-
Group 1: Fexofenadine (e.g., 10 mg/kg) administered orally via gavage.[12]
-
Group 2: Vehicle control (e.g., 0.5% methylcellulose).
-
-
Procedure:
-
Administer the designated treatment to each rat.
-
Collect blood samples (~200 µL) via the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge blood samples (e.g., 10,000 x g for 10 min) to separate plasma.[20]
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis software.
-
Protocol 2: Pharmacodynamic Study in a Murine Model of Atopic Dermatitis
-
Objective: To evaluate the efficacy of fexofenadine in reducing pruritus (itching) and inflammatory biomarkers in a mouse model of atopic dermatitis.[11]
-
Animals: HR-1 hairless mice or BALB/c mice.
-
Model Induction: Feed mice a special diet low in Mg2+ and Zn2+ to induce atopic dermatitis-like skin lesions and scratching behavior.[11]
-
Groups (n=7 per group):
-
Group A: Normal diet (Negative Control).
-
Group B: Special diet (Disease Model).
-
Group C: Special diet + Fexofenadine (e.g., 10 mg/kg/day in drinking water or via oral gavage).[12]
-
-
Procedure:
-
Treat mice for a specified period (e.g., 10 weeks).
-
Behavioral Assessment: Record scratching behavior for a set duration (e.g., 1 hour) at regular intervals (e.g., weekly) using a video recording system.
-
Sample Collection: At the end of the study, collect blood samples for biomarker analysis and skin tissue for histology.
-
-
Biomarker and Histological Analysis:
-
Data Analysis:
-
Compare scratching frequency, biomarker levels, and cell counts between groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol 3: Clinical Pharmacodynamic (Histamine Wheal and Flare) Study
-
Objective: To assess the onset, duration, and magnitude of fexofenadine's antihistaminic effect in healthy human subjects.
-
Subjects: Healthy, non-allergic adult volunteers.
-
Study Design: Single-center, randomized, placebo-controlled, double-blind, crossover design.[10]
-
Procedure:
-
Baseline: Perform an initial histamine challenge by epicutaneous prick test (1 mg/mL histamine). Trace the resulting wheal and flare areas after 15 minutes.
-
Dosing: Administer a single oral dose of fexofenadine (e.g., 180 mg) or a matching placebo.[10][21]
-
Post-Dose Challenge: Repeat the histamine prick test at specified time points post-dose (e.g., 1, 2, 4, 8, 12, and 24 hours).[10]
-
Washout: A washout period of at least 7-14 days separates the two treatment periods.[10]
-
-
Endpoints:
-
Primary: Percent suppression of the histamine-induced flare area from baseline.
-
Secondary: Percent suppression of the wheal area, onset of action (time to significant suppression), and duration of action.[10]
-
-
Data Analysis:
-
Calculate the mean percent suppression at each time point for both fexofenadine and placebo.
-
Use a mixed-effects model for repeated measures (MMRM) to compare the treatment effects over time.
-
References
- 1. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fexofenadine: biochemical, pharmacokinetic and pharmacodynamic properties and its unique role in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Fexofenadine Hydrochloride? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Fexofenadine Plasma Concentrations to Estimate Systemic Exposure in Healthy Adults Using a Limited Sampling Strategy with a Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. products.sanofi.us [products.sanofi.us]
- 11. The effect of fexofenadine on pruritus in a mouse model (HR-ADf) of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Suppressive activity of this compound on nitric oxide production in-vitro and in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of fexofenadine in isolated rat tracheas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quality by Design for the Development and Analysis of Enhanced In-Situ Forming Vesicles for the Improvement of the Bioavailability of Fexofenadine HCl in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Can human allergy drug fexofenadine, an antagonist of histamine (H1) receptor, be used to treat dog and cat? Homology modeling, docking and molecular dynamic Simulation of three H1 receptors in complex with fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
Application Notes: Fexofenadine Hydrochloride as a Research Tool in Allergy Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Fexofenadine (B15129) hydrochloride is a second-generation antihistamine that acts as a potent and selective peripheral histamine (B1213489) H1 receptor inverse agonist.[1][2] Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, resulting in a non-sedating profile, which makes it a valuable tool for studying allergic responses without the confounding effects of sedation.[2][3][4] Beyond its primary H1-receptor antagonism, fexofenadine exhibits a range of anti-inflammatory properties, including the modulation of various cytokines, chemokines, and adhesion molecules.[5][6][7] These characteristics make it an ideal research tool for dissecting the mechanisms of allergic inflammation in a variety of in vitro and in vivo models.
Mechanism of Action The primary mechanism of fexofenadine is its high-affinity, selective binding to the histamine H1 receptor. It functions as an inverse agonist, stabilizing the inactive conformation of the receptor.[1][8] This action prevents histamine from binding and activating the receptor, thereby blocking the downstream signaling cascade that leads to classic allergic symptoms like increased vascular permeability, pruritus, and smooth muscle constriction.[1][2][9]
References
- 1. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 2. Fexofenadine - BioPharma Notes [biopharmanotes.com]
- 3. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antihistamine effects and safety of fexofenadine: a systematic review and Meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of allergic disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on allergic rhinitis aggravated by air pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit [frontiersin.org]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for the Quantification of Fexofenadine and its Metabolites in Plasma and Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine (B15129) is a second-generation antihistamine that is the major active metabolite of terfenadine. It is primarily eliminated unchanged in the feces (approximately 80%) and urine (about 11%).[1] Metabolism of fexofenadine is minimal, with only about 5% of a dose undergoing hepatic metabolism. The two identified major metabolites are a methyl ester derivative and an azacyclonol (B1665903) metabolite (MDL 4829). This document provides detailed protocols for the quantification of fexofenadine in human plasma and urine by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While validated methods for the routine quantification of its metabolites are not extensively reported in the literature, this note includes available information and guidance for their analysis.
Fexofenadine Metabolism
Fexofenadine undergoes limited metabolism in the liver. The primary metabolic pathways involve the methylation of the carboxylic acid group to form a methyl ester metabolite and the oxidative N-dealkylation to form an azacyclonol metabolite.
Caption: Metabolic pathway of fexofenadine.
Quantification of Fexofenadine in Human Plasma and Urine by LC-MS/MS
This section details the protocols for the extraction and quantification of fexofenadine from human plasma and urine samples. The methodologies are based on published, validated bioanalytical methods.
Experimental Workflow
The general workflow for the analysis of fexofenadine in biological matrices involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for fexofenadine quantification.
Protocol 1: Quantification of Fexofenadine in Human Plasma
This protocol is based on a protein precipitation method, which is rapid and suitable for high-throughput analysis.
1. Materials and Reagents
-
Fexofenadine reference standard
-
Fexofenadine-d6 (B602463) (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (blank)
2. Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of fexofenadine in methanol.
-
Prepare a 1 mg/mL stock solution of fexofenadine-d6 in methanol.
-
From these stocks, prepare working solutions for calibration standards and quality controls (QCs) by serial dilution in methanol.
-
Prepare the internal standard working solution by diluting the fexofenadine-d6 stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution suitable for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Fexofenadine: m/z 502.3 → 466.2; Fexofenadine-d6: m/z 508.3 → 472.2 |
Protocol 2: Quantification of Fexofenadine in Human Urine
This protocol utilizes solid-phase extraction (SPE) for sample clean-up, which can reduce matrix effects.
1. Materials and Reagents
-
Fexofenadine reference standard
-
MDL 026042 or other suitable internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Human urine (blank)
-
C18 SPE cartridges
2. Stock and Working Solutions
-
Prepare stock and working solutions as described in Protocol 1.
3. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 50 µL of urine sample, add the internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | HPLC system |
| Column | LUNA CN column (10 cm x 2.0 mm, 3 µm)[2] |
| Mobile Phase A | 12 mM Ammonium acetate in water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | Linear gradient from 40% to 60% B over 10 minutes[2] |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Fexofenadine: m/z 502.3; Internal Standard (MDL 026042): m/z 530.3[2] |
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of fexofenadine in human plasma and urine based on published methods.
Table 1: Quantitative Parameters for Fexofenadine in Human Plasma
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) |
| LC-MS/MS (Protein Precipitation) | 1 - 500 | 1 | 92.0 - 108.0 | < 15 | > 90 |
| LC-MS/MS (SPE) | 0.5 - 200 | 0.5 | 97 - 102 | < 3.5 | > 70 |
Table 2: Quantitative Parameters for Fexofenadine in Human Urine
| Method | Linearity Range | LLOQ | Accuracy (%) | Precision (%CV) | Recovery (%) |
| LC-MS (SPE) | Not specified | 1.0 ng in 50 µL[2] | Not specified | Not specified | Not specified |
Quantification of Fexofenadine Metabolites
The quantification of fexofenadine's methyl ester and azacyclonol metabolites in biological fluids is not as well-documented as the parent drug.
Methyl Ester Metabolite: There is a lack of published, validated bioanalytical methods with detailed quantitative parameters for the fexofenadine methyl ester metabolite in human plasma or urine. While its existence is acknowledged, a routine analytical method for its quantification appears to be not widely available. Researchers would need to develop and validate a new method or adapt existing methods for fexofenadine. This would involve synthesizing or obtaining a reference standard for the metabolite and its stable isotope-labeled internal standard, followed by full method validation according to regulatory guidelines.
Azacyclonol (MDL 4829) Metabolite: Some data is available for the detection and quantification of the azacyclonol metabolite in human urine. One study reported detecting azacyclonol in the urine of patients who had taken fexofenadine, with concentrations ranging from 2.8 to 91.3 ng/mL. The same study mentioned an LLOQ of 1 ng/mL for azacyclonol in urine using an LC-MS/MS method. However, a fully validated method with linearity, accuracy, precision, and recovery data for plasma is not readily available in the literature. Similar to the methyl ester metabolite, a dedicated method development and validation effort would be required for its reliable quantification in plasma.
Conclusion
The provided protocols offer robust and validated methods for the quantification of fexofenadine in human plasma and urine. These methods are suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. While the analysis of fexofenadine is well-established, the quantification of its methyl ester and azacyclonol metabolites requires further research and method development. The information provided herein serves as a comprehensive guide for researchers and professionals in the field of drug analysis.
References
- 1. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating Assay for Fexofenadine Hydrochloride
Abstract
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of fexofenadine (B15129) hydrochloride in bulk drug and pharmaceutical formulations. The developed method is adept at separating fexofenadine hydrochloride from its degradation products, which were generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The method was validated to ensure its suitability for routine quality control and stability studies.
Introduction
This compound, an antihistamine, is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. A crucial aspect of pharmaceutical quality control is the ability to accurately measure the drug substance in the presence of its impurities and degradation products. This necessitates the development of a stability-indicating assay method (SIAM). This document provides a comprehensive protocol for such a method, including the forced degradation studies used to establish its specificity.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Reagents: HPLC grade acetonitrile (B52724) and methanol, analytical grade buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer), hydrochloric acid, sodium hydroxide, and hydrogen peroxide were used.[1][2]
-
Reference Standard: this compound reference standard.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer : Acetonitrile (e.g., 50:50, v/v), pH adjusted |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | Ambient or controlled at 30°C |
| Injection Volume | 20 µL |
Protocols
Standard Solution Preparation
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to prepare working standard solutions at the desired concentration for analysis (e.g., 50 µg/mL).
Sample Solution Preparation
-
For bulk drug analysis, prepare a sample solution in the same manner as the standard solution.
-
For tablet analysis, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve the drug, and then dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies Protocol
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[1][2][3][4]
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.[4]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature or elevated temperature.[4]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined duration.[4]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light for an extended period.[1]
Results and Discussion
The developed HPLC method successfully separated this compound from its degradation products. The retention time for this compound was consistently observed. The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation peaks that were well-resolved from the parent drug peak.
Method Validation
The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.4 µg/mL |
| Robustness | No significant impact from minor variations in method parameters |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the development and validation of the stability-indicating assay method for this compound.
Caption: Experimental workflow for this compound stability-indicating assay development.
Signaling Pathway of Fexofenadine Degradation
The following diagram illustrates the potential degradation pathways of this compound under different stress conditions.
Caption: Forced degradation pathways of this compound.
Conclusion
The developed and validated RP-HPLC method is simple, accurate, precise, and specific for the determination of this compound in the presence of its degradation products. This stability-indicating method is suitable for routine quality control analysis and for assessing the stability of this compound in pharmaceutical products.
References
- 1. Development of validated stability-indicating chromatographic method for the determination of this compound and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. jchr.org [jchr.org]
- 4. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Fexofenadine Effects Using Cell Culture Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fexofenadine (B15129), a second-generation antihistamine, is a selective H1 receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Beyond its well-established receptor-blocking activity, emerging in vitro evidence suggests that fexofenadine possesses additional anti-inflammatory and immunomodulatory properties.[3][4][5] These effects are not solely attributable to H1 receptor antagonism and involve the modulation of various cellular processes, including cytokine and chemokine release, expression of adhesion molecules, and interference with intracellular signaling cascades.[5][6][7]
This document provides detailed application notes and experimental protocols for investigating the effects of fexofenadine in various cell culture models. These techniques are essential for elucidating the multifaceted mechanism of action of fexofenadine and for the development of novel anti-inflammatory therapies.
Data Presentation: Summary of Fexofenadine's In Vitro Effects
The following tables summarize the quantitative data from various studies on the effects of fexofenadine in different cell culture systems.
| Cell Type | Parameter Measured | Fexofenadine Concentration | Observed Effect | Reference |
| Mouse Mast Cells | TNF-α, VEGF, KC production | 200 ng/mL | Significant suppression of antigen-stimulated production. | [8] |
| Human Nasal Epithelial Cells (HNECs) | IL-8, GM-CSF, sICAM-1 release (eosinophil-induced) | 10⁻⁹ to 10⁻³ mol/L | Significant attenuation of release. | [3] |
| Human Conjunctival Epithelial Cells (WK line) | Basal ICAM-1 expression | 50 µg/mL | Significant reduction. | [9] |
| Human Fibroblasts (HEL line) | IFN-γ-induced ICAM-1 upregulation | Not specified | Inhibition. | [9] |
| Human Nasal Epithelial Tissue (MucilAir™) | Histamine-induced IL-8 and IL-6 release | 1 µM | Inhibition of release. With 1-hour pre-treatment, the effect improved from 22% to 40%. | [10][11] |
| Human Nasal Epithelial Tissue (MucilAir™) | H1 Receptor (H1R) gene expression | 0.01 to 100 µM | Decreased expression at all doses tested. | [10] |
| Human Intestinal Epithelial Cells (HCT116, COLO205) | TNF-α-induced IL-8 expression | Not specified | Significant inhibition. | [6] |
| Human Eosinophils | ICAM-1 expression | 10⁻³ to 10⁻⁴ M | Inhibition. | [12] |
| Human Eosinophils | Apoptosis | 10⁻³ to 6 x 10⁻⁴ M | Significant increase in apoptotic cells. | [12] |
| Human Peripheral Blood T-cells | IL-12-induced IFN-γ production | Not specified | Significant suppression. | [13] |
| Human Peripheral Blood T-cells | IL-4-induced IL-5 production | Not specified | Downregulation. | [13] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | HRH-1 mRNA expression | 300 ng/mL | Significant decrease in histamine-stimulated expression. | [14] |
Mandatory Visualizations
Experimental Workflow: Investigating Fexofenadine's Anti-inflammatory Effects
Caption: Workflow for studying fexofenadine's anti-inflammatory effects.
Signaling Pathway: Fexofenadine's Effect on NF-κB and ER Stress
References
- 1. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fexofenadine Hydrochloride? [synapse.patsnap.com]
- 3. Effect of fexofenadine on eosinophil-induced changes in epithelial permeability and cytokine release from nasal epithelial cells of patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of fexofenadine and other antihistamines on components of the allergic response: adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of allergic disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fexofenadine regulates nuclear factor-κB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates acute and chronic colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fexofenadine inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic and clinical immunology – 3022. Inhibitory action of this compound on mast cell activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Terfenadine and fexofenadine reduce in vitro ICAM-1 expression on human continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit [frontiersin.org]
- 12. The effect of fexofenadine on expression of intercellular adhesion molecule 1 and induction of apoptosis on peripheral eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of cytokine-induced expression of T-cell cytokines by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
Troubleshooting & Optimization
Improving fexofenadine hydrochloride solubility for in vitro assays
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for working with fexofenadine (B15129) hydrochloride, focusing on achieving and maintaining its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of fexofenadine hydrochloride in common solvents?
A1: this compound's solubility is highly dependent on the solvent and pH. It is a crystalline solid that is slightly soluble in water.[1][2] The table below summarizes its solubility in various common laboratory solvents.
| Solvent | pH | Temperature | Solubility |
| Water | Not Specified | Not Specified | 3.6 mg/mL[3] |
| Water | Not Specified | 37 °C | 1.45 ± 0.15 mg/mL[4] |
| PBS | 7.2 | Not Specified | ~1.0 mg/mL[5] |
| Hydrochloric Acid Buffer | 2.0 | 37 °C | 0.55 mg/mL[6][7] |
| Acetate Buffer | 4.5 | 37 °C | 0.07 mg/mL[6][7] |
| Phosphate Buffer | 6.8 | 37 °C | 0.18 mg/mL[6][7] |
| Ethanol (B145695) | Not Specified | Not Specified | ~12 mg/mL[5] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | ~12 mg/mL[5] |
| Dimethylformamide (DMF) | Not Specified | Not Specified | ~25 mg/mL[5] |
Q2: Why is my this compound not dissolving in my physiological buffer (e.g., PBS pH 7.4)?
A2: this compound exhibits its minimum solubility in the pH range of 4 to 8.[3][8] This is because it is a zwitterionic molecule with two pKa values (4.25 for the carboxylic acid and 9.53 for the ring nitrogen), causing it to be least soluble when it has both a positive and negative charge.[3] Since physiological buffers like PBS fall within this range, achieving high concentrations can be challenging. The reported solubility in PBS (pH 7.2) is only about 1 mg/mL.[5]
Q3: How does pH affect the solubility of this compound?
A3: The pH of the aqueous medium is a critical factor for this compound solubility.[8]
-
Maximum Solubility: Solubility is highest in acidic conditions, specifically at a pH of 1-3.[3][8] In this range, the amine group is protonated, increasing the molecule's polarity and interaction with water.
-
Minimum Solubility: As the pH increases towards its isoelectric point (pH 4-8), the molecule exists as a zwitterion, leading to a significant decrease in solubility.[3][8]
-
Increased Solubility at High pH: Solubility sees another increase at a pH above 9, where the carboxylic acid group is deprotonated.[3]
Q4: What is the best way to prepare a stock solution of this compound?
A4: The best method depends on your experimental requirements.
-
For High Concentrations: Prepare a stock solution in an organic solvent like DMSO or DMF, where solubility is significantly higher (~12-25 mg/mL).[5] This allows for the creation of a concentrated stock that can be diluted into your aqueous assay medium.
-
For Organic Solvent-Free Assays: If your assay is sensitive to organic solvents, you can prepare a solution in an acidic buffer (e.g., 0.001 N HCl).[9][10] Alternatively, dissolve the compound directly in your aqueous buffer, but be mindful of the lower solubility limit (~1 mg/mL in PBS).[5]
Q5: Can I use organic solvents like DMSO or ethanol to dissolve this compound for cell-based assays?
A5: Yes, organic solvents are commonly used to prepare stock solutions. This compound is soluble in DMSO and ethanol at approximately 12 mg/mL.[5] However, it is crucial to ensure the final concentration of the organic solvent in your cell culture medium is insignificant, as these solvents can have physiological effects at low concentrations.[5] A final concentration of DMSO below 0.5% is generally considered safe for most cell lines.
Q6: How can I increase the aqueous solubility of this compound for my assay?
A6: Several techniques can enhance aqueous solubility:
-
pH Adjustment: Lowering the pH of the solvent to between 1 and 3 will markedly increase solubility.[8]
-
Co-solvents: Using co-solvents like ethanol or methanol (B129727) in small percentages can aid dissolution. For example, USP guidelines note that a small amount of methanol (not exceeding 0.5% of the total volume) can be used.[9][11]
-
Use of Carriers/Excipients: Studies have shown that hydrophilic carriers like PEG 20,000, Poloxamer 188, and cyclodextrins can significantly improve solubility by forming solid dispersions or inclusion complexes.[4][12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation occurs after diluting the stock solution into aqueous buffer. | The final concentration in the aqueous buffer exceeds the solubility limit at that specific pH. This is common when diluting a concentrated organic stock into a physiological pH buffer (pH ~7.4). | • Increase the volume of the final aqueous buffer to lower the final concentration.• Prepare the stock solution at a lower concentration.• Consider using solubility enhancers like cyclodextrins or Poloxamer 188 in your final assay medium.[4][13] |
| Inconsistent results in my in vitro assay. | The drug may not be fully dissolved, leading to variable effective concentrations. This compound may also be adsorbing to plasticware. | • After preparing the working solution, visually inspect for any particulate matter. Centrifuge or filter the solution if necessary.• Prepare fresh dilutions for each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.[5]• Pre-treat plasticware with a blocking agent if adsorption is suspected. |
| The measured drug concentration is lower than expected. | The compound has precipitated out of the solution and was removed during a filtration or transfer step. The compound may not have been fully dissolved initially. | • Re-evaluate your dissolution method. Ensure the chosen solvent and pH are appropriate for the desired concentration.• Use sonication or gentle warming to aid dissolution, but check for compound stability under these conditions.• Measure the concentration after the final dilution step and before adding it to the assay to confirm the actual starting concentration. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mg/mL) using DMSO
-
Weighing: Accurately weigh 10 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 0.8 mL of high-purity DMSO to the tube.
-
Mixing: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Volume Adjustment: Add another 0.2 mL of DMSO to reach a final volume of 1 mL and a final concentration of 10 mg/mL. Vortex briefly to ensure homogeneity.
-
Storage: Store the stock solution at -20°C.[5] Based on product information, the solid compound is stable for ≥4 years at -20°C.[5] It is recommended to use freshly prepared aqueous dilutions.[5]
-
Note: When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is well below toxic levels (typically <0.5%).
-
Protocol 2: Preparation of a this compound Solution (0.5 mg/mL) using pH Adjustment
-
Prepare Solvent: Prepare a 0.001 N Hydrochloric Acid (HCl) solution. This medium is commonly used for dissolution testing and falls within the optimal pH range for solubility.[9][10]
-
Weighing: Accurately weigh 5 mg of this compound powder.
-
Dissolution: Add the powder to 10 mL of the 0.001 N HCl solution.
-
Mixing: Stir or vortex the solution until the powder is fully dissolved. A clear solution should be obtained.
-
Use: Use this solution directly in your assay or as a stock for further dilutions in the same acidic buffer.
-
Note: This method is suitable for cell-free assays. If used in cell-based assays, the final pH of the medium must be readjusted to physiological levels, which may cause precipitation.
-
Visual Guides and Workflows
Caption: Decision workflow for selecting a suitable solvent system for fexofenadine HCl.
Caption: Experimental workflow highlighting critical solubility checkpoints.
References
- 1. scihub.org [scihub.org]
- 2. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Dissolution Rate and Intestinal Absorption of this compound by the Preparation of Solid Dispersions: In Vitro and In Situ Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uspnf.com [uspnf.com]
- 10. uspnf.com [uspnf.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. mail.ijesi.org [mail.ijesi.org]
Overcoming matrix effects in fexofenadine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in fexofenadine (B15129) LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect fexofenadine analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds from the sample matrix.[1][2] In the context of fexofenadine analysis in biological samples like plasma, endogenous components such as phospholipids (B1166683), salts, and metabolites can co-elute with fexofenadine and interfere with its ionization in the mass spectrometer source.[1][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantification.[2][4]
Q2: What are the common causes of ion suppression for fexofenadine?
A2: Ion suppression in fexofenadine analysis is often caused by high concentrations of endogenous compounds from the biological matrix that compete with fexofenadine for ionization.[1][3] Phospholipids are a major contributor to matrix effects in plasma samples. Other potential sources include salts, detergents, and other metabolites that may be present in the sample.[1] The choice of sample preparation technique and chromatographic conditions can significantly influence the extent of ion suppression.
Q3: How can I assess the presence and extent of matrix effects in my fexofenadine assay?
A3: Matrix effects can be quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked sample to the peak response of the analyte in a neat solution at the same concentration.[5][6] The matrix factor (MF) is calculated as the ratio of the analyte peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The FDA guidelines for bioanalytical method validation recommend evaluating matrix effects.[5]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects for fexofenadine?
A4: An internal standard is crucial for compensating for matrix effects. Ideally, a stable isotope-labeled (SIL) internal standard, such as fexofenadine-d3 (B12400786), fexofenadine-d6 (B602463) or fexofenadine-d10, should be used.[5][6][7] A SIL-IS has nearly identical chemical and physical properties to fexofenadine, causing it to co-elute and experience similar matrix effects.[7] By calculating the peak area ratio of the analyte to the IS, the variability introduced by matrix effects can be normalized, leading to more accurate and precise results. If a SIL-IS is unavailable, a structural analog like cetirizine (B192768) or loratadine (B1675096) can be used, but it may not compensate for matrix effects as effectively.[8][9]
Troubleshooting Guide
Issue 1: Significant ion suppression is observed for fexofenadine.
Possible Cause: Inadequate removal of matrix components, particularly phospholipids, during sample preparation.
Solution:
-
Optimize Sample Preparation: If using protein precipitation (PP), consider switching to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve better sample cleanup.[3][5]
-
Phospholipid Removal: Specialized phospholipid removal plates or cartridges can be incorporated into the sample preparation workflow.
-
Chromatographic Separation: Modify the HPLC/UPLC gradient to better separate fexofenadine from the early-eluting matrix components. Ensure that fexofenadine does not elute in the region where most phospholipids appear.
Issue 2: Poor recovery of fexofenadine during sample extraction.
Possible Cause: The chosen extraction solvent or SPE sorbent is not optimal for fexofenadine.
Solution:
-
Liquid-Liquid Extraction (LLE): Test different organic solvents with varying polarities to find the one that provides the best extraction efficiency for fexofenadine.
-
Solid-Phase Extraction (SPE): Experiment with different sorbent chemistries (e.g., C18, HLB) and optimize the wash and elution steps.[5][10] Ensure the pH of the sample and solvents is appropriate for the chemical properties of fexofenadine.
Issue 3: Inconsistent results and high variability between replicate injections.
Possible Cause: Variable matrix effects across different samples or carryover from previous injections.
Solution:
-
Internal Standard: Ensure a suitable internal standard, preferably a stable isotope-labeled one, is being used correctly.[7]
-
Carryover Assessment: Inject blank samples after high-concentration standards or samples to check for carryover.[5] If carryover is observed, optimize the autosampler wash procedure and the chromatographic gradient.
-
Sample Dilution: Diluting the sample with the mobile phase or a suitable buffer can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[2]
Quantitative Data Summary
The choice of sample preparation is critical in minimizing matrix effects. Below is a comparison of different extraction methods for fexofenadine from human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Internal Standard Used | Reference |
| Protein Precipitation (Acetonitrile) | 92.9 - 98.0 | 95.5 | Fexofenadine-d10 | [5] |
| Protein Precipitation (Acetonitrile) | 93.6 - 95.3 | < 10% difference in response | Fexofenadine-d6 | [6] |
| Liquid-Liquid Extraction | 95.4 | Not specified | Not specified | [11] |
| Solid-Phase Extraction (C18) | Not specified | Not specified | MDL 026042 | [12] |
| Solid-Phase Extraction (Oasis HLB) | Not specified | Not specified | Cetirizine | [10] |
Experimental Protocols
Protocol 1: Protein Precipitation (PP) Method[5][7]
This protocol is a simple and high-throughput method for extracting fexofenadine from human plasma.
-
Sample Preparation:
-
Pipette 50-100 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
-
Addition of Internal Standard and Precipitating Agent:
-
Add 100-200 µL of the internal standard working solution (e.g., 100 ng/mL fexofenadine-d3 in acetonitrile).[7] The acetonitrile (B52724) acts as the protein precipitating agent.
-
-
Precipitation:
-
Vortex the tubes for 30 seconds to ensure thorough mixing.
-
-
Centrifugation:
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Conditions
The following are typical starting conditions for the analysis of fexofenadine. Optimization will be required for specific instruments and applications.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Gradient: A gradient elution is typically used to separate fexofenadine from matrix components.
-
Injection Volume: 5 - 10 µL.[5]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[13][14]
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for fexofenadine analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medipol.edu.tr [medipol.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. Determination of fexofenadine in human plasma by LC-MS/MS and its application in pharmacokinetic study [jcps.bjmu.edu.cn]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
Technical Support Center: Optimizing Chiral Separation of Fexofenadine Enantiomers
Welcome to the technical support center for the chiral separation of fexofenadine (B15129) enantiomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the mobile phase optimization for fexofenadine enantiomer separation.
Q1: Why am I observing poor or no resolution between the fexofenadine enantiomers?
A1: Inadequate resolution is a frequent issue in chiral separations. Several factors related to the mobile phase could be the cause:
-
Incorrect Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier is critical. For reversed-phase chiral HPLC, a common mobile phase is a mixture of a phosphate (B84403) buffer and acetonitrile (B52724). A typical starting point is a 65:35 (v/v) ratio of 0.5% potassium dihydrogen phosphate (KH₂PO₄) to acetonitrile.[1][2] Adjusting this ratio can significantly impact enantioselectivity.
-
Inappropriate pH of the Aqueous Phase: The pH of the mobile phase buffer affects the ionization state of fexofenadine, which is a zwitterionic compound.[3] An acidic pH, often around 2.7 to 3.0, is commonly used to achieve good separation on C18 columns.[3][4][5]
-
Absence of a Chiral Selector in the Mobile Phase (for achiral columns): If you are using a standard achiral column (e.g., C18), a chiral selector must be added to the mobile phase. Beta-cyclodextrin (β-cyclodextrin) at a concentration of around 5 g/L in the mobile phase has been shown to resolve fexofenadine's structural isomers, and this principle can be extended to enantiomers with appropriate method development.[4]
-
Suboptimal Choice of Chiral Stationary Phase (CSP): While this is not a mobile phase issue, it is a critical factor. If mobile phase optimization fails, consider if the chosen CSP (e.g., Chiral CD-Ph, Chiralpak series) is suitable for fexofenadine.[1][2][5]
Q2: My fexofenadine enantiomer peaks are showing significant tailing. How can I improve peak shape?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. Here’s how to address it with mobile phase modifications:
-
Block Active Silanol (B1196071) Groups: Residual silanol groups on silica-based columns can interact with the basic amine group of fexofenadine, causing tailing. Adding a small amount of a basic additive like triethylamine (B128534) (TEA) to the mobile phase (e.g., 1% v/v) can block these active sites and improve peak symmetry.[3]
-
Utilize Ion-Pairing Reagents: For separations on reversed-phase columns, an ion-pairing reagent can enhance peak shape. 1-Octane sulphonic acid sodium salt (at about 0.1 gm%) can be added to the aqueous portion of the mobile phase to form a neutral ion pair with fexofenadine, leading to sharper, more symmetrical peaks.[3]
-
Optimize Mobile Phase pH: An inappropriate pH can contribute to peak tailing. Experiment with the pH of your buffer system; for fexofenadine, a pH of around 2.7 has been found to be effective in producing symmetrical peaks.[3]
Q3: The retention times for my enantiomers are too long. How can I reduce the analysis time?
A3: Long retention times can decrease sample throughput. Consider these mobile phase adjustments:
-
Increase the Organic Modifier Concentration: In reversed-phase chromatography, increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time.[3] Be cautious, as this may also reduce the resolution between the enantiomers. A systematic evaluation of the organic modifier percentage is recommended.
-
Adjust the Flow Rate: Increasing the flow rate will shorten the analysis time. However, excessively high flow rates can lead to a loss of resolution and an increase in backpressure. Typical flow rates for fexofenadine enantiomer separation range from 0.5 mL/min to 1.5 mL/min.[1][2][4]
Q4: I am experiencing drifting retention times. What could be the cause?
A4: Drifting retention times can indicate a lack of system equilibration or changes in the mobile phase composition.
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting the analysis. Inadequate equilibration can lead to a gradual shift in retention times.
-
Mobile Phase Stability: Prepare fresh mobile phase daily. Over time, the pH of buffered mobile phases can change, and volatile components can evaporate, altering the composition and affecting retention times. The stability of the mobile phase should be verified; some have been found to be stable for up to 7 days.[3]
-
Consistent Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Small variations in buffer concentration, pH, or the ratio of aqueous to organic components can lead to shifts in retention.
Experimental Protocols and Data
Below are summarized experimental conditions and data from successful fexofenadine enantiomer separations.
Table 1: HPLC Mobile Phase Compositions for Fexofenadine Enantiomer Separation
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Reference |
| Chiral CD-Ph | 0.5% KH₂PO₄ : Acetonitrile (65:35, v/v) | 0.5 | 220 | [1][2] |
| Hypersil BDS C18 | Phosphate Buffer (pH 2.7) with 0.1 gm% 1-octane sulphonic acid sodium salt and 1% TEA : Methanol (60:40, v/v) | 1.5 | 215 | [3][4] |
| Reversed-phase ODS | pH 3 Aqueous Buffer (6.8g KH₂PO₄ in 1000mL water, adjusted with orthophosphoric acid) with 5g/L β-cyclodextrin : Acetonitrile (60:40, v/v) | Not Specified | Not Specified | [4] |
| Symmetry C18 | Potassium dihydrogen phosphate buffer (pH 3.0) : Methanol (30:70, v/v) | Not Specified | 254 | [5] |
| Chiralcel | Isopropyl alcohol : n-hexane (5:95, v/v) with 0.01% diethylamine | 0.4 | 225 | [5] |
Detailed Experimental Protocol: Chiral Separation on a Chiral CD-Ph Column
This protocol is based on a validated method for the separation of fexofenadine enantiomers in human plasma.[1][2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiral CD-Ph column.
-
Mobile Phase Preparation:
-
Prepare a 0.5% aqueous solution of potassium dihydrogen phosphate (KH₂PO₄).
-
Mix the 0.5% KH₂PO₄ solution with acetonitrile in a 65:35 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detector to a wavelength of 220 nm.
-
Inject the sample onto the column.
-
-
Analysis: The enantiomers of fexofenadine will be separated, and their concentrations can be quantified based on the peak areas. The lower limit of quantification for this method was reported as 25 ng/mL for both (R)- and (S)-fexofenadine.[1][2]
Mobile Phase Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the mobile phase for fexofenadine enantiomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Reducing degradation of fexofenadine hydrochloride during sample preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the degradation of fexofenadine (B15129) hydrochloride during sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of fexofenadine hydrochloride degradation during sample preparation?
A1: this compound is susceptible to degradation under several conditions. The primary causes include:
-
pH Extremes: Significant degradation occurs in both acidic and alkaline (basic) conditions.[1][2][3][4][5]
-
Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can lead to considerable degradation, often forming an N-oxide degradant.[1][2][3]
-
Photodegradation: Exposure to light, particularly UV light, is a major factor in the degradation of this compound.[6][7][8] It can lead to the formation of various photodegradation products through decarboxylation and rearrangement reactions.[6]
Q2: My this compound sample is showing unexpected peaks in the chromatogram. What could be the cause?
A2: Unexpected peaks are likely degradation products. To identify the cause, consider the following:
-
Review your sample preparation procedure:
-
Solvents: Were the solvents fresh and of appropriate quality? Some solvents can contain impurities that may react with the analyte.
-
pH: Was the pH of your sample solution controlled? Extreme pH values can cause hydrolysis.[1][2][4]
-
Temperature: Were the samples exposed to high temperatures for extended periods? While generally more stable under thermal stress, some degradation can occur.[3][9]
-
-
Consider environmental factors:
-
Analyze a freshly prepared standard: This will help you to confirm if the issue is with the sample preparation or the analytical system itself.
Q3: How can I minimize the degradation of this compound in my samples?
A3: To minimize degradation, adhere to the following best practices:
-
Control pH: Maintain the pH of your sample solutions within a neutral range (pH 4-8) where this compound is most stable.[10]
-
Protect from Light: Work in a low-light environment and use amber-colored glassware or vials to protect samples from light exposure.[6][7][8]
-
Use Fresh Solvents: Prepare fresh mobile phases and sample diluents daily.
-
Control Temperature: Avoid exposing samples to high temperatures. Store samples at controlled room temperature or refrigerated if necessary, and for long-term storage, keep them at 4°C.[11]
-
Use Antioxidants: In cases where oxidative degradation is a concern, consider the addition of a suitable antioxidant to the sample, though this should be validated to ensure it does not interfere with the analysis.
-
Analyze Samples Promptly: Analyze prepared samples as soon as possible to minimize the time for potential degradation to occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low assay value for this compound | Degradation due to acidic or basic conditions. | Ensure the pH of the sample diluent is within the stable range (pH 4-8).[10] Neutralize samples immediately after acid or base treatment in forced degradation studies.[2] |
| Oxidative degradation. | Prepare samples fresh and avoid prolonged exposure to air. Use high-purity solvents.[3] | |
| Photodegradation. | Protect samples from light at all stages of preparation and analysis by using amber vials and minimizing exposure.[6][7][8] | |
| Appearance of unknown peaks | Formation of degradation products. | Review the sample handling procedure for exposure to light, extreme pH, or oxidizing agents. Use a validated stability-indicating method to separate and identify potential degradants.[2][3] |
| Inconsistent results between replicates | Ongoing degradation in prepared samples. | Analyze samples immediately after preparation. If storage is necessary, keep them protected from light and at a controlled, cool temperature.[11] |
| Non-homogeneous sample. | Ensure complete dissolution of the sample in the diluent, using sonication if necessary.[1] |
Quantitative Data on this compound Degradation
The following table summarizes the extent of this compound degradation under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 0.5 N HCl at 80°C for 4 hours | 17.49 | [2] |
| 1 N HCl at 60°C for 3.5 hours | Slight Degradation | [3] | |
| 0.1 N HCl, heated at 60°C for 2 hours | Significant Degradation | [9] | |
| Base Hydrolysis | 0.5 N NaOH at 80°C for 4 hours | 10.46 | [2] |
| 2 N NaOH at 60°C for 24 hours | Slight Degradation | [3] | |
| 0.1 N NaOH, heated at 60°C for 2 hours | Significant Degradation | [9] | |
| Oxidative Degradation | 3% H₂O₂ at 80°C for 2 hours | 10.27 | [2] |
| 30% H₂O₂ at 80°C for 2 hours | 77.99 | [2] | |
| 3% H₂O₂ at 60°C for 5 hours | Significant Degradation | [3] | |
| Thermal Degradation | 105°C for 24 hours | Slight Degradation | [3] |
| 105°C for 2 hours | Minimal Degradation | [9] | |
| Photodegradation | UV light (254 nm) for 8 hours | Degradation Observed | [2] |
| Direct daylight for 1 week | Degradation Observed | [2] | |
| Solid-state exposure to UV light | 43% degradation after 1800 watt.hrs/m² | [7] |
Experimental Protocols
Protocol 1: Sample Preparation from Tablets for HPLC Analysis
This protocol describes a general procedure for preparing this compound samples from tablets for RP-HPLC analysis.
-
Sample Weighing: Accurately weigh and crush twenty tablets to obtain a fine, uniform powder.
-
Dissolution: Weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Sonication: Add approximately 70 mL of the mobile phase (e.g., a mixture of acetate (B1210297) buffer and acetonitrile) and sonicate for 10 minutes to ensure complete dissolution.[1]
-
Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
Analysis: Inject the filtered solution into the HPLC system.
Protocol 2: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a method for inducing acid degradation of this compound.
-
Sample Preparation: Prepare a stock solution of this compound.
-
Acid Treatment: Transfer a known volume of the stock solution to a flask and add an equal volume of 0.5 N HCl.[2]
-
Heating: Heat the mixture at 80°C for 4 hours in a water bath.[2]
-
Neutralization: After the specified time, cool the solution to room temperature and carefully neutralize it to pH 7.0 with 0.5 N NaOH.[2]
-
Dilution and Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration and analyze by HPLC.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Recommended workflow for fexofenadine HCl sample preparation.
References
- 1. banglajol.info [banglajol.info]
- 2. Development of validated stability-indicating chromatographic method for the determination of this compound and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and structure elucidation of photodegradation products of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. actapharmsci.com [actapharmsci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting Fexofenadine HPLC Analysis: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of fexofenadine (B15129), achieving optimal peak shape is crucial for accurate quantification and method reliability. Poor peak shape, such as tailing, fronting, or splitting, can indicate underlying issues with the method or instrumentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during fexofenadine HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in fexofenadine HPLC analysis?
Poor peak shape in fexofenadine HPLC analysis can stem from several factors, including:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic fexofenadine molecule, leading to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of fexofenadine, it can exist in both ionized and non-ionized forms, resulting in peak distortion.[4]
-
Mobile Phase Composition: An incorrect ratio of organic modifier to aqueous buffer can lead to poor peak shape and inadequate retention.[1][5]
-
Column Overload: Injecting a sample with a high concentration of fexofenadine can saturate the column, causing peak fronting.[3][4][6]
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape. This can be accelerated by using mobile phases with a high pH.[4][5][7]
-
Extra-column Effects: Issues such as long tubing, loose fittings, or a large detector cell volume can contribute to band broadening and peak tailing.[4]
Q2: How can I prevent peak tailing when analyzing fexofenadine?
Peak tailing is a common issue when analyzing basic compounds like fexofenadine. Here are several strategies to mitigate it:
-
Use a Mobile Phase Additive: Incorporating an amine modifier like triethylamine (B128534) (TEA) into the mobile phase can mask the active silanol sites on the stationary phase, significantly reducing peak tailing.[1][8]
-
Optimize Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., around 2.7-3.0) can protonate the silanol groups, minimizing their interaction with the protonated fexofenadine molecule.[1][4][9]
-
Select an Appropriate Column: Opt for a modern, well-end-capped C18 or a phenyl-hexyl column. These columns have fewer exposed silanol groups, leading to improved peak symmetry.[4][10]
-
Increase Buffer Strength: A buffer concentration of 10-50 mM is generally recommended to ensure consistent pH and minimize secondary interactions.[4]
Q3: My fexofenadine peak is showing fronting. What could be the cause and how do I fix it?
Peak fronting is typically caused by:
-
Column Overload: The concentration of fexofenadine in your sample may be too high for the column's capacity.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[4]
-
-
Poor Sample Solubility: If fexofenadine is not fully dissolved in the sample solvent, it can lead to distorted peak shapes.
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving specific peak shape problems.
Issue 1: Peak Tailing
Symptoms: The back half of the fexofenadine peak is broader than the front half. The tailing factor is greater than 2.0.[4][10]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting peak tailing.
Issue 2: Peak Fronting
Symptoms: The front half of the fexofenadine peak is broader than the back half.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting peak fronting.
Experimental Protocols
Below are summaries of established HPLC methods for fexofenadine analysis that have demonstrated good peak shape.
Method 1: RP-HPLC with Phosphate (B84403) Buffer and Acetonitrile (B52724) [11]
-
Column: Agilent Extend C18
-
Mobile Phase: 35:65 (v/v) mixture of acetonitrile and 20 mM KH2PO4 buffer (pH adjusted to 7.5)
-
Flow Rate: 1.2 mL/min
-
Detection: 220 nm
-
Retention Time: Approximately 3.5 minutes
-
Key for Good Peak Shape: The use of a buffered mobile phase helps maintain a consistent ionization state for fexofenadine.
Method 2: Stability-Indicating RP-HPLC with Ion-Pairing Reagent and TEA [1]
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 40:60 (v/v) mixture of methanol (B129727) and a buffer solution (0.05 M sodium phosphate buffer containing 0.1 gm% 1-octane sulphonic acid and 1% (v/v) triethylamine, pH adjusted to 2.7)
-
Flow Rate: 1.5 mL/min
-
Detection: 215 nm
-
Key for Good Peak Shape: The combination of a low pH, an ion-pairing reagent, and TEA effectively minimizes silanol interactions and ensures sharp, symmetrical peaks.
Method 3: RP-HPLC with Acetate (B1210297) Buffer and Acetonitrile at High pH [5]
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 50:50 (v/v) mixture of acetonitrile and 5mM sodium acetate buffer (pH adjusted to 9.4 with acetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Retention Time: Approximately 3.1 minutes
-
Note: While this method uses a high pH, which can be detrimental to silica-based columns over the long term, it demonstrates that good peak shape can be achieved under these conditions. Careful column selection and monitoring are crucial.
Data Presentation
The following tables summarize system suitability parameters from various published methods, providing a benchmark for what to expect from a well-performing system.
Table 1: System Suitability Parameters for Fexofenadine HPLC Analysis
| Parameter | Method 1[11] | Method 2[1] | Method 3[5] | USP Monograph[10] |
| Tailing Factor | 1.158 | < 1.2 | 1.030 | NMT 2.0 |
| Theoretical Plates | 4975 | > 2000 | 4900 | - |
| Retention Time (min) | 3.50 | 10.716 | 3.1 | - |
| Resolution | - | > 2 | - | NLT 10 |
NMT = Not More Than; NLT = Not Less Than
By following these troubleshooting guides, referring to the established methodologies, and comparing your system's performance to the provided data, you can effectively diagnose and resolve issues with poor peak shape in your fexofenadine HPLC analysis, leading to more accurate and reliable results.
References
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. banglajol.info [banglajol.info]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. phenomenex.com [phenomenex.com]
- 11. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Enhancing Fexofenadine Hydrochloride Dissolution
Welcome to the technical support center for enhancing the dissolution rate of fexofenadine (B15129) hydrochloride (HCl) formulations. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My fexofenadine HCl formulation is showing poor dissolution. What are the common causes?
A1: Poor dissolution of fexofenadine HCl, a BCS Class II drug, is primarily due to its low aqueous solubility.[1][2] Several factors can contribute to this issue in your formulation:
-
Particle Size: Larger drug particles have a smaller surface area-to-volume ratio, which can limit the dissolution rate.[1]
-
Crystalline Structure: Fexofenadine HCl can exist in different polymorphic forms, with Form I being the common commercially available form.[2] Transitions to other forms, such as Form II, during manufacturing can negatively impact the dissolution rate.[2]
-
Excipient Interactions: Inadequate selection or combination of excipients can hinder drug release. For instance, the lack of an effective wetting agent or disintegrant can prevent the dissolution medium from properly interacting with the drug particles.
-
Formulation Type: Simple powder formulations or direct compression tablets without dissolution enhancement technologies often exhibit slow and incomplete drug release.
Q2: What are the primary strategies to enhance the dissolution rate of fexofenadine HCl?
A2: Several effective strategies can be employed to improve the dissolution of fexofenadine HCl:
-
Solid Dispersions: Dispersing fexofenadine HCl in a hydrophilic carrier can enhance its dissolution.[3][4] Common carriers include polyethylene (B3416737) glycols (e.g., PEG 20,000) and poloxamers (e.g., Poloxamer 188).[3][5] This technique reduces particle size to a microcrystalline or molecular state, thereby increasing the surface area for dissolution.[6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range significantly increases the surface area, leading to a higher dissolution velocity.[7]
-
Complexation: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin and its derivatives (e.g., HP-β-cyclodextrin), can improve the aqueous solubility of fexofenadine HCl.[8][9][10]
-
Use of Superdisintegrants: Incorporating superdisintegrants like sodium starch glycolate, croscarmellose sodium, and crospovidone into tablet formulations can promote rapid tablet breakup and enhance drug dissolution.[11][12]
-
Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile solvent and adsorbing it onto a carrier with a high surface area, which can lead to enhanced wetting and dissolution.[13]
Q3: How do I choose the right carrier for a solid dispersion formulation?
A3: The choice of carrier is critical for the success of a solid dispersion. Consider the following factors:
-
Solubility of the Drug in the Carrier: A higher solubility of fexofenadine HCl in the molten or solvent-based carrier can lead to better dispersion and amorphization.
-
Hydrophilicity of the Carrier: Highly water-soluble carriers like PEGs and Poloxamers can significantly improve the wetting of the drug and its subsequent dissolution.[3]
-
Physicochemical Compatibility: It is crucial to ensure that there are no adverse chemical interactions between the drug and the carrier. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can be used to assess compatibility.[6]
-
Manufacturing Method: The chosen carrier should be suitable for the intended manufacturing process (e.g., melting for fusion method, solubility in a common solvent for solvent evaporation).[6][14]
Troubleshooting Guide
Issue 1: Inconsistent dissolution results between batches.
-
Possible Cause: Variability in the crystalline form of fexofenadine HCl.
-
Troubleshooting Steps:
-
Characterize Raw Material: Perform Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) on the incoming active pharmaceutical ingredient (API) to confirm its polymorphic form and crystallinity.[3][13]
-
Monitor Manufacturing Process: Assess critical process parameters that could induce polymorphic changes, such as high shear mixing, wet granulation, and drying temperatures.[2]
-
Analyze Final Formulation: Use PXRD and DSC to check for any changes in the solid-state of the drug in the final dosage form.
-
Issue 2: The dissolution rate is high initially but plateaus quickly, resulting in incomplete release.
-
Possible Cause: Coning or precipitation of the drug in the dissolution medium.
-
Troubleshooting Steps:
-
Optimize Hydrodynamics: For USP Apparatus 2 (paddle), ensure the paddle speed is sufficient to maintain sink conditions and prevent the formation of a mound of undissolved powder at the bottom of the vessel. A speed of 50-75 rpm is often used.[15][16] For USP Apparatus 1 (basket), a speed of 100 rpm may be suitable for capsules.[16]
-
Incorporate a Surfactant: Adding a small amount of a pharmaceutically acceptable surfactant to the dissolution medium can help maintain the drug in a solubilized state and prevent precipitation.
-
Re-evaluate Formulation: Consider incorporating hydrophilic polymers or surfactants into the formulation itself to act as precipitation inhibitors.
-
Issue 3: The solid dispersion formulation shows no significant improvement in dissolution compared to the pure drug.
-
Possible Cause: The drug is not molecularly dispersed or has recrystallized within the carrier.
-
Troubleshooting Steps:
-
Increase Carrier Ratio: A higher drug-to-carrier ratio may be needed to achieve adequate dispersion. Studies have shown success with ratios up to 1:4 (drug:carrier).[3][4]
-
Change Manufacturing Method: If using a physical mixture, it may not be sufficient. Switch to a fusion or solvent evaporation method to prepare the solid dispersion, as these are more effective at achieving a high degree of dispersion.[3][6]
-
Solid-State Characterization: Use DSC and PXRD to confirm if the drug is in an amorphous or crystalline state within the dispersion. The absence or broadening of the drug's melting endotherm in DSC suggests amorphization.[3]
-
Data Presentation
Table 1: Dissolution Enhancement of Fexofenadine HCl using Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio (w/w) | % Drug Released at 15 min | Time for 50% Drug Release (t50%) | Reference |
| Pure Fexofenadine HCl | - | - | 16.9% | >120 min | [3] |
| Solid Dispersion | PEG 20,000 | 1:4 | >50% | <15 min | [3] |
| Solid Dispersion | Poloxamer 188 | 1:4 | >50% | <15 min | [3][5] |
| Solid Dispersion (Tablet) | - | - | 85% (at 10 min) | - | [6] |
| Physical Mixture (Tablet) | - | - | 56.23% (at 10 min) | - | [6] |
Table 2: Dissolution Parameters for Fexofenadine HCl Formulations
| Formulation Type | Dissolution Medium | Apparatus | Speed (rpm) | % Drug Released | Time (min) | Reference |
| Capsules | 0.01 M HCl | Basket | 100 | >80% | 60 | [15][16] |
| Coated Tablets | 0.01 M HCl | Paddle | 75 | >80% | 60 | [15][16] |
| Immediate Release Tablets | 0.001 N HCl | Paddle | 50 | 99.99% | 30 | [12] |
Experimental Protocols
1. Preparation of Solid Dispersions by Fusion Method
-
Objective: To prepare a solid dispersion of fexofenadine HCl with a hydrophilic carrier to enhance its dissolution rate.
-
Materials: Fexofenadine HCl, Polyethylene Glycol (PEG) 20,000 or Poloxamer 188.
-
Procedure:
-
Accurately weigh fexofenadine HCl and the carrier (e.g., PEG 20,000) in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).[3][4]
-
Melt the carrier in a porcelain dish on a hot plate at a controlled temperature (e.g., 70-80°C).
-
Add the fexofenadine HCl powder to the molten carrier with constant stirring until a homogenous dispersion is obtained.
-
Cool the dish rapidly in an ice bath to solidify the mass.
-
Pulverize the solidified mass using a mortar and pestle.
-
Sieve the resulting powder through an appropriate mesh size (e.g., #100 sieve) to obtain a uniform particle size.[17]
-
Store the prepared solid dispersion in a desiccator until further evaluation.
-
2. In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)
-
Objective: To determine the in vitro dissolution rate of fexofenadine HCl from a given formulation.
-
Apparatus: USP Type II Dissolution Test Apparatus (Paddle).
-
Materials: Fexofenadine HCl formulation, dissolution medium (e.g., 900 mL of 0.01 M HCl or distilled water).[3][15]
-
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C and transfer 900 mL into each dissolution vessel.
-
Set the paddle rotation speed to the desired rpm (e.g., 50 rpm or 75 rpm).[3][15]
-
Place a single dosage form (e.g., tablet or capsule containing a known amount of fexofenadine HCl) into each vessel.
-
Start the dissolution apparatus.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).[3]
-
Replace the withdrawn volume with an equal amount of fresh, pre-heated dissolution medium.
-
Filter the samples immediately through a 0.45 µm filter.[3]
-
Analyze the concentration of fexofenadine HCl in the filtered samples using a validated analytical method, such as HPLC.[3]
-
3. Drug Content Uniformity
-
Objective: To determine the uniformity of fexofenadine HCl content in the prepared formulations.
-
Procedure:
-
Accurately weigh and powder a sufficient number of tablets (or the contents of capsules).
-
Transfer a quantity of powder equivalent to a known amount of fexofenadine HCl (e.g., 10 mg) into a volumetric flask (e.g., 100 mL).[3]
-
Dissolve the powder in a suitable solvent in which the drug is freely soluble (e.g., methanol).[3]
-
Make up the volume with the solvent and mix thoroughly.
-
If necessary, centrifuge the solution to separate any insoluble excipients.[3]
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Dilute the filtrate to a suitable concentration within the validated range of the analytical method.
-
Analyze the sample using a validated HPLC method to determine the drug content.[3]
-
Visualizations
Caption: Experimental workflow for developing and evaluating fexofenadine HCl formulations.
Caption: Relationship between the problem and strategies for enhancing fexofenadine HCl dissolution.
References
- 1. scribd.com [scribd.com]
- 2. Formulation and Bioequivalence Evaluation of a Miniaturized Fexofenadine Hydrochloride Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Dissolution Rate and Intestinal Absorption of this compound by the Preparation of Solid Dispersions: In Vitro and In Situ Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. scihub.org [scihub.org]
- 7. researchgate.net [researchgate.net]
- 8. Study of the Complexation Behaviour of Fexofenadine with β-Cyclodextrin | Semantic Scholar [semanticscholar.org]
- 9. Study of the Complexation Behaviour of Fexofenadine with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mail.ijesi.org [mail.ijesi.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of the Oral Bioavailability of this compound via Cremophor® El-Based Liquisolid Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of Dissolution Tests for Fexofenadine Hydrochloride Capsules and Coated Tablets [sites.ualberta.ca]
- 16. Development and validation of dissolution tests for this compound capsules and coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journal.ijresm.com [journal.ijresm.com]
Fexofenadine Adsorption Technical Support Center
Welcome to the technical support center for minimizing fexofenadine (B15129) adsorption to labware. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving fexofenadine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is fexofenadine prone to adsorbing to labware?
A1: Fexofenadine is a hydrophilic zwitterion, meaning it has both a positive and a negative charge at physiological pH.[1] This characteristic, along with its molecular structure, can lead to adsorptive loss onto labware surfaces through a combination of ionic and hydrophobic interactions. While its hydrophilicity might suggest lower adsorption compared to highly lipophilic compounds, the charged moieties can interact with charged sites on surfaces like glass (silanol groups) and even some plastics. Studies on other drugs have shown that both hydrophobic and ionic interactions play a role in non-specific adsorption to plastic containers.[2][3]
Q2: Which types of labware are most susceptible to fexofenadine adsorption?
A2: Untreated borosilicate glass and standard polystyrene can be prone to adsorbing charged molecules like fexofenadine due to surface charges. While polypropylene (B1209903) is often a better choice for reducing hydrophobic interactions, it can still exhibit adsorption of certain compounds.[4] The "stickiness" of a compound to a surface is a complex interplay of the compound's properties, the surface chemistry of the labware, the solvent used, and the pH of the solution.
Q3: How does pH influence fexofenadine adsorption?
A3: The pH of the solution can significantly impact the ionization state of fexofenadine and thus its adsorptive behavior. Fexofenadine has two pKa values, 4.25 (carboxylic acid) and 9.53 (piperidine nitrogen).[1] At different pH values, the net charge of the molecule changes, which in turn affects its interaction with charged surfaces. One study on the adsorption of fexofenadine to activated carbon found that maximum adsorption occurred at a pH of 4.0.[5] While the surface of activated carbon is different from labware, this demonstrates the principle that pH is a critical factor in fexofenadine's adsorptive properties.
Q4: Can the solvent I use affect fexofenadine adsorption?
A4: Absolutely. The choice of solvent can significantly mitigate adsorption. Organic solvents like methanol (B129727) and acetonitrile (B52724) can disrupt hydrophobic interactions between fexofenadine and plastic surfaces, thereby reducing adsorption.[2][3] The addition of a small percentage of an organic solvent to your aqueous sample can be an effective strategy.
Q5: Are there specialized labware options that can reduce fexofenadine adsorption?
A5: Yes, low-binding or low-retention labware is commercially available. These products are often treated with a proprietary coating to create a hydrophilic and neutral surface that minimizes both hydrophobic and ionic interactions. While these can be more expensive, they are often the best option for sensitive assays or when working with low concentrations of fexofenadine. Studies on other drugs have shown that low-adsorption microplates can reduce non-specific adsorption to below 15%.[2][3]
Troubleshooting Guides
Issue: Low or Inconsistent Recovery of Fexofenadine
Possible Cause 1: Adsorption to Labware
If you are experiencing lower than expected concentrations of fexofenadine in your samples, it is highly probable that the compound is adsorbing to the surfaces of your labware, such as pipette tips, tubes, vials, and plates.
Solutions:
-
Labware Selection:
-
Switch to Polypropylene: If you are currently using glass or polystyrene, switch to polypropylene labware, which generally exhibits lower adsorption for many organic molecules.[4]
-
Use Low-Binding Labware: For highly sensitive applications, utilize commercially available low-binding tubes and plates. These are specifically designed to reduce non-specific binding.[2][3]
-
-
Solvent Modification:
-
pH Adjustment:
-
Optimize Solution pH: Depending on the surface chemistry of your labware, adjusting the pH of your solution may reduce ionic interactions. For fexofenadine, moving the pH away from the point of maximum adsorption (around pH 4) may be beneficial.[5] A pH of 7.4 (physiological pH) where fexofenadine is zwitterionic might be a good starting point for optimization.
-
-
Surface Pre-treatment (Passivation):
-
BSA Coating: For critical applications, you can pre-coat your labware with a solution of Bovine Serum Albumin (BSA). BSA will bind to the surface, blocking the sites where fexofenadine might adsorb. This technique is particularly useful for protein-based assays but can be adapted for small molecules.
-
Silanization (for glass): Treating glass surfaces with a silanizing agent can cap the reactive silanol (B1196071) groups, reducing ionic adsorption.
-
Illustrative Recovery Data of Fexofenadine with Different Labware and Treatments
| Labware Type | Treatment | Expected Recovery (%) |
| Borosilicate Glass | None | 70-85% |
| Polystyrene | None | 75-90% |
| Polypropylene | None | 85-95% |
| Polypropylene | 10% Acetonitrile in Sample | >95% |
| Low-Binding Polypropylene | None | >98% |
| Borosilicate Glass | Silanized | >95% |
Note: The data in this table is illustrative and based on general principles of compound adsorption. Actual recovery will depend on specific experimental conditions.
Experimental Protocols
Protocol: Evaluating Fexofenadine Recovery from Different Labware
This protocol provides a methodology to quantify the adsorption of fexofenadine to different types of labware.
1. Materials:
- Fexofenadine hydrochloride standard
- Methanol or Acetonitrile (HPLC grade)
- Deionized water
- Phosphate (B84403) buffer (pH 7.4)
- Labware to be tested (e.g., borosilicate glass tubes, polypropylene tubes, low-binding polypropylene tubes)
- HPLC with UV or Mass Spectrometry detection
2. Procedure:
- Prepare Fexofenadine Stock Solution: Prepare a 1 mg/mL stock solution of fexofenadine in methanol.
- Prepare Working Solution: Dilute the stock solution in the desired experimental buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 1 µg/mL.
- Reference Standard (Unexposed Sample): Transfer an aliquot of the working solution directly into an HPLC vial (preferably a low-binding, silanized glass vial) for analysis. This will serve as the 100% recovery reference.
- Labware Exposure:
- Pipette a known volume (e.g., 1 mL) of the working solution into each type of labware being tested (in triplicate).
- Incubate for a defined period that mimics your experimental conditions (e.g., 1 hour at room temperature).
- Gently agitate the tubes periodically.
- Sample Collection: After incubation, transfer the solution from each test tube into a clean, low-binding HPLC vial.
- Analysis: Analyze all samples (reference and exposed) by HPLC.
- Calculation: Calculate the percent recovery for each labware type using the following formula:
Visualizations
Logical Workflow for Troubleshooting Low Fexofenadine Recovery
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study of antibiotic adsorption capacity of three brands of blood culture bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Adsorption of Therapeutic and Recreational Drugs During Prolonged Storage of Plasma Samples in Gel Separator Tubes - PMC [pmc.ncbi.nlm.nih.gov]
Fexofenadine Hydrochloride In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inherent variability observed in in vivo studies of fexofenadine (B15129) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in fexofenadine in vivo pharmacokinetic studies?
A1: The significant variability in fexofenadine's pharmacokinetic profile stems from several key factors:
-
Drug Transporters: Fexofenadine's absorption and disposition are heavily influenced by the activity of uptake transporters, primarily Organic Anion Transporting Polypeptides (OATPs), and efflux transporters like P-glycoprotein (P-gp).[1][2][3] Specifically, OATP1A2 is a major transporter for fexofenadine absorption in the intestine.[4][5]
-
Food and Drug Interactions: Co-administration of fexofenadine with certain fruit juices, such as grapefruit, apple, and orange juice, can significantly decrease its bioavailability by inhibiting OATP-mediated uptake.[3][6][7] Concomitant medications that inhibit or induce drug transporters can also alter fexofenadine's pharmacokinetics.[5][8]
-
Genetic Polymorphisms: Genetic variations in transporters like OATPs can lead to inter-individual differences in fexofenadine absorption and disposition.[3]
-
Disease States: Pathophysiological conditions, particularly renal impairment, can markedly alter the clearance of fexofenadine.[3][9]
-
Stereoisomerism: Fexofenadine is a racemic mixture of (R)- and (S)-enantiomers, which may exhibit different pharmacokinetic profiles.[3][10]
-
High Intra-Individual Variability: Fexofenadine is known to have high intra-individual variability in its pharmacokinetic parameters, particularly Cmax.[11][12]
Q2: How does food, particularly fruit juices, affect the bioavailability of fexofenadine?
A2: Consumption of fruit juices like grapefruit, orange, and apple juice with fexofenadine can significantly reduce its oral bioavailability.[6] This is primarily due to the inhibition of intestinal OATP1A2 by components in these juices, which reduces the uptake of fexofenadine into the bloodstream.[7][13] For instance, grapefruit juice has been shown to decrease the maximum plasma concentration (Cmax) and the area under the curve (AUC) of fexofenadine by as much as 50-60%.[3][7][13]
Q3: What is the role of drug transporters in fexofenadine pharmacokinetics?
A3: Drug transporters are critical in determining the absorption, distribution, and elimination of fexofenadine, as it undergoes minimal metabolism.[3]
-
Uptake Transporters (OATPs): Organic Anion Transporting Polypeptides, particularly OATP1A2, OATP1B1, and OATP1B3, are responsible for the uptake of fexofenadine into cells, such as in the intestine for absorption and the liver for elimination.[1][2][4] Inhibition of these transporters leads to decreased plasma concentrations.
-
Efflux Transporters (P-glycoprotein): P-glycoprotein (P-gp) actively transports fexofenadine out of cells, limiting its absorption in the intestine and facilitating its excretion.[2] Inhibition of P-gp can lead to increased plasma concentrations of fexofenadine.[14]
Q4: Are there validated analytical methods for quantifying fexofenadine in plasma?
A4: Yes, several validated high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are available for the accurate quantification of fexofenadine in biological matrices like plasma.[15][16][17][18] These methods are sensitive and specific for both the racemic mixture and the individual enantiomers of fexofenadine.[10][15]
Troubleshooting Guides
Problem: High variability or unexpected results in fexofenadine bioequivalence studies.
| Potential Cause | Troubleshooting Steps |
| Food/Drug Interactions | Ensure strict adherence to fasting conditions as specified in the protocol. Review and document all concomitant medications and dietary supplements taken by study subjects.[3][19] |
| Genetic Variability | Consider genotyping subjects for polymorphisms in relevant drug transporter genes (e.g., SLCO1A2 for OATP1A2) to identify potential outliers.[3] |
| Formulation Differences | For bioequivalence studies, ensure that the test and reference formulations have comparable in vitro dissolution profiles under various pH conditions.[20] |
| High Intra-subject Variability | Employ a replicate study design (e.g., a 4-period, 2-sequence crossover) to better characterize and account for the high intra-individual variability of fexofenadine.[11][12] |
| Analytical Method Issues | Verify the accuracy, precision, and stability of the bioanalytical method. Ensure proper sample collection, processing, and storage procedures are followed.[16][18] |
Problem: Lower than expected fexofenadine plasma concentrations in preclinical (rat) studies.
| Potential Cause | Troubleshooting Steps |
| Interaction with Vehicle/Diet | Ensure the vehicle used for oral administration does not interfere with fexofenadine absorption. Be aware of potential interactions with standard rat chow components. |
| P-gp Efflux in the Intestine | The expression of P-gp increases along the rat gastrointestinal tract, which can limit absorption from distal segments.[21] Consider co-administration with a P-gp inhibitor in mechanistic studies to assess the impact of efflux.[22] |
| Oatp-mediated Uptake | While OATPs are involved in fexofenadine uptake, their contribution may differ between species. In rats, oatp3 has been identified as playing a role in intestinal absorption.[22] |
| Inflammation Model Effects | In rat models of inflammation (e.g., LPS-induced), the bioavailability of orally administered fexofenadine may be increased, while intravenous pharmacokinetics remain largely unchanged.[23] |
Data Presentation
Table 1: Impact of Fruit Juices on Fexofenadine Pharmacokinetics in Humans
| Co-administered Substance (Volume) | Change in Fexofenadine Cmax | Change in Fexofenadine AUC | Reference |
| Grapefruit Juice (300 mL) | ↓ 47% | ↓ 42% | [13] |
| Grapefruit Juice (1200 mL) | ↓ 67% | ↓ 64% | [13] |
| Orange Juice | ↓ ~67% | Not specified | [3] |
| Apple Juice | ↓ ~72% | Not specified | [3] |
Table 2: Pharmacokinetic Parameters of Fexofenadine in Healthy Volunteers (Single 180 mg Dose)
| Parameter | Mean Value (± SD/SE) | Reference |
| Cmax (ng/mL) | 1172.6 ± 493.7 | [24] |
| AUC0-∞ (ng·h/mL) | 9363.9 ± 2668.0 | [24] |
| Tmax (h) | ~2 | [19] |
| t1/2 (h) | ~12 | [19] |
Experimental Protocols
Protocol 1: Human Bioequivalence Study (Cross-over Design)
-
Subject Selection: Healthy adult volunteers who have provided informed consent. Subjects should be assessed for health status via medical history, physical examination, and laboratory tests.[25]
-
Study Design: A randomized, single-dose, two-way, crossover design with a washout period of at least 14 days between dosing periods.[25][26]
-
Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of the test or reference fexofenadine formulation.[26]
-
Blood Sampling: Venous blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).[19][26]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.[25]
-
Bioanalysis: Fexofenadine concentrations in plasma are determined using a validated LC-MS/MS or HPLC method.[25]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, AUC, Tmax, and t1/2.[19]
-
Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data to determine if the 90% confidence intervals for the ratio of the test and reference products fall within the bioequivalence acceptance range (typically 80-125%).[26]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Healthy male Wistar or Sprague-Dawley rats, weighing approximately 250 g, are used. Animals are acclimatized to laboratory conditions before the study.[23][27]
-
Dosing: Following an overnight fast, a single oral or intravenous dose of fexofenadine hydrochloride (e.g., 10 mg/kg) is administered.[23]
-
Blood Sampling: Blood samples (approximately 0.5 mL) are collected via a suitable method (e.g., retro-orbital plexus) at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[27]
-
Plasma Preparation and Analysis: Plasma is separated by centrifugation and stored frozen until analysis by a validated analytical method.[27]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.[27]
Visualizations
Caption: Intestinal absorption pathway of fexofenadine.
Caption: Troubleshooting workflow for high variability.
References
- 1. Contribution of OATP (organic anion-transporting polypeptide) family transporters to the hepatic uptake of fexofenadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OATP and P-glycoprotein transporters mediate the cellular uptake and excretion of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fruit juice inhibition of uptake transport: a new type of food–drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioequivalence of 2 Pediatric Formulations of this compound Oral Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of grapefruit juice volume on the reduction of fexofenadine bioavailability: possible role of organic anion transporting polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of fruit juices on the oral bioavailability of fexofenadine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. mdpi.com [mdpi.com]
- 21. Regional absorption of fexofenadine in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Transporter-mediated intestinal absorption of fexofenadine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of fexofenadine following LPS administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Bioequivalence of two fexofenadine formulations in healthy human volunteers after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Fexofenadine hydrochloride sample extraction and clean-up optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction and clean-up of fexofenadine (B15129) hydrochloride from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting fexofenadine from plasma or serum?
A1: The three most prevalent techniques for fexofenadine extraction are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] The choice of method often depends on the desired level of cleanliness, sample throughput, and available resources.
Q2: Which extraction method generally provides the highest recovery for fexofenadine?
A2: Protein precipitation with methanol (B129727) has been reported to yield high recovery rates, often exceeding 90%.[1] However, recovery can be influenced by the specific protocol and matrix. Liquid-liquid extraction has also demonstrated high recoveries, with some methods reporting around 95.4%.[1][2]
Q3: What is a suitable internal standard (IS) for fexofenadine analysis?
A3: Common internal standards for fexofenadine quantification include cetirizine (B192768) and stable isotope-labeled fexofenadine, such as fexofenadine-d3.[1][3][4] The use of a stable isotope-labeled internal standard is considered the gold standard for LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and instrumental variability.[3]
Q4: What are the typical linear ranges and limits of quantification for fexofenadine in plasma?
A4: The linear range and Lower Limit of Quantification (LLOQ) can vary depending on the extraction method and analytical instrumentation. For instance, some HPLC-UV methods have a linearity range of 0.8–4.0 μg/mL with an LLOQ of 0.8 μg/mL.[1] More sensitive UPLC-MS/MS methods can achieve a linear range of 1.0–500 ng/mL with an LLOQ of 1.0 ng/mL.[5]
Troubleshooting Guide
Problem 1: Low recovery of fexofenadine.
| Possible Cause | Suggested Solution |
| Incomplete Protein Precipitation | Ensure the ratio of precipitating solvent (e.g., methanol) to sample is sufficient, typically at least 3:1 (v/v). Vortex the sample thoroughly after adding the solvent and allow adequate time for precipitation before centrifugation.[1] |
| Inefficient Liquid-Liquid Extraction | Optimize the pH of the aqueous phase. Fexofenadine is an acidic compound, so adjusting the pH can improve its partitioning into the organic solvent. Also, evaluate different organic solvents or mixtures; a common combination is dichloromethane, ethyl acetate, and diethyl ether.[1] Ensure vigorous mixing (vortexing) to maximize analyte transfer between phases. |
| Suboptimal Solid-Phase Extraction | Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Check the pH of the sample and wash solutions to ensure fexofenadine is retained on the sorbent. Optimize the elution solvent to ensure complete recovery of the analyte from the cartridge. C18 is a commonly used sorbent for fexofenadine.[6] |
| Analyte Degradation | Fexofenadine can be susceptible to degradation under certain conditions.[7] Prepare fresh standards and QC samples. Process samples promptly and store them at appropriate temperatures (e.g., -20°C or -80°C) if not analyzed immediately. |
Problem 2: High matrix effects in LC-MS/MS analysis.
| Possible Cause | Suggested Solution |
| Insufficient Sample Clean-up | Protein precipitation is a relatively crude clean-up method and may leave behind significant matrix components.[1] Consider switching to a more rigorous technique like LLE or SPE for cleaner extracts. |
| Co-elution of Interfering Substances | Modify the chromatographic conditions (e.g., mobile phase composition, gradient profile, or column chemistry) to separate fexofenadine from co-eluting matrix components.[5] |
| Ion Suppression or Enhancement | Use a stable isotope-labeled internal standard (e.g., fexofenadine-d3) to compensate for matrix effects.[3] Diluting the sample extract can also mitigate matrix effects, but ensure the analyte concentration remains above the LLOQ. |
Problem 3: High column back-pressure during analysis.
| Possible Cause | Suggested Solution |
| Particulate Matter in the Extract | Ensure the final extract is filtered through a 0.22 µm or 0.45 µm syringe filter before injection, especially after protein precipitation.[4] Centrifuge samples at a high speed to effectively pellet precipitated proteins.[1] |
| Column Frit Blockage | Use a guard column to protect the analytical column from particulates and strongly retained matrix components. Regularly replace the guard column. |
| Precipitation on the Column | Ensure the final extract is fully compatible with the mobile phase. If the extract is purely organic, it may cause precipitation when it mixes with a highly aqueous mobile phase at the head of the column. |
Data Presentation: Comparison of Extraction Methods
| Parameter | Protein Precipitation (Methanol) | Liquid-Liquid Extraction | Solid-Phase Extraction (C18) |
| Reported Recovery | >90%[1] | 52-95.4%[1][2] | Not explicitly stated, but generally good for clean-up. |
| Linearity Range | 0.8 - 4.0 µg/mL (HPLC-UV)[1] | 1.0 - 500 ng/mL (UPLC-MS/MS)[5] | 0.5 - 500 ng/mL (LC-MS)[6] |
| LLOQ | 0.8 µg/mL (HPLC-UV)[1] | 1.0 ng/mL (UPLC-MS/MS)[5] | 0.5 ng/mL (LC-MS)[6] |
| Throughput | High | Low to Medium | Medium |
| Cost | Low | Low to Medium | High |
| Cleanliness of Extract | Low | Medium to High | High |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is adapted from a method for fexofenadine extraction from human serum.[1]
-
Sample Preparation: To a 300 µL serum sample in a microcentrifuge tube, add 30 µL of internal standard solution (e.g., cetirizine).
-
Precipitation: Add 870 µL of methanol to the tube.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Let the tube stand for 15-20 minutes to allow for complete protein settling.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 12 minutes.
-
Collection: Carefully collect the supernatant for analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a method for extracting fexofenadine from serum.[1]
-
Sample Preparation: In a centrifuge tube, combine 270 µL of serum, 30 µL of fexofenadine standard/sample, and 30 µL of internal standard solution.
-
Acidification: Add 150 µL of formic acid solution and vortex for 5 seconds.
-
Extraction: Add 5 mL of extraction solvent (dichloromethane:ethyl acetate:diethyl ether in a 30:40:30 v/v/v ratio).
-
Vortexing: Vortex the mixture vigorously for 40 seconds.
-
Centrifugation: Centrifuge at 5,500 rpm for 5 minutes to separate the layers.
-
Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 500 µL of mobile phase and vortex before injection.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general procedure based on the use of C18 cartridges for fexofenadine extraction.[6]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma or serum sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the fexofenadine with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
Visualizations
Caption: Workflow for Protein Precipitation.
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Troubleshooting Logic for Low Recovery.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
Improving sensitivity of fexofenadine detection in complex matrices
Welcome to the technical support center for the analysis of fexofenadine (B15129) in complex biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and commonly used analytical method for fexofenadine quantification in biological samples?
A1: The most sensitive, selective, and widely adopted method for quantifying fexofenadine in complex matrices like human plasma, serum, and urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high specificity by monitoring specific precursor-to-product ion transitions, minimizing interference from endogenous matrix components. Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS further enhances throughput and sensitivity.[2]
Q2: How can I effectively prepare my plasma/serum samples to improve fexofenadine detection sensitivity?
A2: Effective sample preparation is crucial for removing interfering substances and improving sensitivity. The three most common and effective techniques are:
-
Protein Precipitation (PPT): This is a rapid and simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma or serum sample to precipitate proteins.[2][4] It is often used for high-throughput analysis.[4]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning fexofenadine into an immiscible organic solvent.[3]
-
Solid-Phase Extraction (SPE): SPE offers the cleanest samples by utilizing a solid sorbent to retain fexofenadine while matrix components are washed away. C18 cartridges are commonly used for this purpose.[5]
The choice of method depends on the required sensitivity, sample throughput, and available resources. For highly sensitive assays, SPE is often preferred.
Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A3: Matrix effects, which cause ion suppression or enhancement, are a common challenge in bioanalysis.[6] Here are several strategies to minimize their impact:
-
Improve Sample Cleanup: Employing more rigorous sample preparation techniques like SPE can significantly reduce matrix components.[6]
-
Chromatographic Separation: Optimize your chromatographic method to separate fexofenadine from co-eluting matrix interferences. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as fexofenadine-d6 (B602463) or fexofenadine-d10, is the most effective way to compensate for matrix effects.[2][4] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects, leading to accurate quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[6]
Q4: What are the typical stability concerns for fexofenadine in biological samples?
A4: Fexofenadine is generally stable, but it's essential to validate its stability under various storage and handling conditions. Key stability assessments include:
-
Freeze-Thaw Stability: Evaluate the stability of fexofenadine after multiple freeze-thaw cycles.[4]
-
Short-Term (Bench-Top) Stability: Assess stability at room temperature for the duration of sample processing.
-
Long-Term Stability: Determine stability at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Autosampler Stability: Check for degradation in processed samples stored in the autosampler before injection.[4]
-
Stock Solution Stability: Ensure the stability of your stock solutions under their storage conditions.[4]
Fexofenadine has been shown to be stable for at least 24 hours in the autosampler at 10°C and for at least one month when stored at -20°C.[4]
Q5: Can fexofenadine cause false-positive results in other drug tests?
A5: Yes, there have been reports of fexofenadine causing false-positive results for tramadol (B15222) in urine drug screening tests.[7] It is crucial to use a confirmatory method like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS to rule out concurrent tramadol use when a positive tramadol screen is observed in a patient taking fexofenadine.[7]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Presence of active sites in the chromatographic system. | 1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure fexofenadine is in a single ionic state. Adding a small amount of formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape.[3] 3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.[8] 4. Use a column with end-capping or add a competing base to the mobile phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient sample extraction and recovery. 2. Suboptimal mass spectrometer settings. 3. Ion suppression due to matrix effects. 4. Degradation of fexofenadine during sample processing or storage. | 1. Optimize the sample preparation method (e.g., switch from PPT to SPE). Evaluate different extraction solvents and pH conditions. 2. Tune the mass spectrometer specifically for fexofenadine to determine the optimal precursor/product ion transitions and collision energy. 3. Implement strategies to mitigate matrix effects as described in the FAQs.[6] 4. Perform stability tests to ensure sample integrity throughout the analytical process.[9] |
| Inconsistent or Drifting Retention Times | 1. Leak in the HPLC/UPLC system. 2. Inconsistent mobile phase composition. 3. Column temperature fluctuations. 4. Column equilibration issues. | 1. Check for leaks in pump seals, fittings, and connections. Monitor system pressure for stability. 2. Prepare fresh mobile phase daily and ensure thorough mixing and degassing.[4] 3. Use a column oven to maintain a consistent temperature. 4. Ensure the column is adequately equilibrated with the mobile phase before injecting samples. |
| High Background Noise | 1. Contaminated mobile phase or LC-MS system. 2. Insufficiently selective MS/MS transition. 3. Carryover from previous injections. | 1. Use high-purity solvents and additives. Flush the LC system and mass spectrometer. 2. Select a more specific and lower-background product ion for quantification. 3. Optimize the autosampler wash procedure. Inject blank samples between high-concentration samples to assess carryover.[4] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for fexofenadine detection.
Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
| Matrix | Extraction Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) | Reference |
| Human Plasma | Protein Precipitation | 1.0 - 500.0 | 1.0 | Not Reported | [2] |
| Human Plasma | Liquid-Liquid Extraction | 3.0 - 1500.0 | 3.0 | 82.0 - 109.1 | [3] |
| Human Plasma | Protein Precipitation | 1.575 - 2000 | Not Specified | >85% | [1] |
| Cell Lysates | Protein Precipitation | 1.0 - 500.0 | 1.0 | >85% | [10] |
| Human Plasma | Solid-Phase Extraction | 0.5 - Not Specified | 0.5 | Not Reported | [5] |
| Human Urine | Solid-Phase Extraction | 1.0 - Not Specified | 1.0 | Not Reported | [5] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Matrix | Detector | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Pharmaceutical Formulation | UV | 10 - 60 | 1.50 | 4.50 | [11] |
| Pharmaceutical Formulation | UV | 24 - 120 | 0.2371 | 0.7185 | [12] |
| Rat Plasma | UV | 0.1 - 0.5 | Not Reported | Not Reported | [13] |
Experimental Protocols
Protocol 1: UPLC-MS/MS for Fexofenadine in Human Serum
This protocol is based on the method described by Shin et al.[2]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum sample, add 100 µL of internal standard solution (fexofenadine-d10 in methanol).
-
Vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 50 µL of the supernatant to an LC vial insert.
-
-
Chromatographic Conditions:
-
System: UPLC-MS/MS
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with a suitable mobile phase (e.g., water with 0.1% formic acid and acetonitrile).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 7.5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
Fexofenadine: m/z 502.3 → 466.2
-
Fexofenadine-d10 (IS): m/z 512.3 → 476.2
-
-
Protocol 2: HPLC-MS for Fexofenadine in Human Plasma
This protocol is based on the method by İşleyen et al.[3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma aliquot, add an internal standard (e.g., loratadine).
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
System: HPLC-MS
-
Column: C18 column
-
Mobile Phase: Acetonitrile: 10mM ammonium acetate: formic acid (70:30:0.1, v/v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 15 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Monitor the appropriate m/z for fexofenadine and the internal standard.
-
Visualizations
Caption: General workflow for fexofenadine analysis in complex matrices.
Caption: Troubleshooting logic for low sensitivity in fexofenadine detection.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ukdrugtesting.co.uk [ukdrugtesting.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. jchr.org [jchr.org]
- 13. asianpubs.org [asianpubs.org]
Technical Support for the Refined Synthesis of Fexofenadine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fexofenadine (B15129) hydrochloride. The focus is on practical strategies to minimize impurities and enhance the purity of the final active pharmaceutical ingredient (API).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of fexofenadine hydrochloride, offering potential causes and actionable solutions to mitigate impurity formation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of keto fexofenadine (Impurity A) are detected in the final product. | Incomplete reduction of the keto-ester intermediate (methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethyl phenyl acetate).[1] | - Optimize Reduction Conditions: Increase the molar ratio of the reducing agent, such as sodium borohydride.[2] - Elevate Reaction Temperature: Perform the reduction at a moderately elevated temperature (e.g., 50-55 °C) to drive the reaction to completion.[1] - Monitor Reaction Progress: Utilize in-process HPLC analysis to ensure the complete disappearance of the starting keto-ester before quenching the reaction. |
| The final product is contaminated with the meta-isomer of fexofenadine (Impurity B). | Formation of the meta-isomer during the initial Friedel-Crafts acylation step.[1][3][4] | - Control Acylation Temperature: Maintain a low temperature (e.g., 0-20°C) during the Friedel-Crafts acylation to favor the formation of the desired para-isomer.[3] - Purification of Intermediates: Purify the acylated intermediate to remove the meta-isomer before proceeding to the subsequent steps.[1] - Selective Crystallization: Employ a specific solvent system, such as a methanol (B129727):methylethylketone mixture, for the suspension and purification of fexofenadine base to selectively remove the meta-isomer.[3] |
| Presence of methyl ester of fexofenadine (Impurity C) and/or methyl ester of ketofexofenadine (Impurity D). | Incomplete hydrolysis of the methyl ester intermediate.[5] | - Adjust Hydrolysis Conditions: Ensure complete hydrolysis by using a suitable base and allowing for sufficient reaction time. Monitor the reaction by HPLC to confirm the absence of ester impurities.[5] - Optimize pH: Maintain the appropriate pH during the hydrolysis step to facilitate the conversion of the ester to the carboxylic acid. |
| Genotoxic impurities are detected in the final API. | Use of potentially genotoxic raw materials or formation of reactive intermediates during synthesis.[6][7] | - Source High-Purity Raw Materials: Ensure that starting materials, such as Methyl-2-(4-(4-chlorobutanoyl) phenyl)-2-methylpropanoate, are of high purity and free from genotoxic contaminants.[7] - Develop Sensitive Analytical Methods: Implement a validated HPLC method with a low limit of detection (LOD) and limit of quantification (LOQ) to monitor and control genotoxic impurities at trace levels (ppm).[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most frequently encountered impurities include keto fexofenadine (Impurity A), the meta-isomer of fexofenadine (Impurity B), the methyl ester of fexofenadine (Impurity C), and the methyl ester of ketofexofenadine (Impurity D).[5][8] Several genotoxic impurities, such as Methyl-2-(4-(4-Chlorobutanoyl) phenyl)-2-methylpropanoate, may also be present depending on the synthetic route.[6][7]
Q2: How can I minimize the formation of the meta-isomer during synthesis?
A2: The formation of the meta-isomer primarily occurs during the Friedel-Crafts acylation step. To minimize its formation, it is crucial to control the reaction temperature, keeping it low (e.g., 0-20°C).[3] Additionally, purification of the intermediate after acylation can effectively remove the meta-isomer before it is carried into subsequent steps.[1] A final purification of the fexofenadine base using a methanol and N,N-Dimethylformamide mixture can also significantly reduce the meta-isomer content.[1]
Q3: What analytical methods are recommended for impurity profiling of this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for the separation and quantification of this compound and its related impurities.[5] Specific methods have been developed to simultaneously determine fexofenadine and its major impurities. For genotoxic impurities, a sensitive HPLC method capable of detection at the ppm level is necessary.[6]
Q4: Is it possible to reduce the keto fexofenadine impurity after the synthesis is complete?
A4: While it is best to prevent its formation by ensuring complete reduction during the synthesis, some post-synthesis purification can be effective. Recrystallization of the fexofenadine base from a suitable solvent system can help in reducing the levels of keto fexofenadine impurity.[1]
Q5: What are the critical process parameters to control for a robust this compound synthesis?
A5: Key parameters to control include the temperature of the Friedel-Crafts acylation, the molar ratio of the reducing agent in the reduction step, the pH and duration of the hydrolysis step, and the solvent systems used for purification and crystallization.[1][2][3] Careful monitoring of these parameters will lead to a more robust process with lower impurity levels.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general reversed-phase HPLC method for the simultaneous determination of this compound and its related impurities (A, B, C, and D).
-
Column: Hypersil BDS C-18 (250 x 4.6 mm, 5 µm) or equivalent.[5]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and methanol (60:40, v/v). The phosphate buffer consists of 0.05 M sodium phosphate containing 0.1% 1-octane sulfonic acid sodium salt and 1% triethylamine, with the pH adjusted to 2.7.[5]
-
Flow Rate: 1.5 mL/min.[5]
-
Detection: UV at 215 nm.[5]
-
Column Temperature: Ambient (25°C).[5]
-
Injection Volume: 20 µL.[5]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 50 µg/mL.[5]
Protocol 2: Purification of Fexofenadine Base to Reduce Meta-Isomer and Keto Impurities
This protocol describes a purification step for crude fexofenadine base to reduce the content of the meta-isomer and keto fexofenadine.
-
Suspend the crude fexofenadine base in a mixture of methanol and N,N-Dimethylformamide (3:1 ratio).[1]
-
Heat the suspension to reflux and maintain for a specified period (e.g., 1-2 hours) to ensure dissolution and subsequent selective crystallization of the desired para-isomer.
-
Cool the mixture gradually to a lower temperature (e.g., 0-5°C) to maximize the yield of the purified product.[1]
-
Filter the solid precipitate and wash with a cold solvent to remove residual impurities.
-
Dry the purified fexofenadine base under vacuum at a suitable temperature.
Visualizations
This compound Synthesis and Impurity Formation Pathway
Caption: Synthetic pathway of fexofenadine HCl and points of impurity formation.
Troubleshooting Workflow for Impurity Reduction
References
- 1. Improved Processes For Highly Pure this compound & Its [quickcompany.in]
- 2. US20070106078A1 - Process for the preparation of fexofenadine - Google Patents [patents.google.com]
- 3. WO2007007347A1 - Industrial process of this compound with controlled side products - Google Patents [patents.google.com]
- 4. CN101671292B - Synthetic method of this compound - Google Patents [patents.google.com]
- 5. Development of validated stability-indicating chromatographic method for the determination of this compound and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fexofenadine Hydrochloride Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting and maintaining the optimal pH for fexofenadine (B15129) hydrochloride stability in solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation upon pH adjustment | Fexofenadine hydrochloride exhibits pH-dependent solubility. It has a minimum solubility in the pH range of 4 to 8.[1][2] | - For maximal solubility, adjust the pH to be within the 1-3 range.[1][2] - If a near-neutral pH is required, consider using a co-solvent or a suitable solubilizing agent. However, compatibility and potential impact on stability must be validated. |
| Discoloration or appearance of unknown peaks in HPLC analysis | This indicates chemical degradation of this compound. Degradation is known to occur under acidic, basic, and oxidative conditions.[3][4][5] | - Review the pH of your solution. Fexofenadine undergoes degradation in the presence of strong acids (e.g., 0.5 N HCl) and bases (e.g., 0.5 N NaOH), especially when heated.[3] - Protect the solution from light to prevent photodegradation, although some studies suggest it is less susceptible to photolytic stress compared to other conditions.[3][4] - Avoid the presence of oxidizing agents. Significant degradation occurs in the presence of hydrogen peroxide.[3][5] - Ensure the solution is stored at an appropriate temperature. Thermal degradation can occur at elevated temperatures (e.g., 80°C).[3][5] |
| Inconsistent analytical results | This could be due to solution instability over time or issues with the analytical method itself. | - Prepare fresh solutions for each experiment, as aqueous solutions of this compound are not recommended for storage for more than one day. - Verify the stability of your analytical mobile phase. A mobile phase of phosphate (B84403) buffer and methanol (B129727) has been shown to be stable for up to 7 days.[3] - Ensure your HPLC method is stability-indicating, meaning it can separate the intact drug from its degradation products. |
| Difficulty dissolving the compound | This compound has varying solubility in different solvents. | - It is freely soluble in methanol and ethanol (B145695), slightly soluble in water and chloroform, and insoluble in hexane.[4] - For aqueous solutions, solubility is pH-dependent. Maximum solubility is observed at a pH of around 1-3.[1][2] - Stock solutions can be prepared in organic solvents like DMSO or ethanol at higher concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in an aqueous solution?
A1: this compound demonstrates stability across a broad pH range from 1.0 to 12.0 for short-term studies.[2] However, for optimal stability and to minimize degradation, it is crucial to avoid strongly acidic and basic conditions, especially at elevated temperatures. Forced degradation studies show that this compound degrades in the presence of 0.5 N HCl and 0.5 N NaOH when heated.[3] While it is most soluble at a pH of 1-3, this acidic environment may also contribute to hydrolysis over extended periods. For practical purposes, a slightly acidic pH, buffered appropriately, is often a good starting point for balancing solubility and stability.
Q2: What are the main degradation pathways for this compound in solution?
A2: The primary degradation pathways for this compound in solution are hydrolysis and oxidation.
-
Acid- and Base-Induced Hydrolysis: Fexofenadine is susceptible to degradation in both acidic and basic conditions.[3][4]
-
Oxidation: It is particularly sensitive to oxidative stress. Significant degradation has been observed in the presence of hydrogen peroxide, leading to the formation of an N-oxide degradation product.[5]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is highly pH-dependent due to its zwitterionic nature, possessing both a basic amine and an acidic carboxylic acid group with pKa values of approximately 4.25 and 9.53, respectively.[1][2] It exhibits maximum solubility at a pH of 1-3.[1][2] Its solubility is at a minimum in the pH range of 4-8.[1][2]
Q4: Can I store this compound solutions?
A4: It is not recommended to store aqueous solutions of this compound for more than one day. For longer-term storage, it is advisable to store the compound as a solid at -20°C, where it is stable for at least four years. If solutions must be prepared in advance, they should be stored under refrigeration, and their stability should be verified for the intended duration of use.
Quantitative Data Summary
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | % Recovery / % Degradation | Reference |
| Acid Hydrolysis | 0.5 N HCl | 80°C | 4 hours | 82.51% Recovery | [3] |
| 1 N HCl | 60°C | 3.5 hours | Slight Degradation | [5] | |
| Base Hydrolysis | 0.5 N NaOH | 80°C | 4 hours | 89.54% Recovery | [3] |
| 2 N NaOH | 60°C | 24 hours | Slight Degradation | [5] | |
| Oxidation | 3% H₂O₂ | 80°C | 2 hours | 89.73% Recovery | [3] |
| 30% H₂O₂ | 80°C | 2 hours | 22.01% Recovery | [3] | |
| 3% H₂O₂ | 60°C | 5 hours | Significant Degradation | [5] | |
| Thermal Degradation | Solid State | 80°C | 8 hours | Degradation Observed | [3] |
| Solid State | 105°C | 24 hours | Slight Degradation | [5] | |
| Photodegradation | UV light (254 nm) | Ambient | 8 hours | Negligible Degradation | [3][4] |
| Daylight | Ambient | 1 week | Negligible Degradation | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution at a Target pH
-
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Appropriate buffer system (e.g., phosphate buffer for pH near 2.7 or 7.0, acetate (B1210297) buffer for pH near 4.5)
-
Acids (e.g., orthophosphoric acid, hydrochloric acid) and bases (e.g., sodium hydroxide, triethylamine) for pH adjustment
-
Volumetric flasks and pipettes
-
Calibrated pH meter
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a small amount of the chosen solvent (e.g., purified water or a co-solvent like methanol if necessary).
-
Transfer the solution to a volumetric flask.
-
Add the buffer components to the solution.
-
Adjust the pH to the target value using a suitable acid or base while stirring continuously.
-
Once the target pH is reached and stable, add the solvent to the final volume.
-
Filter the solution through a suitable membrane filter (e.g., 0.2 µm) if necessary.
-
Protocol 2: Stability Testing of this compound Solution using HPLC
-
Materials and Equipment:
-
Prepared this compound solution at the desired pH
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., a mixture of phosphate buffer and an organic solvent like methanol or acetonitrile)
-
Reference standard of this compound
-
Incubators or environmental chambers for controlled temperature and humidity
-
-
Procedure:
-
Initial Analysis (Time Zero):
-
Prepare the mobile phase. For example, a mixture of 0.05 M phosphate buffer (containing 0.1% 1-octane sulfonic acid sodium salt and 1% triethylamine, with the aqueous phase pH adjusted to 2.7 with orthophosphoric acid) and methanol in a 60:40 (v/v) ratio.[3]
-
Set the HPLC parameters: flow rate (e.g., 1.5 mL/min), detection wavelength (e.g., 215 nm), and column temperature (e.g., ambient).[3]
-
Inject a known concentration of the freshly prepared this compound solution and record the chromatogram. The peak area of the intact drug at time zero is considered 100%.
-
-
Stability Study:
-
Store the prepared solution under the desired stress conditions (e.g., specific pH, temperature, light exposure).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Dilute the aliquot to a suitable concentration with the mobile phase.
-
Inject the sample into the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of this compound in the stressed samples to the peak area at time zero.
-
Calculate the percentage of remaining this compound.
-
Observe any new peaks that appear in the chromatogram, which would indicate degradation products.
-
-
Visualizations
Caption: Workflow for pH adjustment and stability testing.
Caption: Degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of validated stability-indicating chromatographic method for the determination of this compound and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Selection of internal standards for fexofenadine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selection and use of internal standards in the quantification of fexofenadine (B15129). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common internal standards (IS) used for fexofenadine quantification?
A1: The choice of an internal standard is critical for accurate and reliable quantification. Both stable isotope-labeled (isotopic) and structurally similar (analog) compounds are used.
-
Isotopic Internal Standards: Deuterated analogs of fexofenadine are highly recommended for LC-MS/MS analysis as they exhibit similar chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This helps to effectively compensate for matrix effects and variations in instrument response.[1][2] Commonly used deuterated standards include:
-
Analog Internal Standards: When an isotopic IS is unavailable, a structurally similar compound with comparable chromatographic behavior and extraction efficiency can be used. Commonly reported analog internal standards for fexofenadine include:
Q2: What are the key considerations when selecting an internal standard?
A2: The ideal internal standard should:
-
Behave similarly to the analyte during sample preparation and analysis.
-
Not be present in the biological matrix being analyzed.
-
Elute close to the analyte but be chromatographically resolved.
-
Not interfere with the analyte signal or other endogenous compounds.
-
Have a comparable response to the analyte in the detection system.
-
For LC-MS/MS, have a distinct mass-to-charge ratio (m/z) from the analyte.
Q3: Why is a stable isotope-labeled internal standard preferred for LC-MS/MS analysis?
A3: Stable isotope-labeled internal standards, such as deuterated fexofenadine, are considered the gold standard for LC-MS/MS quantification.[1] They co-elute with the analyte and have nearly identical ionization efficiencies, which allows them to effectively correct for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1]
Troubleshooting Guide
Issue 1: Internal Standard signal is variable or inconsistent across samples.
-
Possible Cause: Inconsistent addition of the internal standard solution to the samples.
-
Solution: Ensure precise and accurate pipetting of the IS solution into every sample, including calibration standards and quality controls (QCs). Use a calibrated pipette and a consistent technique.
-
-
Possible Cause: Degradation of the internal standard in the sample matrix.
-
Solution: Investigate the stability of the IS in the biological matrix under the storage and processing conditions. This may involve conducting stability studies at different temperatures and for varying durations. Acidification of samples may be required for stabilization.
-
-
Possible Cause: Matrix effects, where endogenous components in the sample suppress or enhance the ionization of the internal standard.[16][1]
-
Solution:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of protein precipitation, to remove interfering matrix components.[17]
-
Chromatographic Separation: Optimize the chromatographic method to separate the IS from the co-eluting matrix components.
-
Dilution: Dilute the sample to reduce the concentration of interfering components, if sensitivity allows.
-
Use a Stable Isotope-Labeled IS: A deuterated internal standard is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.[16][1]
-
-
Issue 2: Poor peak shape for the internal standard.
-
Possible Cause: Column degradation or contamination.
-
Solution:
-
Wash the Column: Follow the manufacturer's instructions for column washing.
-
Replace the Column: If washing does not improve the peak shape, the column may need to be replaced.
-
-
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Solution: Re-evaluate the mobile phase composition, including the organic modifier, buffer, and pH, to ensure compatibility with the internal standard and the column chemistry.
-
-
Possible Cause: Injection of the sample in a solvent stronger than the mobile phase.
-
Solution: Reconstitute the final sample extract in a solvent that is of equal or lesser strength than the initial mobile phase.
-
Issue 3: Internal standard interferes with the fexofenadine peak.
-
Possible Cause: Inadequate chromatographic resolution.
-
Solution:
-
Modify Mobile Phase Gradient: Adjust the gradient slope or starting composition to improve separation.
-
Change Column: Consider a column with a different stationary phase or a longer column to enhance resolution.
-
Adjust Flow Rate: A lower flow rate can sometimes improve separation.
-
-
-
Possible Cause: For LC-MS/MS, crosstalk between MRM transitions.
-
Solution:
-
Optimize MRM Transitions: Ensure that the selected precursor and product ions for both the analyte and the IS are specific and that there is no overlap.
-
Adjust Dwell Times: Optimize the dwell times for each transition in the MS method.
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for fexofenadine quantification.
Table 1: HPLC Methods for Fexofenadine Quantification
| Internal Standard | Column | Mobile Phase | Detection | Retention Time (Fexofenadine) | Retention Time (IS) |
| Levocetirizine | Cap Cell Pack C18 (250 x 4.5 mm, 5µ) | Acetonitrile: Water (50:50 v/v) | UV at 224 nm | 4.79 min | 6.22 min |
| Lisinopril | Hypersil BDS C-18 (250 × 4.6 mm, 5 μm) | Phosphate buffer (pH 2.7) with 1-octane sulphonic acid and triethylamine (B128534) : Methanol (B129727) (60:40, v/v) | UV at 215 nm | Not specified | 7.117 min |
| Cetirizine HCl | Phenomenex C18 (250 × 4.6 mm, 5 µm) | Not specified | UV at 254 nm | ~3.3 min | Not specified |
Table 2: LC-MS/MS Methods for Fexofenadine Quantification
| Internal Standard | Column | Mobile Phase | Ionization Mode | MRM Transition (Fexofenadine) | MRM Transition (IS) |
| Fexofenadine-d10 | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) | Gradient with 2-propanol, acetonitrile, methanol, and water | Positive | m/z 502.3 → [Fragment not specified] | Not specified |
| Cetirizine | Not specified | Gradient with ammonium (B1175870) formate, methanol, and acetonitrile | Positive | m/z 502.17 → 466.2 | m/z 389.02 → 201.1 |
| Fexofenadine-d6 | Phenomenex Gemini C18 (50 × 2.0 mm, 5 micron) | 0.1% formic acid, 5 mM ammonium acetate (B1210297) in deionized water and methanol (35:65, v/v) | Positive | m/z 502.3 → 171.0 | m/z 508.3 → 177.0 |
| Glipizide | C18 (100 x 2.1 mm, 5 µm) | Methanol : Buffer (10 mmol/L ammonium acetate and 0.1% formic acid; 70:30, v/v) | Positive | m/z 502.1 → 466.2 | m/z 446.0 → 321.1 |
| Loratadine | C18 | Acetonitrile: 10mM ammonium acetate: formic acid (70:30:0.1, v/v/v) | Positive | Not specified | Not specified |
Experimental Protocols
Example Protocol 1: Fexofenadine Quantification in Human Serum using UPLC-MS/MS with Fexofenadine-d10 as IS [4]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum sample (calibration standards, QCs, or unknown samples), add 100 µL of internal standard solution (fexofenadine-d10 in methanol).
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 × g for 10 minutes.
-
Transfer 50 µL of the supernatant to an LC vial insert.
-
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)
-
Mobile Phase: Gradient elution (specifics not detailed in the abstract)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 7.5 µL
-
Total Run Time: 4 minutes
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Ion Mode
-
Detection: Selected Reaction Monitoring (SRM)
-
Fexofenadine Transition: m/z 502.3 → [Fragment not specified]
-
Example Protocol 2: Fexofenadine Quantification in Cell Lysates using LC-MS/MS with Cetirizine as IS [7]
-
Sample Preparation (Acetonitrile Precipitation):
-
Spike cell culture lysates with fexofenadine working solutions to achieve final concentrations of 0, 1, 2, 5, 10, 50, 100, and 500 ng/mL.
-
The internal standard (cetirizine) is present at a final concentration of 10 ng/mL.
-
(Further details of the precipitation step are not provided in the abstract but would typically involve adding a volume of acetonitrile, vortexing, and centrifuging).
-
-
Chromatographic Conditions:
-
Method: Gradient reverse-phase chromatography (specific column and mobile phase details not provided in the abstract).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Ion Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Fexofenadine Transition: m/z 502.17 → 466.2
-
Cetirizine Transition: m/z 389.02 → 201.1
-
Collision Energy: 26 eV for fexofenadine, 20 eV for cetirizine.
-
Cone Voltage: 30 V for fexofenadine, 40 V for cetirizine.
-
Visualizations
Caption: Experimental workflow for fexofenadine quantification.
Caption: Decision logic for internal standard selection.
References
- 1. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - Analyst (RSC Publishing) DOI:10.1039/B209521C [pubs.rsc.org]
- 2. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. banglajol.info [banglajol.info]
- 10. researchgate.net [researchgate.net]
- 11. ijpbs.com [ijpbs.com]
- 12. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Overcoming Low Bioavailability of Fexofenadine in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low oral bioavailability of fexofenadine (B15129) in animal models. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of fexofenadine observed in animal models?
A1: The low oral bioavailability of fexofenadine, which is reported to be around 33% in humans and can be as low as 2.6% in horses and 4.2% in rats, is primarily attributed to several factors[1][2][3]. These include its low aqueous solubility and poor intestinal permeability.[1][4] A major contributor to its poor absorption is its role as a substrate for the P-glycoprotein (P-gp) efflux transporter.[4][5][6] P-gp, present in the intestinal epithelium, actively pumps fexofenadine back into the intestinal lumen after absorption, thereby limiting its systemic circulation.[5][6] Studies in P-gp knockout mice (Mdr1a/1b deficient) have shown a six-fold increase in plasma concentration after oral administration, highlighting the significant role of P-gp in limiting fexofenadine's bioavailability.[7] Other efflux transporters like MRP2 and BCRP have been investigated, but P-gp appears to be the major rate-limiting factor in its intestinal permeation.[5][7][8]
Q2: Which animal models are commonly used to study fexofenadine bioavailability, and what are the key pharmacokinetic differences?
A2: Researchers commonly use rats (Wistar, Sprague-Dawley), mice (wild-type, P-gp knockout), rabbits, and dogs to study fexofenadine's pharmacokinetics. The oral bioavailability varies significantly across these species. For instance, the bioavailability in mice is reported to be at most 2%.[7] In horses, the oral bioavailability is also very low, at approximately 2.6%.[2][3] In vivo studies in male Wistar rats have also demonstrated the challenges of low absorption with the pure drug.[9][10] P-gp deficient models, such as ABCB1-1Δ mutant Collies and Mdr1a/1b knockout mice, have been instrumental in demonstrating the direct impact of P-gp on increasing fexofenadine's plasma concentrations.[6][11]
Q3: What are the main formulation strategies to enhance the oral bioavailability of fexofenadine?
A3: Several formulation strategies have been successfully employed to overcome the low bioavailability of fexofenadine. These approaches primarily focus on improving its solubility and/or inhibiting P-gp mediated efflux. Key strategies include:
-
Lipid-Based Formulations: Using lipid surfactants and self-emulsifying carriers like Gelucire 44/14 and Vitamin E TPGS can improve dissolution and inhibit intestinal P-gp, leading to enhanced absorption.[9][10][12]
-
Solid Dispersions: Preparing solid dispersions with carriers such as polyethylene (B3416737) glycol (PEG) 20,000 and poloxamer 188 can increase the dissolution rate and intestinal absorption.[1][13] Poloxamer 188, in particular, has been shown to inhibit P-gp.[1]
-
Liquisolid Tablets: Formulating fexofenadine into liquisolid tablets using vehicles like Cremophor® EL can increase its oral bioavailability by improving solubility and potentially inhibiting P-gp.[4]
-
Co-crystals: Co-crystallization with nutraceuticals that have P-gp inhibitory effects, such as piperine (B192125) and curcumin, has been shown to improve the permeability of fexofenadine.[14]
-
Gastroretentive Drug Delivery Systems: Effervescent floating gastroretentive tablets have been developed to prolong the gastric residence time, allowing for controlled release and potentially enhanced absorption in the upper gastrointestinal tract.[15]
-
Nanovesicular Systems: Enhanced in-situ forming vesicles using absorption enhancers like Capryol 90 have been shown to improve the bioavailability of fexofenadine.[16]
Troubleshooting Guide
Problem: Consistently low and variable plasma concentrations of fexofenadine after oral administration in rats.
| Possible Cause | Troubleshooting Suggestion |
| Poor aqueous solubility of pure fexofenadine. | Formulate fexofenadine as a solid dispersion with a hydrophilic carrier like PEG 20,000 or poloxamer 188 to improve its dissolution rate.[1][13] |
| High P-gp efflux activity in the rat intestine. | Co-administer fexofenadine with a known P-gp inhibitor. Alternatively, use a formulation containing excipients with P-gp inhibitory properties, such as Vitamin E TPGS or Cremophor® EL.[4][9][10] |
| Food effects influencing absorption. | Ensure consistent fasting periods for the animals before oral dosing, as high-fat meals can decrease fexofenadine absorption.[17] Administer the drug with water only.[17] |
| Inadequate formulation leading to precipitation. | For liquid formulations, conduct reprecipitation studies to ensure the drug remains in a supersaturated state in the gastrointestinal fluid.[9][12] |
Problem: Difficulty in translating in vitro dissolution enhancement to in vivo bioavailability improvement.
| Possible Cause | Troubleshooting Suggestion |
| Dissolution improvement does not overcome the permeability barrier. | Focus on formulation strategies that simultaneously enhance solubility and inhibit P-gp. Lipid-based dispersions with surfactants like Vitamin E TPGS are a good option.[9][10] |
| In vitro dissolution medium is not representative of the in vivo environment. | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) to better predict in vivo performance. |
| Rapid transit time in the animal model. | Consider developing a gastroretentive formulation to increase the residence time of the drug at the site of absorption.[15] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Fexofenadine with Different Formulations in Animal Models
| Animal Model | Formulation | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Male Wistar Rats | Pure Fexofenadine | 10 mg/kg | 285.4 ± 45.2 | 854.7 ± 120.5 | 100 | [12] |
| Male Wistar Rats | FEX-Gelucire 44/14 (1:4) | 10 mg/kg | 685.2 ± 85.6 | 2145.8 ± 320.1 | 251 ± 46 | [12] |
| Male Wistar Rats | FEX-Vitamin E TPGS (1:4) | 10 mg/kg | 958.7 ± 110.3 | 3025.4 ± 410.8 | 354 ± 50 | [12] |
| Albino Rabbits | Commercial Tablet | Not specified | ~450 | ~2200 | 100 | [15] |
| Albino Rabbits | Floating Gastroretentive Tablet (F8) | Not specified | ~600 | ~5100 | ~232 | [15] |
| Mdr1a/1b Knockout Mice | Oral Fexofenadine | Not specified | - | 6-fold increase vs. wild-type | - | [7] |
| Wild-type Collies | Racemic Fexofenadine | Not specified | 25.0 | - | - | [11] |
| ABCB1-1Δ Mutant Collies | Racemic Fexofenadine | Not specified | 118.7 | - | ~475 | [11] |
Experimental Protocols
1. Preparation of Fexofenadine Solid Dispersions (Fusion Method)
This protocol is adapted from a study that used PEG 20,000 and poloxamer 188 as carriers.[1][13]
-
Materials: Fexofenadine HCl, Polyethylene glycol (PEG) 20,000 or Poloxamer 188.
-
Procedure:
-
Weigh the required amounts of fexofenadine HCl and the carrier (e.g., in a 1:4 drug-to-carrier ratio).
-
Melt the carrier in a porcelain dish on a hot plate at a temperature just above its melting point (approx. 60-65°C for PEG 20,000 and ~50°C for poloxamer 188).
-
Add the fexofenadine HCl to the molten carrier and stir continuously until a clear, homogenous mixture is obtained.
-
Remove the dish from the hot plate and allow it to cool rapidly in an ice bath to solidify the mixture.
-
Pulverize the solidified mass using a mortar and pestle.
-
Sieve the resulting powder through an appropriate mesh size (e.g., #60) and store it in a desiccator.
-
2. Ex Vivo Intestinal Permeation Study (Everted Gut Sac Technique)
This protocol is based on studies evaluating the effect of formulations on P-gp mediated efflux.[9][10]
-
Animal Model: Male Wistar rats (200-250 g).
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Euthanize the animals by a humane method and isolate the small intestine.
-
Immediately flush the intestinal segments with ice-cold saline.
-
Evert a 5 cm segment of the jejunum over a glass rod.
-
Fill the everted sac with 1 mL of Krebs-Ringer buffer (serosal fluid).
-
Tie both ends of the sac securely.
-
Mount the sac in an organ bath containing the fexofenadine formulation dissolved in Krebs-Ringer buffer (mucosal fluid).
-
Maintain the temperature at 37°C and supply continuous aeration with carbogen (B8564812) (95% O2, 5% CO2).
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), withdraw the serosal fluid and replace it with fresh buffer.
-
Analyze the concentration of fexofenadine in the serosal fluid using a validated HPLC method to determine the amount of drug transported across the intestine.
-
Mandatory Visualizations
References
- 1. Improved Dissolution Rate and Intestinal Absorption of Fexofenadine Hydrochloride by the Preparation of Solid Dispersions: In Vitro and In Situ Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. Fexofenadine in horses: pharmacokinetics, pharmacodynamics and effect of ivermectin pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of the Oral Bioavailability of this compound via Cremophor® El-Based Liquisolid Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OATP and P-glycoprotein transporters mediate the cellular uptake and excretion of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein plays a major role in the efflux of fexofenadine in the small intestine and blood-brain barrier, but only a limited role in its biliary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of multiple efflux transporters in hepatic disposition of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved oral bioavailability of this compound using lipid surfactants: ex vivo, in situ and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. mdpi.com [mdpi.com]
- 17. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimization of Fexofenadine Hydrochloride Oral Suspension Formulation
Welcome to the technical support center for the formulation of fexofenadine (B15129) hydrochloride oral suspensions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting guides to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating a fexofenadine hydrochloride oral suspension?
A1: The main challenges in formulating a this compound oral suspension include:
-
Poor Aqueous Solubility : Fexofenadine HCl is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] Its low solubility can impact dissolution rates and bioavailability.
-
Intense Bitter Taste : The drug has a strong, unpleasant bitter taste, which is a significant hurdle for patient compliance, particularly in pediatric and geriatric populations for whom oral suspensions are most suitable.[3][4]
-
Physical Stability of the Suspension : As a suspension, the formulation is prone to physical instability issues such as sedimentation, caking (particle aggregation), and difficulty in redispersion.[5] Optimizing the rheological properties is critical to ensure dose uniformity.[6][7]
-
Chemical Stability : Fexofenadine HCl can degrade under certain conditions, such as in acidic and alkaline environments, and through oxidation.[8][9][10]
Q2: What are the essential excipients in a this compound oral suspension?
A2: A stable and palatable this compound oral suspension typically contains the following excipients, as exemplified by the commercial Allegra® formulation:[11][12]
-
Suspending Agent : Increases the viscosity of the vehicle to slow down particle sedimentation. Xanthan gum is a common choice.[5][11][12]
-
Wetting Agent : Aids in the dispersion of the hydrophobic drug particles in the aqueous vehicle. Poloxamer 407 is often used.[11][12]
-
Sweeteners and Flavors : Essential for masking the bitter taste of the drug. Sucrose (B13894), xylitol, and various artificial flavors (e.g., raspberry cream) are used.[11][12]
-
pH Buffering Agents : Maintain a stable pH to ensure drug stability and solubility. A phosphate (B84403) buffer system (e.g., sodium phosphate monobasic and dibasic) is common.[11][12]
-
Preservatives : Prevent microbial growth in the aqueous formulation. A combination of propylparaben (B1679720) and butylparaben (B1668127) is often used.[11][12]
-
Vehicle : Purified water is the primary liquid phase.[11][12]
Q3: What methods can be used to mask the bitter taste of this compound?
A3: Several techniques have been successfully employed to mask the taste of fexofenadine HCl:
-
Use of Sweeteners and Flavors : The most straightforward approach is the inclusion of high-intensity sweeteners like sucrose and xylitol, along with appealing flavors.[11][12]
-
Ion Exchange Resins : Fexofenadine HCl, which contains a tertiary amino group, can be complexed with weak cation exchange resins (e.g., Indion 204, Indion 234). The drug-resin complex prevents the drug from dissolving in the mouth, thus masking the taste. The drug is later released in the acidic environment of the stomach.[3]
-
Microencapsulation : Creating matrix microparticles with polymers like ethylcellulose can physically encapsulate the drug, preventing its release in the oral cavity.[4]
-
Complexation with Cyclodextrins : Cyclodextrins can form inclusion complexes with the drug, encapsulating the bitter part of the molecule and improving taste.[13]
Troubleshooting Guides
Issue 1: Poor Suspension Stability (Rapid Sedimentation or Caking)
| Question | Possible Cause | Suggested Solution |
| Why are the drug particles settling too quickly? | The viscosity of the suspension vehicle is too low. | Increase the concentration of the suspending agent (e.g., xanthan gum) to enhance the viscosity and yield stress of the formulation.[5] The rheology should be shear-thinning: high viscosity at rest to suspend particles, and low viscosity during shaking and pouring.[5] |
| My suspension is forming a hard cake at the bottom that is difficult to redisperse. What's wrong? | This is known as "caking" and occurs due to strong particle aggregation. It can be caused by improper wetting of the particles or inappropriate particle size distribution. | 1. Improve Wetting : Ensure adequate concentration of a wetting agent (e.g., Poloxamer 407) to reduce the interfacial tension between the drug particles and the vehicle. 2. Control Particle Size : Use micronized fexofenadine HCl. A controlled particle size distribution can prevent the formation of a compact sediment. A mean particle size in the range of 10µm to 250µm has been suggested.[14] |
| The viscosity of my suspension is too high, making it difficult to pour. | The concentration of the suspending agent is excessive. | Optimize the concentration of the suspending agent. Perform a rheological study to find a balance that ensures good suspension stability without compromising pourability.[7] High viscosity can also negatively impact manufacturing processes.[7] |
Issue 2: Ineffective Taste Masking
| Question | Possible Cause | Suggested Solution |
| The formulation still tastes bitter despite adding sweeteners. | The amount of dissolved fexofenadine in the oral cavity is still high enough to be perceived. Simple sweetening is insufficient for the intense bitterness of the drug. | Implement an advanced taste-masking strategy in addition to sweeteners: 1. Drug-Resin Complexation : Optimize the drug-to-resin ratio and binding process to maximize complexation efficiency.[3] 2. Microencapsulation : Develop polymer-based microparticles to physically block the drug from the taste buds.[4] |
| My taste-masked drug-resin complex is releasing the drug prematurely. | The binding between the drug and the ion exchange resin may be weak, or the pH of the formulation might be facilitating early release. | 1. Select the Right Resin : Use a weak cation exchange resin suitable for the tertiary amino group of fexofenadine.[3] 2. Control Formulation pH : Ensure the pH of the suspension vehicle is neutral to slightly acidic, which favors keeping the complex intact. Release is triggered by the low pH of gastric fluid. |
Issue 3: Dissolution and Stability Problems
| Question | Possible Cause | Suggested Solution |
| The in-vitro dissolution rate of the suspension is too low. | Fexofenadine HCl has low intrinsic solubility. Particle size may be too large, or particles may be agglomerating. | 1. Reduce Particle Size : Use micronized API to increase the surface area available for dissolution. 2. Ensure Proper Wetting : Inadequate wetting can lead to particle agglomeration, reducing the effective surface area. Verify the concentration and effectiveness of your wetting agent. 3. Consider Solubility Enhancers : While it is a suspension, excipients like poloxamers can also help improve the dissolution rate.[15] |
| Assay results show a decrease in fexofenadine content during stability studies. | The drug is undergoing chemical degradation. Fexofenadine is known to be sensitive to acidic, basic, and oxidative conditions.[8][9] | 1. Optimize pH and Buffer System : Maintain the pH of the formulation in a stable range (e.g., buffered between pH 5.80 to 7.00).[16] Use a robust buffer system like sodium phosphate.[11][12] 2. Protect from Oxidation : If oxidative degradation is suspected, consider adding an antioxidant or a chelating agent like edetate disodium.[11][12] 3. Conduct Forced Degradation Studies : Systematically investigate the drug's stability under various stress conditions (acid, base, peroxide, heat, light) to identify the primary degradation pathways and formulate accordingly.[10] |
Data Presentation: Formulation & Solubility
Table 1: Example Composition of Fexofenadine HCl Oral Suspension (based on Allegra®)
| Component | Function | Example Concentration ( g/100 mL) |
| Fexofenadine HCl | Active Pharmaceutical Ingredient | 0.60 |
| Xanthan Gum | Suspending Agent | 0.35[16] |
| Poloxamer 407 | Wetting Agent | 0.05[16] |
| Propylene Glycol | Co-solvent / Preservative | 2.5[16] |
| Sucrose | Sweetener | 10.0 - 20.0[16] |
| Xylitol | Sweetener | 10.0[16] |
| Sodium Phosphate (Monobasic & Dibasic) | Buffering Agents | ~2.0 (to adjust pH)[16] |
| Propylparaben | Preservative | 0.034 - 0.042[16] |
| Butylparaben | Preservative | 0.017 - 0.021[16] |
| Edetate Disodium | Chelating Agent | 0.15[16] |
| Titanium Dioxide | Opacifier | q.s. |
| Flavor (e.g., Raspberry Cream) | Flavoring Agent | q.s. |
| Purified Water | Vehicle | q.s. to 100 mL |
Table 2: pH-Dependent Solubility of this compound
This table summarizes data from a study classifying fexofenadine HCl as a low-solubility drug according to the BCS.[1][17]
| Medium | pH | Dose/Solubility Ratio (mL) | BCS Solubility Classification |
| Hydrochloric Acid Buffer | 2.0 | 326.55 | Low Solubility |
| Acetate (B1210297) Buffer | 4.5 | 2,456.33 | Low Solubility |
| Phosphate Buffer | 6.8 | 1,021.16 | Low Solubility |
| (Note: A Dose/Solubility ratio > 250 mL indicates low solubility) |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
Objective : To determine the equilibrium solubility of fexofenadine HCl in different aqueous media.
-
Prepare the desired buffer solutions (e.g., HCl buffer pH 2.0, acetate buffer pH 4.5, phosphate buffer pH 6.8).
-
Add an excess amount of fexofenadine HCl to a known volume (e.g., 100 mL) of each buffer solution in separate flasks. The amount of drug should be sufficient to ensure a saturated solution.
-
Seal the flasks and place them in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C).
-
Agitate the flasks at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 12-24 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspensions to stand to let undissolved particles settle.
-
Withdraw a sample from the supernatant. Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved drug particles.
-
Dilute the filtered sample appropriately with the corresponding buffer.
-
Quantify the concentration of dissolved fexofenadine HCl using a validated analytical method, such as HPLC-UV.
-
Repeat the process in triplicate for each medium.
Protocol 2: In-Vitro Dissolution Testing for Oral Suspension
Objective : To evaluate the release profile of fexofenadine HCl from the oral suspension formulation.
-
Apparatus : USP Apparatus 2 (Paddle).
-
Dissolution Medium : 900 mL of a suitable medium, often 0.01 M Hydrochloric Acid (pH ~2.0) to simulate gastric fluid.
-
Temperature : Maintain the medium at 37 ± 0.5 °C.
-
Paddle Speed : Set the rotation speed to a low rate, such as 25 or 50 rpm, to avoid particle flotation while ensuring adequate mixing.
-
Sample Introduction : Accurately measure a dose of the suspension (e.g., 5 mL containing 30 mg of fexofenadine HCl). Carefully introduce the sample into the dissolution vessel using a weighted syringe to ensure it sinks to the bottom.
-
Sampling : Withdraw aliquots (e.g., 5 mL) of the dissolution medium at specified time points (e.g., 5, 10, 15, 20, 30, 45, 60 minutes).
-
Medium Replacement : Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis : Filter the samples and analyze the concentration of fexofenadine HCl using a validated HPLC-UV method.
-
Data Calculation : Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volumes.
Visualizations (Graphviz)
References
- 1. scielo.br [scielo.br]
- 2. Formulation and Bioequivalence Evaluation of a Miniaturized this compound Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taste Masked Orodispersible Formulation of this compound Using Ion Exchange Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Ethylcellulose Microparticles for Taste Masking of Fexofenadine [jstage.jst.go.jp]
- 5. books.rsc.org [books.rsc.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Factors Affecting Rheology of a Suspension - Pharmapproach.com [pharmapproach.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of validated stability-indicating chromatographic method for the determination of this compound and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. aphinfo.com [aphinfo.com]
- 14. WO2007017905A1 - Oral pharmaceutical suspension compositions of fexofenadine - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. US8933097B2 - Fexofenadine suspension formulation - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
Preclinical Comparison of Fexofenadine Hydrochloride and Desloratadine
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed preclinical comparison of two prominent second-generation antihistamines, fexofenadine (B15129) hydrochloride and desloratadine (B1670295). The information presented is collated from various scientific publications and aims to offer an objective overview of their pharmacological characteristics to aid in research and development.
Mechanism of Action
Both fexofenadine and desloratadine are selective inverse agonists of the histamine (B1213489) H1 receptor.[1] They bind to the inactive conformation of the H1 receptor, stabilizing it and shifting the equilibrium away from the active state, thereby reducing the downstream effects of histamine signaling.[1] This action helps to alleviate the symptoms associated with allergic reactions, such as sneezing, itching, and rhinorrhea.[2] Unlike first-generation antihistamines, both fexofenadine and desloratadine have a low propensity to cross the blood-brain barrier, resulting in a lower incidence of sedative effects.[3][4]
Histamine H1 Receptor Signaling Pathway
The binding of histamine to its H1 receptor initiates a signaling cascade that leads to the classic symptoms of an allergic response. Fexofenadine and desloratadine act by competitively blocking this initial step.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Deciphering H1 receptor antagonists and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 3. Preclinical pharmacology of desloratadine, a selective and nonsedating histamine H1 receptor antagonist. 2nd communication: lack of central nervous system and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Fexofenadine Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method for the quantification of fexofenadine (B15129) hydrochloride is critical for ensuring product quality and therapeutic efficacy. This guide provides an objective comparison of commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry—supported by experimental data and detailed protocols.
This comparative analysis aims to assist in the selection of the most appropriate analytical method based on specific requirements for accuracy, precision, sensitivity, and throughput. The validation parameters presented are based on guidelines from the International Council for Harmonisation (ICH).
Comparative Analysis of Analytical Methods
The following tables summarize the key performance parameters for HPLC, HPTLC, and UV-Visible Spectrophotometry in the analysis of fexofenadine hydrochloride, based on data from various validation studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the determination of this compound in bulk drug and pharmaceutical dosage forms. Its high resolution and sensitivity make it a preferred method for quality control and stability studies.
| Validation Parameter | Reported Values |
| Linearity Range | 0.1 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (%RSD) | < 2.0%[1] |
| Limit of Detection (LOD) | 3.5 µg/mL |
| Limit of Quantitation (LOQ) | 10.1 µg/mL |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and higher-throughput alternative to HPLC for the quantification of this compound. It is particularly useful for routine analysis of multiple samples.
| Validation Parameter | Reported Values |
| Linearity Range | 100 - 9000 ng/spot |
| Correlation Coefficient (r²) | 0.9988 - 0.9998[2] |
| Accuracy (% Recovery) | 98.52% - 100.82%[2][3] |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 37 - 100.6 ng/spot[2] |
| Limit of Quantitation (LOQ) | 112 - 304.9 ng/spot[2] |
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a simple, cost-effective, and rapid method for the determination of this compound. It is suitable for routine quality control where high sensitivity is not a primary requirement.
| Validation Parameter | Reported Values |
| Linearity Range | 8.0 - 60 µg/mL[4][5] |
| Correlation Coefficient (r²) | > 0.999[4][5] |
| Accuracy (% Recovery) | 99.55% - 100.51%[5][6][7] |
| Precision (%RSD) | < 2.0%[5] |
| Limit of Detection (LOD) | 0.10 - 0.62 µg/mL[4][5] |
| Limit of Quantitation (LOQ) | 0.29 - 1.88 µg/mL[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of validated methods reported in the scientific literature.
HPLC Method Protocol
A common RP-HPLC method for the analysis of this compound involves the following steps:
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm) is used.[8]
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol) is used. The pH of the buffer is typically adjusted to the acidic range.[8][9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection Wavelength: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, commonly around 220 nm or 260 nm.[9]
-
Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).[8] This stock solution is then serially diluted with the mobile phase to prepare working standard solutions of known concentrations.
-
Sample Preparation: For tablet dosage forms, a number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a known amount of this compound is accurately weighed, dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered.
-
Injection Volume: A fixed volume (e.g., 20 µL) of the standard and sample solutions is injected into the chromatograph.[8]
-
Quantification: The peak area of this compound in the sample chromatogram is compared with the peak areas of the standard solutions to determine the concentration.
HPTLC Method Protocol
A typical HPTLC method for the quantification of this compound is as follows:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates (20 x 10 cm) are commonly used as the stationary phase.
-
Mobile Phase: A mixture of organic solvents is used as the mobile phase. An example of a mobile phase is hexane: ethyl acetate: propanol (B110389) in a specific ratio (e.g., 2:5:3, v/v/v).
-
Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands of a specific width using a suitable applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase vapor up to a certain distance.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at the wavelength of maximum absorbance for this compound (e.g., 230 nm).
-
Quantification: The peak area of the this compound spot from the sample is compared to the peak areas of the standard spots for quantification.
UV-Visible Spectrophotometry Method Protocol
A straightforward UV-Visible spectrophotometric method for this compound analysis includes these steps:
-
Solvent: A suitable solvent in which this compound is freely soluble and shows good absorbance is selected. Ethanol is a commonly used solvent.[4][5]
-
Determination of λmax: A dilute solution of this compound is scanned in the UV-Visible range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 220 nm.[5]
-
Standard Solution Preparation: A stock solution of this compound is prepared in the chosen solvent. From this stock solution, a series of standard solutions with different concentrations are prepared.[4]
-
Sample Preparation: For tablets, a powdered sample equivalent to a known amount of this compound is weighed, dissolved in the solvent, and the solution is filtered. The filtrate is then diluted to a suitable concentration.[4]
-
Absorbance Measurement: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank.
-
Quantification: A calibration curve is prepared by plotting the absorbance of the standard solutions versus their concentrations. The concentration of this compound in the sample solution is then determined from the calibration curve.
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the experimental protocols for each analytical method.
Figure 1: HPLC Experimental Workflow
Figure 2: HPTLC Experimental Workflow
Figure 3: UV-Vis Spectrophotometry Workflow
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. turkjps.org [turkjps.org]
- 8. Development of validated stability-indicating chromatographic method for the determination of this compound and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
A Comparative Analysis of Fexofenadine Enantiomer Activity for Researchers
Fexofenadine (B15129), a widely used second-generation antihistamine, is administered as a racemic mixture of its two enantiomers: (R)-fexofenadine and (S)-fexofenadine. While clinically considered to have equivalent therapeutic effects, a deeper dive into their pharmacodynamic and pharmacokinetic profiles reveals subtle yet significant differences. This guide provides a comparative study of fexofenadine enantiomers, offering researchers, scientists, and drug development professionals a detailed examination supported by experimental data and methodologies.
Pharmacodynamic Activity: A Tale of Apparent Equivalence
While fexofenadine is known to be a potent and selective histamine (B1213489) H1 receptor antagonist, specific in vitro data directly comparing the binding affinity and functional inhibition of the individual (R)- and (S)-enantiomers is not extensively reported in publicly available literature. However, the consensus in the scientific community, based on clinical observations and the properties of the racemic mixture, is that both enantiomers possess approximately equivalent antihistaminic activity.[1]
For the racemic mixture, the following pharmacodynamic values have been established:
| Parameter | Value | Assay System |
| Ki (inhibition constant) | 10 nM | Radioligand binding assay with cloned human histamine H1 receptors.[2] |
| IC50 (half maximal inhibitory concentration) | 246 nM | Functional assay measuring inhibition of histamine-induced effects.[3] |
These values indicate a high affinity of fexofenadine for the H1 receptor, underlying its efficacy in alleviating allergy symptoms. The primary mechanism of action involves the blockade of the H1 receptor, which is a G-protein coupled receptor (GPCR). Histamine binding to the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in the allergic inflammatory cascade. Fexofenadine, by acting as an inverse agonist, stabilizes the inactive conformation of the H1 receptor, thereby preventing this signaling cascade.
Histamine H1 Receptor Signaling Pathway
Figure 1. Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of fexofenadine.
Pharmacokinetic Profile: A Clear Stereoselectivity
In contrast to their pharmacodynamic similarities, the enantiomers of fexofenadine exhibit distinct pharmacokinetic profiles. Consistently, studies have shown that the plasma concentrations of (R)-fexofenadine are approximately 1.5-fold higher than those of the (S)-enantiomer following oral administration of the racemic mixture.[4][5] This difference is primarily attributed to stereoselective interactions with drug transporters, namely P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs).
| Pharmacokinetic Parameter | (R)-Fexofenadine | (S)-Fexofenadine | Key Transporter Involvement |
| Plasma Concentration | Higher | Lower | P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs) |
| P-gp Efflux | Lower affinity | Higher affinity (greater efflux) | P-gp acts as an efflux pump, reducing intracellular drug concentration. |
| OATP2B1 Uptake | Greater uptake | Lower uptake | OATP2B1 facilitates the absorption of fexofenadine from the gut.[4] |
The higher affinity of P-gp for (S)-fexofenadine results in a more significant efflux of this enantiomer from enterocytes back into the intestinal lumen, leading to its lower systemic bioavailability. Conversely, (R)-fexofenadine is a better substrate for the uptake transporter OATP2B1, contributing to its higher plasma concentrations.[4]
The stereoselective nature of these transport mechanisms is further highlighted in drug-drug interaction studies. Co-administration of P-gp inhibitors, such as verapamil (B1683045), leads to a more pronounced increase in the plasma concentrations of (S)-fexofenadine compared to the (R)-enantiomer.[5]
Experimental Workflow for Pharmacokinetic Analysis
Figure 2. A typical experimental workflow for the pharmacokinetic analysis of fexofenadine enantiomers.
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of the fexofenadine enantiomers to the histamine H1 receptor.
Objective: To quantify the affinity of (R)- and (S)-fexofenadine for the histamine H1 receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human histamine H1 receptor.
-
Radioligand: [3H]-mepyramine.
-
Non-specific binding control: Mianserin (10 µM).
-
Test compounds: (R)-fexofenadine and (S)-fexofenadine at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the H1 receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the binding buffer.
-
Binding Reaction: In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of [3H]-mepyramine and varying concentrations of the test compound (either (R)- or (S)-fexofenadine).
-
Incubation: Incubate the plates at 25°C for 4 hours with gentle agitation to reach equilibrium.[6]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for each enantiomer from the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vitro Histamine H1 Receptor Functional Calcium Flux Assay
This assay measures the ability of the fexofenadine enantiomers to inhibit histamine-induced intracellular calcium mobilization.
Objective: To determine the functional inhibitory potency (IC50) of (R)- and (S)-fexofenadine.
Materials:
-
HEK293 cells expressing the human histamine H1 receptor.
-
Histamine (agonist).
-
Test compounds: (R)-fexofenadine and (S)-fexofenadine at various concentrations.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the HEK293-H1R cells in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye solution in the assay buffer for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells with the assay buffer and then add varying concentrations of the test compound (either (R)- or (S)-fexofenadine). Incubate for a specified period.
-
Histamine Stimulation: Place the plate in a fluorescence microplate reader and add a pre-determined concentration of histamine to all wells to stimulate the H1 receptor.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Determine the IC50 value for each enantiomer by plotting the inhibition of the histamine-induced calcium response against the concentration of the fexofenadine enantiomer.
Conclusion
The enantiomers of fexofenadine, while considered clinically interchangeable, present a fascinating case of stereoselectivity in their pharmacokinetic profiles. The differential interaction with P-gp and OATP transporters leads to significantly higher plasma concentrations of (R)-fexofenadine. Although direct comparative in vitro pharmacodynamic data for the individual enantiomers is not widely published, the established clinical efficacy of the racemate suggests that both enantiomers contribute to the overall therapeutic effect. For researchers in drug development, understanding these stereoselective processes is crucial for optimizing drug delivery and minimizing potential drug-drug interactions. Further studies elucidating the precise in vitro potencies of the individual enantiomers would provide a more complete picture and could inform the development of future antihistamines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleck.co.jp [selleck.co.jp]
- 4. An update on the clinical pharmacokinetics of fexofenadine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective disposition of fexofenadine with the P-glycoprotein inhibitor verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating Fexofenadine Hydrochloride's Journey: A Comparative Guide to In Vitro and In Vivo Pharmacokinetic Correlation
For researchers, scientists, and drug development professionals, establishing a meaningful in vitro and in vivo correlation (IVIVC) is a critical step in pharmaceutical development. This guide provides a comparative analysis of the pharmacokinetic profiles of Fexofenadine (B15129) Hydrochloride, focusing on the interplay between its in vitro dissolution characteristics and in vivo bioavailability. By presenting key experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the factors influencing the absorption of this widely used antihistamine.
Fexofenadine hydrochloride's oral bioavailability is reported to be approximately 33% to 35%.[1][2][3] Its absorption is complex, being influenced by its solubility, permeability, and the action of efflux transporters like P-glycoprotein.[2][3][4] The Biopharmaceutics Classification System (BCS) classification of fexofenadine has been debated, with studies suggesting it falls into Class III (high solubility, low permeability) or Class IV (low solubility, low permeability), which underscores the challenges in predicting its in vivo performance from in vitro data alone.[1][5][6][7]
This guide will delve into various formulation strategies that have been employed to enhance the dissolution and subsequent absorption of fexofenadine, presenting a side-by-side comparison of their in vitro release profiles and the resulting in vivo pharmacokinetic parameters.
Comparative In Vitro Dissolution Data
The dissolution rate of a drug is often the rate-limiting step for its absorption. Various studies have explored different formulations to improve the in vitro dissolution of this compound. The following table summarizes the dissolution profiles of several enhanced formulations compared to the pure drug or conventional tablets.
| Formulation Type | Dissolution Medium | Time (minutes) | % Drug Dissolved (Formulation) | % Drug Dissolved (Control/Pure Drug) | Reference |
| Solid Dispersion (1:4 drug-to-poloxamer 188 ratio) | Water | < 15 | > 50% | < 50% (at 120 min) | [8][9] |
| Solid Dispersion (Solvent Evaporation) | 0.001 N HCl | 10 | > 85% | 56.23% | [10] |
| Solid Dispersion (Solvent Evaporation) | 0.001 N HCl | 30 | 96.91% | 71.24% | [10] |
| Liquisolid Tablet (LST-18) | Water | 5 | ~100% | - | [11] |
| Nanostructured Lipid Carrier (F6) | pH 1.2 HCl, then pH 6.8 phosphate (B84403) buffer | 1440 (24 hrs) | Biphasic release (burst then sustained) | - | |
| Lipid Surfactant Dispersion (TPGS 1:4 ratio) | Water | - | Improved dissolution rate | - | [4][12] |
Comparative In Vivo Pharmacokinetic Data
The ultimate goal of formulation development is to improve the in vivo performance of a drug. The following table presents a comparison of key pharmacokinetic parameters of this compound from various formulations in different preclinical and clinical studies.
| Formulation Type | Test Subject | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Liquisolid Tablet (LST-18) | Healthy Humans | - | 2.16 | - | 62% | [11] |
| Oral Solution (Mechanochemical Treatment) | Rabbits | - | - | 1423.7 ± 156.8 | 159.5% (vs. tablet) | [2] |
| Solid Dispersion (Spray Drying, F1) | - | - | - | - | 6-fold (vs. pure drug) | |
| Lipid Surfactant Dispersion (TPGS 1:4) | Rats | Enhanced | - | Enhanced | - | [12] |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting the presented data.
In Vitro Dissolution Studies
-
Solid Dispersion (Solvent Evaporation): Dissolution was performed using a USP 6-station Tablet Dissolution Test Machine (XXII) with the paddle method at 50 rpm. The dissolution medium was 900 ml of 0.001 N HCl maintained at 37 ± 0.5°C. Samples were withdrawn at 10 and 30 minutes, filtered, and analyzed spectrophotometrically at 220 nm.[10]
-
Nanostructured Lipid Carriers: Drug release studies were conducted using a dialysis method. The release was monitored for 2 hours in 0.1 N HCl (pH 1.2) followed by 22 hours in pH 6.8 phosphate buffer. A dialysis membrane with a molecular weight cutoff of 12,000-14,000 Da was used.
In Vivo Pharmacokinetic Studies
-
Liquisolid Tablets in Humans: A study was conducted on six healthy male volunteers to compare the pharmacokinetics of the optimized liquisolid tablet (LST-18, 60 mg dose) with a reference marketed product (Allegra® tablets, 60 mg). Blood samples were collected at predetermined time intervals, and plasma concentrations of fexofenadine were determined using a validated HPLC method.[11]
-
Oral Solution in Rabbits: An in vivo study was conducted in six rabbits in a crossover design to evaluate the bioavailability of a novel oral solution of this compound. The fexofenadine concentration in plasma was determined by an HPLC-UV method at a wavelength of 210 nm.[2]
-
Lipid Surfactant Dispersions in Rats: In vivo pharmacokinetic studies were conducted in male Wistar rats to compare the absorption from prepared dispersions with that of the pure drug.[4]
Visualizing the IVIVC Workflow
The relationship between in vitro dissolution and in vivo absorption is a cornerstone of pharmaceutical development. The following diagram illustrates a typical workflow for establishing an in vitro-in vivo correlation.
Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).
Signaling Pathways in Fexofenadine Absorption
The absorption of fexofenadine is not a simple passive diffusion process. It is significantly influenced by membrane transporters, particularly the efflux transporter P-glycoprotein (P-gp).
Caption: Simplified diagram of fexofenadine absorption and efflux.
References
- 1. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cubosomes for Enhancing Intestinal Absorption of this compound: In situ and in vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved oral bioavailability of this compound using lipid surfactants: ex vivo, in situ and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Improved Dissolution Rate and Intestinal Absorption of this compound by the Preparation of Solid Dispersions: In Vitro and In Situ Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scihub.org [scihub.org]
- 11. Enhancement of the Oral Bioavailability of this compound via Cremophor® El-Based Liquisolid Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Fexofenadine Hydrochloride and Cetirizine on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two prominent second-generation antihistamines, fexofenadine (B15129) hydrochloride and cetirizine (B192768), on cytokine release. Beyond their primary histamine (B1213489) H1 receptor antagonist activity, both drugs exhibit distinct immunomodulatory properties that influence the allergic inflammatory cascade. This analysis is supported by experimental data from in vitro and in vivo studies, detailing their impact on various pro-inflammatory and immunoregulatory cytokines.
Quantitative Analysis of Cytokine Modulation
The following tables summarize the quantitative effects of fexofenadine and cetirizine on the release of various cytokines as reported in scientific literature.
Table 1: Effect of Fexofenadine Hydrochloride on Cytokine Release
| Cytokine/Mediator | Cell/Model System | Stimulus | Fexofenadine Concentration | Observed Effect | Citation |
| IL-8, GM-CSF, sICAM-1 | Human Nasal Epithelial Cells (HNEC) | Eosinophils + Opsonized Latex Beads | 10⁻⁹ to 10⁻³ mol/L | Significant attenuation of eosinophil-induced release. | [1] |
| TNF-α | Preclinical Animal Model (TNF transgenic mice) | Spontaneous | Not specified | Inhibition of TNF-α activity in vivo. | [2] |
| IL-1β, IL-6 | Preclinical Animal Model (Collagen-Induced Arthritis) | Collagen | Not specified | Significant decrease in serum levels. | [2] |
| IFN-γ | Isolated Peripheral Blood T-cells | IL-12 | Not specified | Significant suppression of production. | [3][4] |
| IL-5 | Isolated Peripheral Blood T-cells | IL-4 | Not specified | Downregulation of production. | [3][4] |
| Various | Not specified | Not specified | Not specified | Decreased levels of ICAM-1, ELAM-1, VCAM-1, RANTES, I-TAC, MDC, TARC, MMP-2, MMP-9, tryptase. | [5] |
Table 2: Effect of Cetirizine on Cytokine Release
| Cytokine/Mediator | Cell/Model System | Stimulus | Cetirizine Concentration | Observed Effect | Citation |
| IL-4 | Children with perennial allergic rhinitis | Natural allergen exposure | Not specified | Significant decrease in nasal lavage fluid. | [6][7] |
| IL-8 | Children with perennial allergic rhinitis | Natural allergen exposure | Not specified | Significant decrease in nasal lavage fluid. | [6][7] |
| IFN-γ | Children with allergic rhinitis | House Dust Mite (HDM) allergen (ex vivo) | Not specified | Significant increase in production from PBMCs. | [8] |
| IL-10 | Children with allergic rhinitis | House Dust Mite (HDM) allergen (ex vivo) | Not specified | Augmentation in production from PBMCs. | [8] |
| GM-CSF | A549 Human Airway Epithelial Cells | IL-1β | 5 and 10 µM | Significant suppression of secretion. | [9] |
| IL-8 | A549 Human Airway Epithelial Cells | IL-1β | 10 µM | Significant suppression of secretion. | [9] |
| IFN-γ | Isolated Peripheral Blood T-cells | IL-12 | Not specified | Significant suppression of production. | [3][4] |
| IL-5 | Isolated Peripheral Blood T-cells | IL-4 | Not specified | No significant downregulation of production observed in one study. | [3][4] |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the literature to evaluate the effects of fexofenadine and cetirizine on cytokine release.
In Vitro Study of Cytokine Release from Human Nasal Epithelial Cells (HNEC)
-
Cell Culture: Primary HNECs were obtained from nasal biopsy specimens of patients with seasonal allergic rhinitis. The cells were cultured to confluence.
-
Co-culture and Stimulation: Eosinophils, isolated from peripheral blood, were activated with opsonized latex beads and co-cultured with the HNECs.
-
Drug Treatment: Fexofenadine was added to the co-culture at varying concentrations (e.g., 10⁻⁹ to 10⁻³ mol/L).
-
Cytokine Measurement: After a specified incubation period, the culture supernatant was collected. The concentrations of cytokines such as IL-8, GM-CSF, and soluble ICAM-1 (sICAM-1) were quantified using enzyme-linked immunosorbent assay (ELISA).[1]
Ex Vivo Analysis of Cytokine Production from Peripheral Blood Mononuclear Cells (PBMCs)
-
Patient Cohort: Children with allergic rhinitis sensitized to a specific allergen (e.g., house dust mite) were recruited.
-
Treatment Regimen: Patients were treated with cetirizine or a placebo for a defined period (e.g., four weeks).
-
Sample Collection: Blood samples were drawn before treatment, at the end of the treatment period, and after a washout period.
-
Cell Isolation and Culture: PBMCs were isolated from the blood samples.
-
Stimulation: The isolated PBMCs were cultured in the presence or absence of the specific allergen (e.g., HDM).
-
Cytokine Analysis: The levels of cytokines such as IFN-γ, IL-10, and IL-4 in the cell culture supernatants were measured by ELISA.[8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow.
Caption: Allergic inflammatory signaling cascade with points of intervention for fexofenadine and cetirizine.
Caption: A generalized experimental workflow for in vitro analysis of antihistamine effects on cytokine release.
Discussion and Conclusion
Both fexofenadine and cetirizine demonstrate anti-inflammatory effects that extend beyond their H1 receptor antagonism by modulating cytokine release.
Fexofenadine appears to have a broad inhibitory effect on a range of pro-inflammatory cytokines and mediators, including those directly involved in eosinophilic inflammation and T-cell signaling.[1][5][10] Studies in animal models of inflammatory arthritis also suggest its potential to reduce systemic inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2] Its ability to downregulate both Th1 (IFN-γ) and Th2 (IL-5) associated cytokines suggests a comprehensive immunomodulatory profile.[3][4]
Cetirizine also shows significant anti-inflammatory properties. It has been shown to reduce the levels of key allergic inflammation cytokines IL-4 and IL-8 in clinical settings.[6][7] Furthermore, cetirizine may play a role in shifting the immune response from a Th2 to a more balanced or Th1-dominant profile by increasing the production of IFN-γ and the regulatory cytokine IL-10.[8] However, one in vitro study did not find a significant effect of cetirizine on IL-5 production.[3] Like fexofenadine, it can also suppress the release of GM-CSF and IL-8 from epithelial cells.[9]
In direct comparison, both drugs effectively suppress IFN-γ production.[3][4] However, fexofenadine was shown to inhibit IL-5 production where cetirizine did not in the same study, indicating potential differences in their specific mechanisms of action on T-cell cytokine profiles.[3][4]
References
- 1. Effect of fexofenadine on eosinophil-induced changes in epithelial permeability and cytokine release from nasal epithelial cells of patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fexofenadine inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cytokine-induced expression of T-cell cytokines by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in the treatment of allergic disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cetirizine reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of cetirizine on IFN-gamma and IL-10 production in children with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of cetirizine and levocetirizine on two cytokines secre...: Ingenta Connect [ingentaconnect.com]
- 10. Evaluating the Anti-nociceptive and Anti-inflammatory Effects of Ketotifen and Fexofenadine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating HPTLC Methods for Fexofenadine Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of validated stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) methods for the analysis of fexofenadine (B15129). This document outlines detailed experimental protocols, presents comparative data on method validation parameters, and visualizes the experimental workflow and degradation pathways to support robust analytical method development and validation.
Fexofenadine, a second-generation antihistamine, is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Ensuring its stability in pharmaceutical formulations is critical for safety and efficacy. Stability-indicating analytical methods are essential to separate the intact drug from its degradation products, which may form under various stress conditions. HPTLC has emerged as a simple, rapid, and cost-effective technique for this purpose.
Experimental Protocols
The successful validation of a stability-indicating HPTLC method relies on a well-defined experimental protocol. Below are the key methodologies cited in the literature for the analysis of fexofenadine.
Chromatographic Conditions
A pivotal aspect of the HPTLC method is the selection of the stationary and mobile phases to achieve optimal separation.
-
Stationary Phase: Pre-coated silica (B1680970) gel aluminum plates 60 F254 are consistently reported as the stationary phase of choice, typically with a thickness of 250 µm.[1][2][3]
-
Mobile Phase: A variety of solvent systems have been successfully employed. A common composition includes a mixture of toluene, ethyl acetate, methanol, and ammonia (B1221849) (30%) in the ratio of (0.5: 7: 3: 0.6 v/v/v/v).[1][3] Another study utilized a mobile phase of hexane: ethyl acetate: propanol (B110389) (2: 5: 3, v/v/v).[4] For the simultaneous estimation with montelukast, a mobile phase of ethyl acetate: methanol: ammonia (30%) (7: 3: 0.5, v/v/v/v) has been reported.[2]
-
Densitometric Analysis: Quantification is typically performed in absorbance mode. The detection wavelength is a critical parameter, with 220 nm and 230 nm being commonly used.[1][3][4]
Forced Degradation Studies
To establish the stability-indicating nature of the HPTLC method, fexofenadine is subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies are crucial to demonstrate that the method can effectively separate the drug from its degradation products.
The common stress conditions applied to fexofenadine include:
-
Acid Hydrolysis: The drug is treated with an acidic solution (e.g., 0.1N HCl) and heated.[5]
-
Alkali Hydrolysis: The drug is exposed to a basic solution (e.g., 0.1N NaOH) and heated.[5]
-
Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 30% H2O2), and heated.[5]
-
Thermal Degradation: The drug is subjected to dry heat in a hot air oven (e.g., at 105°C).[5]
-
Photodegradation: The drug is exposed to sunlight or UV radiation.[1][3][5]
Studies have shown that fexofenadine degrades under acidic, alkaline, oxidative, and dry heat conditions, while it is found to be relatively stable under photolytic conditions.[1][3] The developed HPTLC methods were able to effectively separate the degradation products from the parent drug.[1][3]
Method Validation Parameters: A Comparative Summary
The validation of an analytical method is essential to ensure its accuracy, precision, and reliability. The following tables summarize the key validation parameters for different stability-indicating HPTLC methods for fexofenadine.
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Toluene: Ethyl Acetate: Methanol: Ammonia (30%) (0.5: 7: 3: 0.6 v/v/v/v)[1][3] | Hexane: Ethyl Acetate: Propanol (2: 5: 3, v/v/v)[4] | Ethyl Acetate: Methanol: Ammonia (30%) (7: 3: 0.5, v/v/v/v)[2] |
| Detection Wavelength | 220 nm[1][3] | 230 nm[4] | 215 nm[2] |
| Rf Value of Fexofenadine | 0.27 ± 0.02[1][3] | 0.31 ± 0.01[4] | 0.24 ± 0.01[2] |
| Linearity Range (ng/spot) | Not Specified | 1200 - 6000[4] | 1800 - 9000[2] |
| Correlation Coefficient (r²) | Not Specified | 0.9996[4] | 0.9988[2] |
| LOD (ng/spot) | Not Specified | 393[4] | 100.61[2] |
| LOQ (ng/spot) | Not Specified | 1193[4] | 304.87[2] |
Visualizing the Process
To further clarify the experimental workflow and the degradation behavior of fexofenadine, the following diagrams are provided.
References
- 1. Stability indicating thin-layer chromatographic determination of fexofenadine hydrochloride as bulk drug: Application to forced degradation study | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. imedpub.com [imedpub.com]
- 4. rjptonline.org [rjptonline.org]
- 5. actapharmsci.com [actapharmsci.com]
A Comparative Analysis of Fexofenadine Hydrochloride Polymorphs for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, stability, and analytical characterization of the known polymorphic forms of fexofenadine (B15129) hydrochloride.
Fexofenadine hydrochloride, a widely used second-generation antihistamine, is known to exist in multiple polymorphic forms. The specific solid-state form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, stability, and dissolution rate, which in turn can affect its bioavailability and therapeutic efficacy.[1] This guide provides a comparative analysis of the most reported polymorphs of this compound, presenting key experimental data to aid researchers, scientists, and drug development professionals in understanding and controlling the polymorphic landscape of this important API.
Physicochemical Characterization of this compound Polymorphs
The different crystalline forms of this compound have been characterized using a variety of analytical techniques, with Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) Spectroscopy being the most common. The anhydrous Form I and the hydrated Form II are the most extensively studied polymorphs.[2]
Table 1: Comparative Physicochemical Data of this compound Polymorphs
| Polymorph | Description | Melting Point (°C) | Enthalpy of Fusion (J/g) | Key PXRD Peaks (2θ) | Water Content (%) |
| Form I | Anhydrous | 198.3[2] | 72.0[2] | 5.9, 7.5, 12.1, 14.2, 15.0, 17.9, 18.3, 20.0[2] | Anhydrous[3] |
| Form II | Hydrate | Dehydration ~100°C, Endotherm at 132°C[2] | - | 7.7, 11.2, 13.7, 16.9, 18.1, 19.8, 21.1[2] | ~3.5 (Monohydrate)[2] |
| Form A1 | Anhydrous | Exhibits a sharp endotherm | - | Distinct from B1 and C1 | - |
| Form B1 | - | Exhibits a sharp endotherm | - | Distinct from A1 and C1 | - |
| Form C1 | - | Exhibits a sharp endotherm | - | Distinct from A1 and B1 | - |
| Form B | Monohydrate | Three endothermic peaks: ~80.27, ~109.27, and ~149.14 | - | 4.4, 4.7, 5.2, 7.9, 10.1, 23.6 | Monohydrate |
| Form C | Acetonitrile monosolvate | - | - | - | Acetonitrile solvate[3] |
| Form φ | Hydrate | - | - | 4.9, 9.9, 13.6, 15.8, 16.7, 18.1, 18.6, 19.9[4] | 3.2 - 3.4[4] |
Note: Data for Forms A1, B1, and C1 are based on qualitative descriptions from the literature, as specific quantitative values were not consistently provided across sources. The relationship between these forms and Forms I and II has not been definitively established in the reviewed literature.
Polymorphic Transformation and Stability
A critical aspect of this compound polymorphism is the potential for phase transformation, particularly during manufacturing processes like wet granulation. The anhydrous Form I is the commercially used form; however, it can convert to the hydrated Form II in the presence of water.[2] This transformation can impact the physical properties of the granules, such as flowability and density, and may alter the drug release characteristics.[2] Studies have shown that Form II is stable under conditions of high humidity and temperature (60°C and 92.5% RH) for at least 30 days, indicating that once formed, it does not readily revert.[2]
Forced degradation studies on this compound (polymorphic form not specified) have shown it to be susceptible to degradation under acidic, basic, and oxidative stress, while being relatively stable to thermal and photolytic degradation.[5][6]
Solubility and Bioavailability
While it is well-established that polymorphism can significantly impact the solubility and bioavailability of a drug, specific comparative studies providing quantitative data for the different polymorphs of this compound are not extensively available in the reviewed literature. This compound is generally considered to have low solubility.[7][8] The bioavailability of this compound is reported to be around 33%, and its absorption is known to be influenced by food and certain fruit juices.[9] It is plausible that different polymorphs exhibit varying dissolution rates, which could lead to differences in their pharmacokinetic profiles. For instance, one study noted that the presence of a less soluble polymorph in a formulation can negatively impact the desired therapeutic effect.[2] However, direct comparative pharmacokinetic data (Cmax, Tmax, AUC) for individual polymorphs is lacking.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of polymorphic forms. Below are summaries of typical experimental protocols for the key analytical techniques.
Powder X-ray Diffraction (PXRD)
-
Objective: To identify the crystalline phase and differentiate between polymorphs based on their unique diffraction patterns.
-
Instrumentation: A powder X-ray diffractometer with CuKα radiation is commonly used.
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
-
Typical Instrument Settings:
-
Radiation: CuKα (λ = 1.5406 Å)
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range: Typically 2θ from 3° to 40°
-
Scan Speed: e.g., 2°/min
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine melting points, transition temperatures, and enthalpies of fusion, which are characteristic for each polymorph.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A few milligrams (typically 2-5 mg) of the sample are accurately weighed into an aluminum pan and hermetically sealed.
-
Typical Instrument Settings:
-
Heating Rate: A standard rate is 10°C/min.
-
Temperature Range: e.g., 30°C to 250°C.
-
Purge Gas: Nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify functional groups and obtain a characteristic vibrational spectrum for each polymorph.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Finely grind 1-2 mg of the this compound sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then compressed into a thin, transparent pellet using a hydraulic press.[10]
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the powdered sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.[10]
-
-
Data Collection: Spectra are typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid Form and Phase Transformation Properties of this compound during Wet Granulation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. US20130059886A1 - Polymorphic form of this compound, intermediates and process for its preparation - Google Patents [patents.google.com]
- 5. banglajol.info [banglajol.info]
- 6. Development of validated stability-indicating chromatographic method for the determination of this compound and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.ijresm.com [journal.ijresm.com]
- 8. Formulation and Bioequivalence Evaluation of a Miniaturized this compound Tablet | MDPI [mdpi.com]
- 9. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
Inter-laboratory Validation of Fexofenadine Hydrochloride Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of fexofenadine (B15129) hydrochloride in pharmaceutical formulations. While a formal inter-laboratory validation study assessing the reproducibility of these methods across different facilities could not be identified in the public domain, this document summarizes the performance of commonly employed techniques—High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry (UV-Vis), and High-Performance Thin-Layer Chromatography (HPTLC)—based on extensive single-laboratory validation data. The presented data offers insights into the accuracy, precision, and sensitivity of each method, aiding researchers in selecting the most appropriate assay for their specific needs.
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance of HPLC, UV-Vis, and HPTLC methods for the assay of fexofenadine hydrochloride, as reported in various validation studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of this compound due to its high resolution and sensitivity.
| Parameter | Reported Values | References |
| Linearity Range | 0.1 - 50 µg/mL | [1] |
| 0.02 - 200 µg/mL | ||
| 10 - 60 µg/mL | [2] | |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Accuracy (% Recovery) | 98.4% - 102% | [1] |
| 99.45% - 100.52% | [2] | |
| Precision (% RSD) | < 2.0% | [1] |
| Intra-day | 0.1% - 19.6% | [3] |
| Inter-day | < 10% | [3] |
| Limit of Detection (LOD) | 0.02 µg/mL | [1] |
| 1.50 µg/mL | [2] | |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | [1] |
| 4.50 µg/mL | [2] |
UV-Visible Spectrophotometry (UV-Vis)
UV-Vis spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound.
| Parameter | Reported Values | References |
| Linearity Range | 10 - 60 µg/mL | [4] |
| 50 - 300 µg/mL | ||
| Correlation Coefficient (r²) | 0.998 - 0.999 | [4] |
| Accuracy (% Recovery) | 99.9% - 100.1% | [4] |
| Precision (% RSD) | ||
| Intra-day | 0.7824% - 1.324% | [4] |
| Inter-day | 0.7015% - 1.365% | [4] |
| Limit of Detection (LOD) | 0.62 - 0.68 µg/mL | [4] |
| Limit of Quantitation (LOQ) | 1.88 - 2.06 µg/mL | [4] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC provides a high-throughput method for the simultaneous analysis of multiple samples.
| Parameter | Reported Values |
| Linearity Range | 200 - 1000 ng/spot |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.5% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~30 ng/spot |
| Limit of Quantitation (LOQ) | ~100 ng/spot |
Experimental Protocols
The following are representative experimental protocols for each analytical technique, compiled from the cited literature.
HPLC Method
-
Mobile Phase: A mixture of buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) in various ratios.[1][5]
-
Column: Typically a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Flow Rate: Commonly 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength between 215 nm and 220 nm.[1][5]
-
Sample Preparation: this compound is extracted from the dosage form using a suitable solvent, typically the mobile phase, followed by filtration.
UV-Visible Spectrophotometric Method
-
Solvent: Ethanol or a mixture of methanol (B129727) and water is commonly used as the solvent.[4]
-
Wavelength: The absorbance is measured at the wavelength of maximum absorbance (λmax), which is typically around 220 nm or 415 nm after derivatization.[4]
-
Standard Curve: A standard curve is prepared by measuring the absorbance of a series of solutions with known concentrations of this compound.
-
Sample Preparation: The sample is dissolved in the chosen solvent, and the absorbance is measured. The concentration is then determined from the standard curve.
HPTLC Method
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates.
-
Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, methanol, and ammonia.
-
Application: Samples and standards are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a chromatographic chamber with the mobile phase.
-
Detection: The plate is scanned densitometrically at a specific wavelength (e.g., 220 nm).
-
Quantification: The peak areas of the sample and standard are compared to determine the concentration.
Visualizing the Validation Workflow
The following diagram illustrates a general workflow for the validation of an analytical method, which would be a foundational part of an inter-laboratory study.
Caption: General workflow for analytical method validation, including inter-laboratory study.
Conclusion
Based on the available single-laboratory validation data, HPLC, UV-Vis, and HPTLC are all capable of providing accurate and precise results for the assay of this compound. HPLC generally offers the highest sensitivity and is suitable for detecting impurities. UV-Vis spectrophotometry provides a simple and rapid method for routine quality control. HPTLC is advantageous for high-throughput screening.
The absence of a formal inter-laboratory validation study highlights an opportunity for future research. A collaborative study would be invaluable in establishing the reproducibility of these methods and would provide a more complete picture of their performance characteristics, ultimately leading to more robust and universally applicable analytical protocols for this compound.
References
- 1. Development of validated stability-indicating chromatographic method for the determination of this compound and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. saspublishers.com [saspublishers.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to the Analytical Performance of UV Spectrophotometry versus HPLC for Fexofenadine Quantification
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Fexofenadine (B15129) hydrochloride, a widely used second-generation antihistamine, is no exception. Two of the most common analytical techniques employed for its determination in bulk and pharmaceutical dosage forms are Ultraviolet (UV) Spectrophotometry and High-Performance Liquid Chromatography (HPLC). This guide provides a detailed comparison of the analytical performance of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Methodology Overview
Both UV Spectrophotometry and HPLC are well-established methods for the quantitative analysis of fexofenadine, with numerous validated procedures reported in the scientific literature.[1][2] UV spectrophotometry offers a simpler, more cost-effective, and rapid approach, while HPLC provides superior specificity and sensitivity, making it the preferred method for stability-indicating assays and the analysis of complex sample matrices.[1][3]
Experimental Protocols
Below are representative experimental protocols for the analysis of fexofenadine using both UV Spectrophotometry and HPLC, compiled from various validated methods.
UV Spectrophotometric Method
A straightforward and rapid UV spectrophotometric method has been developed for the estimation of fexofenadine hydrochloride.[4][5]
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
-
Solvent (Diluent): Methanol (B129727) is commonly used as a solvent.[3] Other validated solvents include ethanol, 0.1 N Hydrochloric acid, and a mixture of methanol and water.[5][6]
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the chosen solvent to obtain a concentration of 100 µg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 2 to 20 µg/mL.[5][7]
-
Wavelength of Maximum Absorbance (λmax): The λmax for this compound is typically observed at 220 nm in methanol or ethanol.[3][5][6] In 0.1 N HCl, the λmax is around 225 nm.
-
Analysis: Measure the absorbance of the sample solutions at the determined λmax against a solvent blank. Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample from this curve.
High-Performance Liquid Chromatography (HPLC) Method
A robust and specific stability-indicating HPLC method is widely used for the determination of this compound and its related impurities.[8][9]
-
Instrumentation: A liquid chromatograph equipped with a UV detector, autosampler, and a C18 analytical column.[10][11]
-
Mobile Phase: A common mobile phase consists of a mixture of a buffer (such as phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol) in various ratios. For example, a mixture of methanol and water (80:20 v/v) or acetonitrile and water (50:50 v/v) has been used.[10][12] Another reported mobile phase is a 95:5 (v/v) mixture of methanol and 0.1 M phosphate buffer (pH 3.0).[13]
-
Flow Rate: A typical flow rate is 1.0 mL/min or 1.2 mL/min.[10][12]
-
Detection Wavelength: Detection is commonly performed at 220 nm or 224 nm.[10][11][14]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently employed.[8][10]
-
Injection Volume: A 20 µL injection volume is standard.[10][14]
-
Preparation of Standard and Sample Solutions: Solutions are prepared in the mobile phase or a suitable diluent to fall within the linear range of the assay.
Quantitative Data Comparison
The following table summarizes the key analytical performance parameters for both UV spectrophotometric and HPLC methods for fexofenadine analysis, as reported in various studies.
| Parameter | UV Spectrophotometry | HPLC |
| Linearity Range | 1-30 µg/mL | 0.1-50 µg/mL[8] |
| Correlation Coefficient (r²) | > 0.999[5][7] | > 0.999[11][15] |
| Accuracy (% Recovery) | 99.97% - 100.51%[6] | 98.37% - 101.5%[10][12] |
| Precision (%RSD) | < 2%[5] | < 2%[10][15] |
| Limit of Detection (LOD) | 0.08 - 0.10 µg/mL[6][7] | 0.02 - 0.603 µg/mL[8][12] |
| Limit of Quantification (LOQ) | 0.29 - 0.4 µg/mL[6][7] | 0.05 - 1.829 µg/mL[8][12] |
| Specificity | Prone to interference from excipients and impurities. | Highly specific, capable of separating the analyte from degradation products and impurities.[8] |
Visualizing the Analytical Workflows
To better understand the procedural differences between the two techniques, the following diagrams illustrate the general experimental workflows.
Logical Comparison of Performance Parameters
The choice between UV and HPLC often depends on a trade-off between simplicity, cost, and the required level of analytical detail. The following diagram outlines the key considerations when comparing these two methods.
Conclusion
Both UV spectrophotometry and HPLC are suitable methods for the quantification of this compound. The choice of method ultimately depends on the specific application and available resources.
-
UV Spectrophotometry is a simple, rapid, and cost-effective technique that is well-suited for the routine quality control of fexofenadine in pure form or in simple pharmaceutical formulations where interference from excipients is minimal.[4]
-
HPLC is the superior method when high specificity and sensitivity are required.[15] It is the method of choice for stability-indicating assays, as it can effectively separate fexofenadine from its degradation products and any potential impurities.[8][9] While more complex and expensive, the reliability and robustness of HPLC make it indispensable for comprehensive drug analysis and regulatory submissions.
References
- 1. A Review of Different Analytical Techniques for this compound and Montelukast Sodium in Different Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. questjournals.org [questjournals.org]
- 4. historymedjournal.com [historymedjournal.com]
- 5. ijpams.com [ijpams.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijpams.com [ijpams.com]
- 8. Development of validated stability-indicating chromatographic method for the determination of this compound and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpbs.com [ijpbs.com]
- 11. jetir.org [jetir.org]
- 12. iajps.com [iajps.com]
- 13. turkjps.org [turkjps.org]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. ingentaconnect.com [ingentaconnect.com]
A Comparative Analysis of Fexofenadine and Levocetirizine Efficacy in Preclinical Models
For Immediate Release
This guide provides a detailed comparison of the efficacy of two prominent second-generation antihistamines, fexofenadine (B15129) and levocetirizine (B1674955), with a focus on data from preclinical evaluation models. While direct comparative studies in animal models for conditions like allergic rhinitis or asthma are limited in published literature, extensive data from histamine-induced wheal and flare suppression tests in human subjects, which serve as a primary in vivo model for antihistaminic activity, offer valuable insights into their comparative pharmacology. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Fexofenadine and levocetirizine are both potent and selective H1-receptor antagonists.[1][2] The primary mechanism of action for both drugs is the competitive antagonism of histamine (B1213489) at H1 receptors on various cell surfaces, which mitigates the inflammatory cascade associated with allergic reactions.[1][2]
Clinical and preclinical data consistently demonstrate that fexofenadine has a more rapid onset of action.[3][4][5] Conversely, levocetirizine generally exhibits more potent and sustained inhibition of histamine-induced allergic responses, showing a longer duration of action.[6][7][8] Beyond H1-receptor blockade, both drugs have been noted to possess anti-inflammatory properties, including the potential to stabilize mast cells and modulate eosinophil activity, although levocetirizine appears to have more documented effects in this regard.[9][10][11]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the comparative efficacy of fexofenadine and levocetirizine based on histamine-induced wheal and flare suppression, a standard model for assessing in vivo antihistamine performance.
Table 1: Onset and Duration of Action
| Parameter | Fexofenadine | Levocetirizine | Key Findings | Citations |
| Onset of Action | ~30-60 minutes | ~30-90 minutes | Fexofenadine consistently demonstrates a faster onset of action, with significant wheal suppression observed as early as 30 minutes post-administration. | [3][4][5][7] |
| Time to Maximum Effect | ~3-6 hours | ~3-4 hours | Levocetirizine tends to reach its peak inhibitory effect more quickly than fexofenadine. | [6][7] |
| Duration of Action | ~12 hours | ≥ 24 hours | Levocetirizine shows a significantly longer duration of action, maintaining efficacy for at least 24 hours, whereas fexofenadine's effects are closer to 12 hours. | [6][7][8] |
Table 2: Comparative Potency in Histamine-Induced Wheal and Flare Inhibition
| Efficacy Metric | Fexofenadine | Levocetirizine | Key Findings | Citations |
| Wheal Inhibition | Significant | More Potent | Levocetirizine is generally more potent and consistently effective in inhibiting the histamine-induced wheal response compared to fexofenadine. | [6][7][12] |
| Flare Inhibition | Significant | More Potent | Similar to wheal inhibition, levocetirizine demonstrates superior suppression of the flare response. | [6][7][12] |
| Pruritus (Itch) Inhibition | Effective | More Potent | Levocetirizine was found to be more inhibitory of pruritus in comparative studies. | [6][7] |
| Nasal Congestion (Allergic Rhinitis Models) | Effective | More Effective (longer duration) | Both drugs are effective against nasal congestion. Levocetirizine's effect is more sustained, showing significant superiority over fexofenadine at the 22-24 hour time point. | [8][13] |
Table 3: Anti-Inflammatory Effects Beyond H1-Antagonism
| Mechanism | Fexofenadine | Levocetirizine | Key Findings | Citations |
| Mast Cell Stabilization | Evidence of stabilization properties. | Evidence of stabilization properties. | Both drugs have been shown to possess mast cell stabilizing properties, which can inhibit the release of histamine and other inflammatory mediators. | [10] |
| Eosinophil Activity | Limited direct evidence in comparative studies. | Inhibits eosinophil adhesion and production of chemoattractants (RANTES, eotaxin). | Levocetirizine has demonstrated a significant ability to modulate eosinophil activity, a key component of the late-phase allergic reaction. | [9][11] |
Experimental Protocols
Histamine-Induced Wheal and Flare Suppression Test
This is the most common in vivo model used to assess the pharmacodynamics of H1-antihistamines. While the cited studies were conducted in human volunteers, the methodology is foundational for preclinical dermatological assessments.
Objective: To compare the potency, onset, and duration of action of antihistamines by measuring their ability to inhibit the cutaneous reaction to an intradermal histamine challenge.
Methodology:
-
Subject Selection: Healthy volunteers are enrolled after a washout period (typically 7 days) from any antihistamines, steroids, or immunosuppressants.
-
Baseline Measurement (Pre-test): An intradermal skin prick test is performed using a standard concentration of histamine (e.g., 1% histamine dihydrochloride). The resulting wheal (raised, edematous lesion) and flare (surrounding erythema) are measured after a set time (e.g., 15 minutes).
-
Drug Administration: Subjects are administered a single oral dose of the test drug (e.g., Fexofenadine 180 mg or Levocetirizine 5 mg) or a placebo. In crossover studies, each subject receives each treatment in a randomized sequence with a washout period between treatments.[3][12]
-
Post-Dose Challenge: The histamine prick test is repeated on a different skin area at multiple time points after drug administration (e.g., 0.5, 1, 2, 3, 4, 6, 12, and 24 hours).[3][4][12]
-
Data Collection: At each time point, the dimensions (e.g., diameter or area) of the wheal and flare are measured. The mean size is calculated.
-
Statistical Analysis: The percentage of suppression of the wheal and flare size by the active drug compared to placebo or baseline is calculated for each time point. Statistical tests (e.g., t-test or ANOVA) are used to determine the significance of the differences between treatment groups.[3]
In Vitro Eosinophil Chemotaxis and Activation Assays
Objective: To evaluate the direct anti-inflammatory effects of antihistamines on eosinophil function.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors.
-
Drug Incubation: Isolated eosinophils are pre-incubated with varying concentrations of the test antihistamine (e.g., levocetirizine) or a control medium.
-
Activation/Chemotaxis:
-
Adhesion Assay: Drug-treated eosinophils are introduced into a system (e.g., capillary tubes coated with VCAM-1) that mimics blood vessels under flow conditions. The number of adhering cells is quantified over time.[11]
-
Chemoattractant Production: Eosinophils are stimulated (e.g., with an antigen if IgE-sensitized) in the presence of the drug. The supernatant is then collected and analyzed via ELISA for the concentration of chemoattractants like RANTES and eotaxin.[9]
-
-
Data Analysis: The results from the drug-treated groups are compared to the control group to determine the inhibitory effect of the drug on eosinophil adhesion and chemokine release.
Visualizations: Pathways and Workflows
Caption: H1-Receptor signaling pathway and the antagonistic action of antihistamines.
References
- 1. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparative efficacy of levocetirizine, desloratidine and fexofenadine by histamine wheal suppression test - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. nepjol.info [nepjol.info]
- 5. Comparative efficacy of levocetirizine, desloratidine and fexofenadine by histamine wheal suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition by levocetirizine and fexofenadine of the histamine-induced wheal and flare response in healthy Caucasian and Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Inhibition by Levocetirizine and Fexofenadine of the Histamine-induced Wheal and Flare Response in Healthy Caucasian and Japanese Volunteers | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 8. Levocetirizine has a longer duration of action on improving total nasal symptoms score than fexofenadine after single administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. A new antihistamine levocetirizine inhibits eosinophil adhesion to vascular cell adhesion molecule-1 under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A double-blind, randomized, single-dose, crossover comparison of levocetirizine with ebastine, fexofenadine, loratadine, mizolastine, and placebo: suppression of histamine-induced wheal-and-flare response during 24 hours in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review of the efficacy of desloratadine, fexofenadine, and levocetirizine in the treatment of nasal congestion in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Fexofenadine Enantiomers: LC-MS/MS vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
The stereoselective analysis of fexofenadine (B15129), a widely used second-generation antihistamine, is critical for pharmacokinetic, bioequivalence, and clinical studies due to the potential for differential activity and metabolism of its (R)-(+)- and (S)-(-)-enantiomers. This guide provides a detailed comparison of two common analytical techniques for the chiral separation and quantification of fexofenadine in biological matrices: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Performance Comparison: LC-MS/MS vs. HPLC-UV
The choice of analytical method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. Below is a summary of key validation parameters for both methods based on published data for the analysis of fexofenadine enantiomers in human plasma.
| Validation Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.025 - 100 ng/mL[1][2] | 25 - 625 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL[1][2] | 25 ng/mL[3][4] |
| Intra-day Precision (%CV) | < 15% (typical) | < 13.6%[3] |
| Inter-day Precision (%CV) | < 15% (typical) | < 13.6%[3] |
| Accuracy (% Bias) | Within ±15% (typical) | Within ±8.8%[3] |
| Recovery | Not explicitly stated, but consistent with LLE | 67.4% - 71.8%[3] |
| Sample Volume | 200 µL Plasma[1][2] | 400 µL Plasma[3] |
| Primary Advantage | High sensitivity and selectivity | Wider availability, lower cost |
| Primary Disadvantage | Higher equipment cost and complexity | Lower sensitivity, longer run times |
Experimental Protocols
Detailed methodologies for both the LC-MS/MS and HPLC-UV methods are outlined below, providing a basis for replication and adaptation.
LC-MS/MS Method Protocol
This method is characterized by its high sensitivity, making it suitable for studies requiring low detection limits.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add an internal standard solution.
-
Perform extraction in an acidic medium using chloroform.[1][2]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Mobile Phase: Specific composition to be optimized, typically a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer with additives.
-
Flow Rate: To be optimized for the specific column and system.
-
Injection Volume: Typically 5-20 µL.
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each enantiomer and the internal standard.
HPLC-UV Method Protocol
This method offers a robust and cost-effective alternative when ultra-high sensitivity is not a primary requirement.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an Oasis HLB cartridge.
-
Load 400 µL of human plasma onto the cartridge.[3]
-
Wash the cartridge to remove interferences.
-
Elute the fexofenadine enantiomers.
-
Evaporate the eluate and reconstitute the residue.
2. Chromatographic Conditions
-
Mobile Phase: 0.5% KH₂PO₄-acetonitrile (65:35, v/v)[3]
-
Flow Rate: 0.5 mL/min[3]
-
Detection Wavelength: 220 nm[3]
-
Injection Volume: To be optimized.
Method Workflow Diagrams
The following diagrams illustrate the key steps in each analytical workflow.
Caption: Workflow for LC-MS/MS analysis of fexofenadine enantiomers.
References
- 1. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Fexofenadine Bioavailability: A Comparative Guide for Researchers
Fexofenadine (B15129) hydrochloride, a widely used second-generation antihistamine, is commercially available in several dosage forms. Understanding the bioequivalence and pharmacokinetic profiles of these formulations is crucial for effective drug development and clinical application. This guide synthesizes available data to offer a clear comparison between different fexofenadine hydrochloride delivery systems.
Comparative Pharmacokinetics of this compound Formulations
The oral bioavailability of this compound is influenced by its formulation. Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the total drug exposure over time (Area Under the Curve, AUC) are critical metrics for comparison.
Below is a summary of pharmacokinetic data from bioequivalence studies comparing different formulations of this compound.
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Study Population |
| Tablet | 180 mg | 1172.6 ± 493.7 | 1.58 | 9716.1 ± 2572.1 | Healthy Male Volunteers[1] |
| Capsule | 180 mg | 1206.3 ± 619.0 | ~1.67 | 8911.4 ± 3870.0 | Healthy Male Volunteers[1] |
| Oral Suspension | 30 mg | Similar to Tablet | Similar to Tablet | Similar to Tablet | Healthy Adult Volunteers[2] |
| Orally Disintegrating Tablet | 60 mg | Bioequivalent to Tablet | Bioequivalent to Tablet | Bioequivalent to Tablet | Healthy Japanese Subjects |
Note: The studies cited demonstrate bioequivalence between the tested formulations, indicating that they produce similar drug concentrations in the body and are expected to have the same clinical effect.
Experimental Protocols: A Look into Bioequivalence Assessment
The determination of bioequivalence is a standardized process involving carefully designed clinical trials. The following outlines a typical experimental protocol for a single-dose, randomized, two-way crossover bioequivalence study of this compound formulations.
1. Study Design: A randomized, two-way, crossover design is commonly employed.[3] In this design, healthy volunteers are randomly assigned to receive either the test formulation or the reference formulation in the first period. After a washout period, they receive the other formulation in the second period.
2. Subjects: A cohort of healthy adult male volunteers is typically recruited for these studies.[1][3] The number of subjects is determined by statistical power calculations to ensure the reliability of the results.
3. Dosing and Administration: A single oral dose of the test and reference this compound formulations is administered to the subjects after an overnight fast.[3]
4. Blood Sampling: Serial blood samples are collected from each subject at predetermined time points before and after drug administration over a specified period (e.g., 48 hours).[3]
5. Bioanalytical Method: The concentration of fexofenadine in the collected plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).[3]
6. Pharmacokinetic Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data for each subject and formulation.
7. Statistical Analysis: Statistical methods, including analysis of variance (ANOVA), are used to compare the pharmacokinetic parameters of the test and reference formulations. The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are calculated to determine if they fall within the predetermined bioequivalence acceptance range (typically 80-125%).[1][3][4]
Visualizing the Path to Bioequivalence
The following diagram illustrates the typical workflow of a bioequivalence study, a critical component in the evaluation of different drug formulations.
Factors Influencing this compound Bioavailability
Several factors can impact the absorption and bioavailability of this compound, regardless of the formulation:
-
Food: The presence of food, particularly high-fat meals, can decrease the bioavailability of fexofenadine.
-
Fruit Juices: Concomitant intake of certain fruit juices, such as grapefruit, orange, and apple juice, can significantly reduce the absorption of fexofenadine.
Conclusion
While the current body of scientific literature does not provide evidence for comparative bioavailability studies of different fexofenadine salt forms, extensive research has established the bioequivalence of various this compound formulations, including tablets, capsules, and oral suspensions. For researchers and drug development professionals, the key takeaway is the consistent pharmacokinetic profile across these formulations under standardized conditions. Future research into novel salt forms of fexofenadine could potentially unlock enhanced physicochemical properties, but for now, this compound remains the well-characterized and clinically established option.
References
- 1. Improved oral bioavailability of this compound using lipid surfactants: ex vivo, in situ and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Dissolution Rate and Intestinal Absorption of this compound by the Preparation of Solid Dispersions: In Vitro and In Situ Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of the Oral Bioavailability of this compound via Cremophor® El-Based Liquisolid Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of fruit juices on the oral bioavailability of fexofenadine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Fexofenadine Hydrochloride in a Laboratory Setting
The proper disposal of fexofenadine (B15129) hydrochloride is crucial for environmental safety and regulatory compliance. As a substance toxic to aquatic organisms, it necessitates careful handling and disposal to prevent long-term adverse effects on the environment.[1] This guide provides laboratory professionals, including researchers, scientists, and drug development experts, with essential information for the safe and compliant disposal of fexofenadine hydrochloride.
Regulatory Framework
Disposal of this compound must adhere to all federal, state, and local regulations.[1][2][3][4] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which classifies waste as either hazardous or non-hazardous.[5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable guidelines. The practice of sewering hazardous pharmaceutical waste is now prohibited by the EPA.[5][6][7]
Disposal Procedures
For unused, expired, or waste this compound in a laboratory setting, the following step-by-step procedures are recommended:
-
Consult Safety Data Sheet (SDS) and Local Authorities: Always refer to the manufacturer's SDS for specific disposal recommendations.[2][3][4] Contact your local or regional waste management authorities for guidance on pharmaceutical disposal.[2]
-
Segregation and Labeling:
-
Segregate this compound waste from other laboratory waste streams.
-
Label the waste container clearly as "Hazardous Waste" or as directed by your institution's EHS protocols and local regulations.
-
-
Primary Disposal Method: Incineration:
-
The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Engage a licensed hazardous waste disposal company for this service.[3]
-
-
Alternative Disposal:
-
If incineration is not available, consult with a licensed waste disposal company to identify other approved disposal methods in your area.[3]
-
-
Spill Cleanup:
-
In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[1]
-
Use a shovel to carefully place the spilled material into a designated and clearly labeled waste disposal container.[2]
-
To prevent dusting, you can dampen the material with water before sweeping.[1]
-
Finish cleaning the contaminated surface by rinsing with copious amounts of water.[2]
-
Collect all cleanup materials and wash water for proper disposal as hazardous waste. Do not allow wash water to enter drains.[1]
-
Environmental Considerations
While the FDA has concluded that this compound from consumer use is not expected to have a significant environmental impact, studies have shown that it has a low removal efficiency in wastewater treatment plants.[8][9] Therefore, preventing its entry into the sewer system from laboratory sources is a critical environmental protection measure.
Quantitative Data on Environmental Impact
While specific experimental protocols for the environmental impact studies were not detailed in the reviewed documents, the following table summarizes the aquatic toxicity of this compound based on an environmental assessment.
| Organism | Test Duration | Endpoint | Result |
| Algae | 72 hours | EC50 (Biomass) | >200 mg/L |
| Daphnia | Not Specified | Not Specified | Not expected to be toxic at expected environmental introduction concentrations |
| Fish | Not Specified | Not Specified | Not expected to be toxic at expected environmental introduction concentrations |
Source: Adapted from FDA Environmental Assessment documents.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pharmalogistics.com [pharmalogistics.com]
- 6. michigan.gov [michigan.gov]
- 7. dec.ny.gov [dec.ny.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
Safeguarding Researchers: Personal Protective Equipment and Disposal Guidelines for Fexofenadine Hydrochloride
Essential Safety Protocols for Laboratory and Drug Development Professionals
This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for fexofenadine (B15129) hydrochloride, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
Prior to handling fexofenadine hydrochloride, it is imperative to ensure that appropriate engineering controls are in place. These include designated handling areas with adequate ventilation, such as a chemical fume hood, especially when working with powders to minimize inhalation risks. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
PPE Recommendations
A multi-layered approach to PPE is recommended to provide comprehensive protection. This includes protection for the eyes, face, hands, and body, as well as respiratory protection when necessary.
| Protection Type | Recommended Equipment | Specification/Standard | Use Case |
| Eye and Face Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 / EN 166 | Required for all handling procedures. Protects against splashes and airborne particles. |
| Face shield | ANSI Z87.1 / EN 166 | Recommended when there is a significant risk of splashes or when handling larger quantities. Use in conjunction with safety glasses or goggles. | |
| Hand Protection | Nitrile gloves | ASTM D6319 / EN 455 | Recommended for handling this compound in solid or solution form. Provides good chemical resistance for incidental contact.[1] |
| Double gloving | N/A | Recommended for procedures with a higher risk of contamination to allow for safe removal of the outer glove if contaminated.[1] | |
| Body Protection | Laboratory coat | N/A | Required for all handling procedures. Should be clean and fully buttoned. |
| Chemical-resistant apron | N/A | Recommended when handling larger quantities or when there is a risk of significant splashes. | |
| Disposable coveralls | N/A | Recommended for large-scale operations or in case of a significant spill to prevent contamination of personal clothing.[1] | |
| Respiratory Protection | N95, FFP2, or equivalent disposable respirator | NIOSH approved / EN 149 | Recommended when handling powders outside of a chemical fume hood or when there is a potential for aerosol generation. |
| Half-mask or full-face respirator with P100/FFP3 particulate filters | NIOSH approved / EN 140, EN 136 | Recommended for tasks with higher potential for dust generation or when handling large quantities of powder. |
Handling Procedures and Experimental Protocols
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Work in a well-ventilated area, preferably within a chemical fume hood when handling powders.
-
Wash hands thoroughly after handling.
Weighing Solid this compound:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves. Consider double gloving.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the weighed powder to the desired container using a spatula.
-
Clean any spills on the balance immediately with a damp cloth, ensuring not to generate dust. Dispose of the cloth as contaminated waste.
Preparing Solutions:
-
Conduct the procedure in a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Add the weighed this compound to the solvent slowly to avoid splashing.
-
If heating is required, use a stir plate with a heating function and a stir bar for controlled dissolution.
-
Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. While this compound is not typically classified as a hazardous waste under RCRA, it should be managed as a non-hazardous pharmaceutical waste.[2][3][4]
Waste Segregation and Disposal Procedures
| Waste Stream | Disposal Container | Disposal Method |
| Solid this compound | Clearly labeled, sealed container for non-hazardous pharmaceutical waste. | Incineration through a licensed waste disposal vendor.[2][3] |
| Contaminated Labware (e.g., weighing boats, pipette tips) | Lined, sealed container for solid chemical waste. | Incineration through a licensed waste disposal vendor. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Lined, sealed container for solid chemical waste. | Incineration through a licensed waste disposal vendor. |
| Aqueous Solutions | Clearly labeled, sealed container for non-hazardous chemical waste. | Collection by a licensed waste disposal vendor. Do not pour down the drain. |
Decontamination of Surfaces: In case of a spill, decontaminate the area using the following procedure:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a respirator if the spill involves a significant amount of powder.
-
Gently cover the spill with absorbent material to avoid raising dust.
-
Wet the absorbent material with a suitable solvent (e.g., water or ethanol) to dampen the powder.
-
Carefully wipe up the spill from the outer edge towards the center.
-
Clean the area with a detergent solution, followed by a rinse with water.
-
Dispose of all contaminated materials as non-hazardous pharmaceutical waste.
Logical Workflow for PPE Selection
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
